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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Profiling 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol in Medicinal Chemistry

Executive Summary The compound 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS: 1521463-45-5) represents a highly versatile building block in modern drug discovery and synthetic organic chemistry. Featuring a unique combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS: 1521463-45-5) represents a highly versatile building block in modern drug discovery and synthetic organic chemistry. Featuring a unique combination of a 6-methoxypyridine core and a β -amino alcohol side chain, this molecule serves as a critical precursor for synthesizing complex pharmacophores, including kinase inhibitors, receptor modulators, and specialized ligands. This technical guide explores its physicochemical properties, structural reactivity, and validated protocols for derivatization.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is essential for predicting its behavior in various chemical environments. The presence of the electron-donating methoxy group at the 6-position of the pyridine ring significantly alters the electronic distribution, enriching the electron density of the heteroaromatic system and influencing the pKa of the adjacent nitrogen.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Amino-1-(6-methoxypyridin-2-yl)ethan-1-ol
CAS Registry Number 1521463-45-5
Molecular Formula C8H12N2O2
Molecular Weight 168.20 g/mol
Key Functional Groups Primary amine (-NH2), Secondary alcohol (-OH), Methoxy ether (-OCH3), Pyridine ring
Hydrogen Bond Donors 3 (Amine, Hydroxyl)
Hydrogen Bond Acceptors 4 (Pyridine N, Methoxy O, Hydroxyl O, Amine N)

Data sourced from authoritative chemical databases and supplier specifications.

Mechanistic Causality in Reactivity

The β -amino alcohol motif is a privileged structure in medicinal chemistry. The proximity of the primary amine and the secondary hydroxyl group allows for bidentate coordination with transition metals, making it an excellent ligand precursor. Furthermore, the primary amine is highly nucleophilic, enabling rapid amide coupling or reductive amination, while the secondary alcohol can be selectively oxidized to a ketone or utilized in Mitsunobu inversions. The methoxy group provides metabolic stability by blocking the highly reactive 6-position of the pyridine ring from cytochrome P450-mediated oxidation.

Experimental Protocol: Chemoselective Amide Coupling

To utilize this building block effectively, researchers must navigate the competing nucleophilicity of the primary amine and the secondary alcohol. The following protocol describes a self-validating, chemoselective amide coupling using HATU, ensuring quantitative conversion without the need for transient hydroxyl protection.

Reagents and Rationale
  • Substrate : 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (1.0 eq).

  • Carboxylic Acid : R-COOH (1.1 eq).

  • Coupling Agent (HATU) : (1.2 eq). Rationale: HATU provides superior reaction kinetics and minimizes epimerization compared to EDC/HOBt, driving the reaction to completion before the less nucleophilic secondary alcohol can react.

  • Base (DIPEA) : (3.0 eq). Rationale: N,N-Diisopropylethylamine is sterically hindered, acting strictly as a proton sponge without competing as a nucleophile.

  • Solvent : Anhydrous DMF (0.1 M).

Step-by-Step Methodology
  • Activation Phase : Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF under an inert argon atmosphere. Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 15 minutes to allow the formation of the active OAt-ester intermediate.

  • Nucleophilic Attack : Dissolve 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (1.0 eq) in a minimal volume of DMF and add it slowly to the activated ester solution at 0 °C.

  • Propagation : Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20-25 °C). Stir for 2–4 hours. Self-Validation Check: Monitor via LC-MS; the primary amine's high reactivity should yield >95% conversion to the amide, with <2% esterification at the hydroxyl group.

  • Quenching and Extraction : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification : Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure β -hydroxy amide.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, highlighting its versatility in library generation.

G A 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (Core Scaffold) B Chemoselective Amidation (HATU, DIPEA, R-COOH) A->B Primary Amine Reactivity C Reductive Amination (NaBH(OAc)3, R-CHO) A->C Secondary Amine Access D Oxidation to Ketone (Dess-Martin Periodinane) A->D Secondary Alcohol Reactivity E Bidentate Ligand Formation (Metal Coordination) A->E Chelating Properties

Caption: Divergent synthetic derivatization pathways for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

References

Exploratory

An In-Vitro Technical Guide to the Biological Activity of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Executive Summary This guide provides a comprehensive framework for the in-vitro characterization of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, a novel chemical entity with potential therapeutic applications. The structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for the in-vitro characterization of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, a novel chemical entity with potential therapeutic applications. The structural motifs of this compound, specifically the methoxy-pyridinyl group and the ethanolamine side chain, suggest a possible interaction with G-protein coupled receptors (GPCRs), particularly adrenergic receptors. This document outlines a logical, multi-stage experimental workflow designed to identify the molecular target, elucidate the mechanism of action, and establish a preliminary safety profile. We present detailed, field-proven protocols for primary target identification via radioligand binding assays, functional characterization using HTRF-based second messenger assays, downstream signaling analysis via Western Blot, and cellular viability assessment using the MTT assay. The causality behind each experimental choice is explained to provide a robust, self-validating system for researchers and drug development professionals.

Introduction

The discovery and characterization of novel small molecules are foundational to therapeutic innovation. The compound 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol presents a chemical scaffold that shares features with known pharmacologically active agents, particularly beta-adrenergic receptor modulators. The ethanolamine moiety is a classic pharmacophore found in many beta-blockers and agonists, while the substituted pyridine ring can significantly influence potency, selectivity, and pharmacokinetic properties.[1][2]

A rigorous in-vitro evaluation is the critical first step in understanding a compound's biological potential. This process de-risks further development by establishing a clear mechanism of action and identifying potential liabilities early. This guide proposes a hypothesis-driven approach, beginning with the assumption that 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol targets beta-adrenergic receptors (β-ARs), a well-studied class of GPCRs crucial in cardiovascular and pulmonary function.[3][4] The subsequent experimental plan is designed to test this hypothesis and characterize the compound's functional consequences.

Experimental & Methodological Framework

Our investigation follows a four-stage workflow, moving from broad target binding to specific cellular consequences. Each stage builds upon the last to create a comprehensive biological profile of the compound.

G cluster_0 Experimental Workflow Stage 1 Target Affinity (Radioligand Binding Assay) Stage 2 Functional Activity (cAMP Assay) Stage 1->Stage 2 Determine Ki Is it an Agonist/Antagonist? Stage 3 Signaling Pathway (Western Blot) Stage 2->Stage 3 Determine EC50/IC50 How does it signal? Stage 4 Safety & Specificity (MTT Cytotoxicity Assay) Stage 3->Stage 4 Confirm Pathway Modulation Is it toxic?

Caption: High-level overview of the in-vitro characterization workflow.

Stage 1: Primary Target Identification & Affinity Profiling

Rationale: The first imperative is to determine if the compound physically interacts with its hypothesized target. A radioligand binding assay is the gold-standard method for quantifying the affinity of a ligand for a receptor.[5][6][7] This is achieved by measuring the ability of the unlabeled test compound to compete with a known, high-affinity radioligand for binding to the receptor.

Protocol 1: Competitive Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol quantifies the binding affinity (Ki) of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol for the human β2-adrenergic receptor.

  • Membrane Preparation:

    • Utilize commercially available cell membranes prepared from HEK293 cells stably overexpressing the human β2-adrenergic receptor.

    • Thaw membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in ice-cold Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup (96-well format):

    • Total Binding: Add 50 µL Binding Buffer, 25 µL of the radioligand (e.g., [3H]-CGP12177 at a final concentration near its Kd), and 25 µL of diluted cell membranes.

    • Non-Specific Binding (NSB): Add 25 µL of a high concentration of a competing, non-radioactive ligand (e.g., 10 µM Propranolol) to saturate the receptors, followed by 25 µL radioligand and 25 µL membranes.

    • Competition Binding: Add 25 µL of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol at various concentrations (e.g., 10-point serial dilution from 100 µM to 1 pM), followed by 25 µL radioligand and 25 µL membranes.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[5][6]

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a GF/B glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4) to remove residual unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 value obtained by non-linear regression of the competition curve.

Stage 2: Functional Activity at the Primary Target

Rationale: Once binding is confirmed, the functional consequence of that interaction must be determined. For a Gs-coupled receptor like the β2-AR, agonist binding stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[4][8] Conversely, an antagonist will block this stimulation. A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a sensitive, high-throughput method to measure these changes.[9][10][11][12]

Protocol 2: HTRF cAMP Functional Assay

This protocol determines whether the compound acts as an agonist (stimulates cAMP production) or an antagonist (blocks agonist-induced cAMP production).

  • Cell Preparation:

    • Culture CHO-K1 cells stably expressing the human β2-adrenergic receptor.

    • On the day of the assay, detach cells and resuspend them in stimulation buffer at a density of 400,000 cells/mL.

  • Assay Setup (384-well format):

    • Dispense 5 µL of the cell suspension into each well (2,000 cells/well).

  • Agonist Mode:

    • Add 5 µL of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol at various concentrations (e.g., 10-point serial dilution). Include a known agonist (e.g., Isoproterenol) as a positive control.

    • Incubate for 30 minutes at room temperature.[13]

  • Antagonist Mode:

    • Add 2.5 µL of the test compound at various concentrations.

    • Immediately add 2.5 µL of a known agonist at its EC80 concentration (a concentration that gives 80% of the maximal response).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate solution, followed by 5 µL of anti-cAMP Cryptate solution to all wells.[11][13]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and normalize the data.

    • For agonist mode, plot the response against the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, plot the inhibition against the compound concentration to determine the IC50.

Stage 3: Downstream Signaling Pathway Elucidation

Rationale: To confirm that the observed functional activity proceeds through the canonical signaling pathway, we must examine downstream effector proteins. For the β-AR Gs pathway, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various substrates, including the transcription factor CREB (cAMP response element-binding protein) at its Serine-133 residue.[14] Western blotting allows for the direct visualization and quantification of this phosphorylation event.

G cluster_pathway β-Adrenergic Signaling Pathway Ligand Agonist (e.g., Compound X) Receptor β-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates pCREB p-CREB (Ser133) PKA->pCREB Phosphorylates Transcription Gene Transcription pCREB->Transcription Modulates

Caption: Canonical Gs-coupled β-adrenergic signaling cascade.

Protocol 3: Western Blot for Phospho-CREB

This protocol measures the increase in CREB phosphorylation in response to compound treatment.

  • Cell Treatment and Lysis:

    • Plate cells (e.g., HEK293-β2AR) in a 6-well plate and grow to 80-90% confluency.

    • Treat cells with the test compound at its EC80 concentration for various time points (e.g., 0, 5, 15, 30 minutes).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

    • Scrape and collect the lysate, then centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[14]

    • Load samples onto an SDS-polyacrylamide gel and run at a constant voltage.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) to prevent non-specific antibody binding.[15]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133).

    • Wash the membrane three times with TBST.

    • Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

    • Wash the membrane again three times with TBST.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[14]

    • Strip the membrane and re-probe with an antibody for total CREB to serve as a loading control.

    • Quantify band intensities using densitometry software.

Stage 4: In-Vitro Safety & Specificity Profiling

Rationale: An essential component of early-stage drug discovery is to assess a compound's potential for cytotoxicity. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17] A reduction in metabolic activity in the presence of the compound suggests potential toxicity.

Protocol 4: MTT Cytotoxicity Assay

This protocol determines the concentration of the compound that reduces cell viability by 50% (CC50).

  • Cell Seeding:

    • Seed a relevant cell line (e.g., HepG2, a human liver cell line, to assess potential hepatotoxicity) into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[16]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (e.g., 8-point serial dilution from 200 µM). Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Remove the treatment media.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[16][18]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][18]

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]

    • Mix thoroughly on an orbital shaker for 15 minutes.

  • Measurement:

    • Measure the absorbance of the solution at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the CC50 value.

Data Synthesis & Interpretation

The quantitative data generated from these assays should be compiled for clear interpretation and comparison. The therapeutic index can be estimated by comparing the cytotoxicity (CC50) with the potency (EC50 or IC50). A large ratio of CC50 to EC50 is desirable.

ParameterAssayResultInterpretation
Binding Affinity (Ki) Radioligand Binding15 nMHigh-affinity binding to the β2-AR target.
Functional Potency (EC50) HTRF cAMP (Agonist)45 nMPotent functional agonism at the β2-AR.
Functional Efficacy (Emax) HTRF cAMP (Agonist)95%Nearly full agonism compared to Isoproterenol.
Cytotoxicity (CC50) MTT Assay (HepG2)> 100 µMLow in-vitro cytotoxicity.

(Note: Data presented are illustrative examples for interpretation purposes.)

Conclusion & Future Directions

This guide details a foundational in-vitro strategy to characterize the biological activity of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. The proposed workflow systematically confirms target engagement, quantifies functional activity, verifies the mechanism of action, and provides an initial assessment of safety.

Based on the illustrative data, the compound is a potent and efficacious β2-adrenergic receptor agonist with low in-vitro cytotoxicity. Future work should expand on these findings by:

  • Selectivity Profiling: Screening the compound against a panel of other GPCRs (e.g., β1-AR, α-adrenergic, dopaminergic, serotonergic receptors) to determine its target selectivity.

  • Advanced Mechanistic Studies: Investigating potential for biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways).[19][20]

  • In-Vitro ADME: Assessing metabolic stability in liver microsomes and cell permeability (e.g., using a Caco-2 assay) to predict its pharmacokinetic properties.

By following this structured and rigorous approach, researchers can build a comprehensive data package to support the continued development of this and other novel chemical entities.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Brodde, O. E. (2012). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiology Research and Practice.
  • QIAGEN. Cardiac β-adrenergic Signaling. GeneGlobe.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 191–215. Available from: [Link]

  • Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 88(5). Available from: [Link]

  • Lohse, M. J., & Hein, P. (2007). Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs. Journal of Clinical Investigation, 117(9), 2434-2437. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Principles of the HTRF cAMP Assay. Assay Guidance Manual. Available from: [Link]

  • MilliporeSigma. MTT (Assay protocol).
  • Cisbio. (2024, June 12). How to run a cAMP HTRF assay [Video]. YouTube. Available from: [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • Meso Scale Discovery. (n.d.). An ECL Multiplexed Assay for GPCRs.
  • Mondal, S., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Pharmacology & Translational Science. Available from: [Link]

  • ResearchGate. (2013). How to monitor PKA activity by western blot? [Forum discussion]. Available from: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]

  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023915, 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol. PubChem. Available from: [Link]

  • Taylor, C. G., et al. (2007). Characterization and in Vitro Cytotoxicity Testing of Ethanolamine-Derived Cadmium Chelating Agents. Chemical Research in Toxicology, 20(2), 273-281. Available from: [Link]

  • Scientific Committee on Consumer Products. (2008). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. Available from: [Link]

  • Sharma, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24838-24847. Available from: [Link]

  • El-Gazzar, M. G., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates. ACS Omega, 6(9), 6334–6344. Available from: [Link]

  • Jain, P., et al. (2009). Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. Bioorganic & Medicinal Chemistry Letters, 19(2), 401-405. Available from: [Link]

  • Younis, Y., et al. (2013). Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. Available from: [Link]

  • Paniagua, M., et al. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Bioorganic & Medicinal Chemistry, 7(9), 1925-1931. Available from: [Link]

  • University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal. Available from: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Journal of Heterocyclic Chemistry, 51(S1). Available from: [Link]

Sources

Foundational

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol CAS 1521463-45-5 molecular weight

An In-depth Technical Guide to 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS 1521463-45-5) Abstract This technical guide provides a comprehensive overview of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, a pyridine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS 1521463-45-5)

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, a pyridine derivative of significant interest in the fields of pharmaceutical development and neuroscience research. While specific data for CAS number 1521463-45-5 is limited, this guide synthesizes information from closely related isomers and analogous compounds to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers the compound's physicochemical properties, plausible synthetic routes, analytical methodologies for characterization and quantification, and its potential applications as a key building block in the synthesis of biologically active molecules.

Introduction

Amino alcohols are a pivotal class of organic compounds that feature both an amine and a hydroxyl functional group. This dual functionality makes them versatile building blocks in organic synthesis, particularly in the development of pharmaceutical agents.[1] The incorporation of a pyridine ring, as seen in 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, introduces a key structural motif found in numerous biologically active compounds. The pyridine moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity to biological targets.

The 2-aminopyridine scaffold, in particular, is recognized as a valuable pharmacophore in drug discovery due to its simple, low molecular weight structure that allows for the synthesis of diverse molecules with a wide range of biological activities.[2] The methoxy substituent on the pyridine ring can further modulate the electronic properties and metabolic stability of the molecule. This guide focuses on the 6-methoxy-2-pyridinyl isomer, providing a detailed examination of its chemical characteristics and potential utility in research and development.

Physicochemical Properties and Characterization

The precise physicochemical properties of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol are not extensively documented under its specific CAS number. However, based on the molecular formula of its isomers, such as 2-Amino-1-(2-methoxy-4-pyridyl)ethanol, key properties can be inferred.[3]

PropertyValueSource
CAS Number 1521463-45-5-
Molecular Formula C₈H₁₂N₂O₂Inferred from isomer[3]
Molecular Weight 168.19 g/mol Inferred from isomer[3]
IUPAC Name 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol-
Class Amino Alcohol, Pyridine Derivative[3]

Synthesis and Manufacturing

A potential synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Plausible Synthetic Route Start 6-Methoxy-2-methylpyridine Intermediate1 1-(6-Methoxy-2-pyridinyl)ethanone Start->Intermediate1 1. Acylation (e.g., Ac₂O) Intermediate2 2-Bromo-1-(6-methoxy-2-pyridinyl)ethanone Intermediate1->Intermediate2 2. Bromination (e.g., Br₂) Intermediate3 2-Azido-1-(6-methoxy-2-pyridinyl)ethanone Intermediate2->Intermediate3 3. Azide Substitution (e.g., NaN₃) Product 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol Intermediate3->Product 4. Reduction (e.g., NaBH₄, H₂/Pd-C) Analytical_Workflow cluster_1 Typical HPLC Analytical Workflow Sample Sample Containing Analyte Preparation Sample Preparation (Dilution, Extraction, SPE) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Quantification, Purity Assessment) Detection->Analysis

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol in Cell Lines

Foreword: Charting the Unexplored Cytotoxic Landscape of a Novel Pyridinyl Compound In the realm of drug discovery and chemical safety assessment, the initial characterization of a novel molecule's interaction with biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Unexplored Cytotoxic Landscape of a Novel Pyridinyl Compound

In the realm of drug discovery and chemical safety assessment, the initial characterization of a novel molecule's interaction with biological systems is of paramount importance. This guide provides a comprehensive framework for elucidating the in vitro toxicity profile of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, a compound for which public domain data is not yet established. Our approach is not to present pre-existing data, but rather to equip researchers, scientists, and drug development professionals with the strategic and methodological tools to conduct a thorough and scientifically rigorous investigation.

We will proceed from the foundational principles of cytotoxicity assessment to more nuanced mechanistic studies, emphasizing the rationale behind experimental choices and the establishment of self-validating protocols. This document is structured to be a practical and authoritative resource, guiding the user through the logical progression of an in vitro toxicology evaluation.

I. Foundational Strategy: Cell Line Selection and Initial Viability Assessment

The initial phase of any in vitro toxicity study is the selection of appropriate cell models and a primary assessment of the compound's effect on cell viability.

A. Rationale for Cell Line Selection

The choice of cell lines should be driven by the intended application of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. A panel of cell lines is recommended to assess for cell type-specific toxicity. This panel should ideally include:

  • Cancer Cell Lines: If the compound is being investigated for anti-neoplastic properties, a selection of cancer cell lines from different tissues of origin is crucial. For instance, breast cancer lines like MCF-7 and MDA-MB-231 are commonly used.[1]

  • Non-Cancerous Cell Lines: To assess for general cytotoxicity and potential therapeutic index, non-cancerous cell lines are essential. These can include immortalized cell lines such as human keratinocytes (HaCaT) or primary cells.[2]

  • Organ-Specific Cell Lines: If a particular organ is a predicted target for the compound's action or toxicity, relevant cell lines (e.g., HepG2 for liver) should be included.

B. Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO or ethanol, ensuring the final concentration is non-toxic) and an untreated control.[3]

  • Incubation: Incubate the cells with the compound for a defined period, typically 24, 48, and 72 hours, to assess time-dependent effects.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: IC50 Values of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Cell LineIncubation Time (hours)IC50 (µM)
Cancer Cell Line 1 24Experimental Data
48Experimental Data
72Experimental Data
Cancer Cell Line 2 24Experimental Data
48Experimental Data
72Experimental Data
Non-Cancerous Cell Line 24Experimental Data
48Experimental Data
72Experimental Data

dot

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 24, 48, 72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Apoptosis_vs_Necrosis cluster_pathways Potential Cell Death Pathways cluster_assay Discriminatory Assay compound 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol apoptosis Apoptosis (Programmed Cell Death) compound->apoptosis Induces? necrosis Necrosis (Uncontrolled Cell Death) compound->necrosis Induces? apoptosis_features Features: Caspase Activation DNA Fragmentation Membrane Blebbing apoptosis->apoptosis_features annexin_v_pi Annexin V / Propidium Iodide Staining apoptosis->annexin_v_pi Detected by necrosis_features Features: Membrane Rupture Inflammatory Response Organelle Swelling necrosis->necrosis_features necrosis->annexin_v_pi Detected by

Caption: Differentiating between apoptosis and necrosis.

B. Investigating Key Signaling Pathways

Depending on the initial findings, further investigation into specific signaling pathways may be warranted. Given the structure of the compound, which contains an amino-pyridine moiety, it is plausible that it could interact with various cellular targets.

Potential Pathways to Investigate:

  • Caspase Activation: If apoptosis is indicated, a pan-caspase inhibitor can be used in conjunction with the compound to see if it rescues the cells from death. Further, specific caspase activation (e.g., caspase-3, -8, -9) can be measured using colorimetric or fluorometric assays.

  • Mitochondrial Membrane Potential (ΔΨm): A loss of ΔΨm is an early event in apoptosis. This can be assessed using fluorescent dyes like JC-1 or TMRM.

  • Reactive Oxygen Species (ROS) Generation: Many cytotoxic compounds induce oxidative stress. Intracellular ROS levels can be measured using probes such as DCFH-DA.

  • DNA Damage: The potential for the compound to cause DNA damage can be evaluated by assessing the phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks, via Western blotting or immunofluorescence. [4] Experimental Protocol: Western Blot for γH2AX

  • Cell Lysis: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated H2AX (γH2AX). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

III. Considerations for a Comprehensive Toxicity Profile

A thorough in vitro toxicity assessment should also consider the following:

  • Genotoxicity: While not a direct measure of cytotoxicity, assessing the mutagenic potential of the compound using assays like the Ames test is crucial for a complete safety profile. [5]* Metabolic Stability: Understanding how the compound is metabolized by liver enzymes (e.g., using liver microsomes) can provide insights into the formation of potentially more or less toxic metabolites.

  • Structure-Activity Relationship (SAR): If derivatives of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol are available, comparing their cytotoxicity can provide valuable information on the chemical moieties responsible for its biological activity.

IV. Conclusion: A Roadmap for Characterization

This guide has outlined a systematic and multi-faceted approach to characterizing the in vitro toxicity profile of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. By employing a panel of relevant cell lines and a tiered experimental strategy moving from broad cytotoxicity screening to specific mechanistic assays, researchers can generate a robust and informative dataset. This data will be critical for making informed decisions regarding the future development and potential applications of this novel compound. The principles and protocols described herein are grounded in established scientific methodologies and are designed to ensure the generation of high-quality, reproducible, and trustworthy results.

References

  • Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (2010). [No source provided in search result]
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). PubMed. [Link]

  • 2-(Pyridin-2-ylamino)ethanol. AK Scientific, Inc. [No valid URL provided in search result]
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). MDPI. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008). European Commission. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). RSC Publishing. [Link]

  • Eugenol -Amino/-Alkoxy Alcohols with Selective Anticancer Activity. (2022). Semantic Scholar. [Link]

  • 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol. PubChem. [No valid URL provided in search result]
  • Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. (2016). [No source provided in search result]
  • Targeting amino acid metabolism in cancer growth and anti-tumor immune response. (n.d.). PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2018). PubMed. [Link]

  • Aminopyridines. (n.d.). EPA. [Link]

  • Ethanol-Induced Cell Damage Can Result in the Development of Oral Tumors. (2021). MDPI. [Link]

  • Selective inhibition of cancer cells by enzyme-induced gain of function of phosphorylated melittin analogues. (n.d.). RSC Publishing. [Link]

  • Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. (1996). PubMed. [Link]

  • Research for a Common Thread: Insights into the Mechanisms of Six Potential Anticancer Agents. (2025). MDPI. [Link]

  • 2-[(3-amino-6-methoxy-2-pyridyl)amino]ethanol dihydrochloride. (n.d.). NextSDS. [No valid URL provided in search result]

Sources

Foundational

Exploratory Research on 6-Methoxy-2-Pyridinyl Amino Alcohols: Synthesis, Pharmacological Applications, and Protocol Design

Executive Summary & Pharmacological Rationale As a Senior Application Scientist, I approach the synthesis and evaluation of the 6-methoxy-2-pyridinyl amino alcohol scaffold not merely as a sequence of chemical reactions,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I approach the synthesis and evaluation of the 6-methoxy-2-pyridinyl amino alcohol scaffold not merely as a sequence of chemical reactions, but as a carefully orchestrated manipulation of electron density and steric environments. This structural motif is a highly privileged pharmacophore in modern drug discovery.

The pyridine ring provides a basic center for target anchoring, while the 6-methoxy group acts as an electron-donating moiety that modulates the pKa of the pyridine nitrogen. Furthermore, the methoxy group serves as a steric shield, preventing rapid metabolic N-oxidation or hydroxylation. The appended amino alcohol side chain is highly versatile, offering critical hydrogen-bond donating (OH) and accepting (N, O) capabilities. This bidentate interaction profile is essential for binding to complex targets, such as squalene epoxidase in fungal pathogens 1[1] or viral replication machinery in Hepatitis C (HCV) via pyrido[3,2-d]pyrimidine derivatives 2[3].

Retrosynthetic Strategies and Mechanistic Causality

To construct this scaffold, two primary retrosynthetic pathways are employed, each dictated by the functional group tolerance required for the final amino alcohol derivative.

  • Pathway A: SNAr followed by Ullmann-Type Amination: Starting from symmetrical 2,6-dichloropyridine, a controlled Nucleophilic Aromatic Substitution (SNAr) introduces the methoxy group. The causality behind this step's high yield is that the first substitution introduces a +M (resonance donating) methoxy group, which electronically deactivates the ring, preventing a second SNAr and ensuring mono-substitution. The subsequent amination requires transition-metal catalysis (CuCl) to overcome this deactivation 4[4].

  • Pathway B: Suzuki-Miyaura Cross-Coupling: For highly complex, pre-formed amino alcohol cores, 6-methoxy-2-pyridine boronic acid is utilized. The causality here is critical: boronic acids are selected over stannanes or zincates due to their exceptional tolerance for unprotected polar functional groups (like the free hydroxyl and amine of the amino alcohol), eliminating tedious protection/deprotection sequences 2[3].

Experimental Methodologies: Self-Validating Protocols

The following protocols have been designed as self-validating systems. You must not proceed to the next step unless the validation criteria of the current step are strictly met.

Protocol 1: Synthesis of 6-Methoxy-2-chloropyridine
  • Execution: Charge a reaction vessel with 2,6-dichloropyridine (1.0 eq) and 30% sodium methoxide (2.0 eq). Heat the mixture to reflux for 4-5 hours.

  • Causality: The use of methanol as a solvent prevents competitive transesterification. Refluxing provides the necessary thermal energy to overcome the activation barrier of the initial SNAr.

  • Validation Check: Monitor via TLC (EtOAc:Petroleum Ether = 1:15). The reaction is self-validating; it is deemed complete only when the high-Rf starting material is entirely consumed.

  • Workup: Concentrate to remove methanol, quench with water (100 mL), and extract with ethyl acetate. Brine wash, dry over anhydrous Na₂SO₄, and filter to yield a colorless oil [[4]](4].

Protocol 2: Synthesis of 6-Methoxy-2-(methylamino)pyridine
  • Execution: In an autoclave, combine 6-methoxy-2-chloropyridine (1.0 eq), cuprous chloride (0.013 eq), and 25-30% aqueous methylamine. Heat to 120°C for 7 hours.

  • Causality: Because the pyridine ring is now electron-rich, standard SNAr is shut down. CuCl acts as a transition metal catalyst to facilitate an Ullmann-type C-N coupling. The autoclave is non-negotiable; it prevents the escape of volatile methylamine gas, maintaining the high internal pressure required for the reaction kinetics.

  • Validation Check: Following extraction, the crude brown oil must be analyzed via HPLC. A purity threshold of >98% is the self-validating gate to proceed; lower purities indicate incomplete conversion or trace di-amination that will ruin downstream amino alcohol formation 4[4].

Protocol 3: Assembly via Suzuki-Miyaura Cross-Coupling
  • Execution: Couple 6-methoxy-2-pyridine boronic acid with a halogenated pyrido[3,2-d]pyrimidine amino alcohol core using a standard Pd(0) catalyst and base.

  • Causality: Boronic acids inherently tolerate the unprotected hydroxyl and amine groups of the amino alcohol moiety, streamlining the synthetic route.

  • Validation Check: Confirm the product identity via MS (m/z: 339 [M+H]⁺) and UV spectroscopy (λmax: 214.1, 283.8, 359.5 nm). The presence of these specific UV absorption bands validates the extended conjugation of the newly formed biaryl system [[3]](3].

Quantitative Data Summary

The following table synthesizes the physicochemical and analytical validation data for the key intermediates and final scaffolds discussed in the protocols.

Compound / IntermediateYield (%)Rf Value (Solvent System)UV λmax (nm)MS (m/z)
6-Methoxy-2-chloropyridine92.50.65 (EtOAc:PE 1:15)N/AN/A
6-Methoxy-2-(methylamino)pyridine71.2N/AN/A139 [M+H]⁺
6-Methoxy-2-pyridinyl Pyrido-Pyrimidine75.00.44 (MeOH:CH₂Cl₂ 1:9)214.1, 283.8, 359.5339 [M+H]⁺

Visualizations of Workflows and Mechanisms

Synthetic_Workflow Start 2,6-Dichloropyridine Step1 SNAr Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 Int1 6-Methoxy-2-chloropyridine Step1->Int1 TLC Validation Step2 Ullmann Amination (MeNH2, CuCl, 120°C) Int1->Step2 Int2 6-Methoxy-2-(methylamino)pyridine Step2->Int2 HPLC >98% Step3 Epoxide Ring Opening (Amino Alcohol Formation) Int2->Step3 Product 6-Methoxy-2-Pyridinyl Amino Alcohol Derivative Step3->Product Final Purification

Synthetic workflow for 6-methoxy-2-pyridinyl amino alcohols via SNAr and Ullmann amination.

MoA Target Target Enzyme (e.g., Squalene Epoxidase) Product Pathogen Replication Target->Product Catalysis Substrate Endogenous Substrate Substrate->Target Inhibitor 6-Methoxy-2-Pyridinyl Amino Alcohol Hbond Amino Alcohol Motif (H-Bonding) Inhibitor->Hbond Lipophilic Pyridinyl Motif (π-π Stacking) Inhibitor->Lipophilic Hbond->Target Anchoring Lipophilic->Target Affinity

Mechanistic interactions of the 6-methoxy-2-pyridinyl amino alcohol scaffold with target enzymes.

References

  • US8232278B2 - Pyrido(3,2-D)
  • ANTI FUNGAL | New Drug Approvals: (February 12 2022)
  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)

Sources

Exploratory

Characterization of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol: A Technical Guide to GPCR Binding Affinity and Kinetic Studies

Executive Summary The compound 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS: 1521463-45-5) represents a highly specialized bioisostere within the ethanolamine class of pharmacophores. Structurally homologous to endogeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS: 1521463-45-5) represents a highly specialized bioisostere within the ethanolamine class of pharmacophores. Structurally homologous to endogenous catecholamines and synthetic phenylethanolamines, this molecule substitutes the traditional phenyl or catechol ring with a 6-methoxy-2-pyridinyl moiety. This structural pivot alters the molecule's electron density and hydrogen-bonding profile, making it a compelling candidate for probing subtype selectivity across G protein-coupled receptors (GPCRs)—specifically adrenergic receptors (β-ARs) and trace amine-associated receptors (TAARs).

This whitepaper provides an in-depth, self-validating methodological framework for researchers and drug development professionals to quantify the receptor binding affinity, binding kinetics, and functional efficacy of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

Theoretical Framework & Mechanistic Rationale

GPCRs constitute the largest superfamily of cell surface receptors and represent approximately 34% of all FDA-approved drug targets (). The binding of an ethanolamine derivative to a GPCR orthosteric pocket is governed by precise molecular interactions.

In classic β-adrenergic signaling, the ethanolamine side chain is strictly required for anchoring the ligand. The terminal amine forms a critical salt bridge with a highly conserved aspartic acid residue (e.g., Asp113 in the β2-AR), while the beta-hydroxyl group donates a hydrogen bond to a serine residue (e.g., Ser204) on transmembrane helix 5 (TM5).

By introducing a 6-methoxy-2-pyridinyl ring, two novel mechanistic variables are introduced:

  • Pyridine Nitrogen: Acts as a novel hydrogen bond acceptor, potentially interacting with distinct polar residues in the binding pocket, shifting selectivity away from β1/β2 towards β3 or TAAR1.

  • 6-Methoxy Group: Provides steric bulk and an additional electron-rich oxygen, which can displace structural water molecules in the binding pocket to favorably alter the binding entropy ( ΔS ).

GPCR_Pathway Ligand 2-Amino-1-(6-methoxy- 2-pyridinyl)ethanol GPCR Adrenergic Receptor (GPCR) Ligand->GPCR Binds Orthosteric Site GProtein Gαs Protein Activation GPCR->GProtein GDP/GTP Exchange Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsg cAMP Production Effector->SecondMsg ATP Conversion

Fig 1: GPCR signal transduction pathway initiated by orthosteric ligand binding.

Experimental Methodologies: Self-Validating Systems

To accurately profile this compound, researchers must employ a multi-tiered approach. Equilibrium affinity ( Ki​ ) must be contextualized with real-time kinetics ( Kon​ , Koff​ ) and functional cellular readouts.

Protocol 1: Radioligand Competition Binding Assay

Causality & Rationale: Radioligand binding remains the gold standard for quantifying GPCR affinity due to its unparalleled sensitivity and stoichiometric accuracy (). We utilize [³H]-dihydroalprenolol ([³H]-DHA), a non-selective β-AR antagonist, because its high affinity and slow dissociation rate provide a robust, stable baseline from which our novel compound can compete.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the target GPCR in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Assay Setup: In a 96-well microplate, combine 50 µg of membrane protein, 1 nM[³H]-DHA, and 11 varying concentrations of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (ranging from 10−11 to 10−4 M) in binding buffer.

  • Self-Validating Control: Dedicate 3 wells to measure Non-Specific Binding (NSB) by adding 10 µM propranolol. System Rule: If NSB exceeds 20% of total radioligand binding, the assay must be rejected due to lipid partitioning artifacts.

  • Incubation: Incubate the plate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute). Calculate the IC50​ via non-linear regression and derive the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: A drug's in vivo efficacy is often better predicted by its target residence time ( 1/Koff​ ) rather than its equilibrium affinity ( Kd​ ). SPR allows for the label-free, real-time measurement of these kinetic parameters.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Capture histidine-tagged GPCRs embedded in lipid nanodiscs onto an NTA (Nitrilotriacetic acid) sensor chip.

  • Analyte Injection: Inject 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol at 5 distinct concentrations (0.1× to 10× the expected Kd​ ) at a continuous flow rate of 30 µL/min to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds to accurately monitor the dissociation rate ( Koff​ ).

  • Self-Validating Control: Utilize a reference channel loaded with "empty" lipid nanodiscs (lacking the GPCR). Subtract this signal from the active channel to eliminate bulk refractive index changes and non-specific lipid binding.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ and Koff​ .

Protocol 3: HTRF GTPγS Binding Assay (Functional Readout)

Causality & Rationale: Binding affinity does not equal functional efficacy. To determine if the compound acts as an agonist, partial agonist, or antagonist, we must measure the earliest receptor-mediated event: the exchange of GDP for GTP on the Gα subunit ().

Step-by-Step Methodology:

  • Reaction Mixture: Combine GPCR-expressing membranes, the test compound, and 1 µM GDP in assay buffer.

  • Tracer Addition: Add a Europium cryptate-labeled non-hydrolyzable GTP analog (donor) and a d2-labeled anti-Gα antibody (acceptor).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Self-Validating Control: Include a known full agonist (e.g., Isoproterenol) to define 100% Emax​ . This validates the dynamic range of the G-protein coupling.

  • Reading: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. The 665/620 ratio directly correlates to G-protein activation, allowing for the calculation of EC50​ and Emax​ .

Workflow Prep Membrane Preparation CHO cells expressing β-ARs Radioligand Radioligand Binding [³H]-DHA Competition Assay Prep->Radioligand Equilibrium Affinity SPR SPR Kinetics Immobilized GPCR on Lipid Disc Prep->SPR Real-time Kinetics Functional HTRF GTPγS Assay G-protein Activation Readout Prep->Functional Functional Efficacy Analysis Data Synthesis Ki, Kd, Kon, Koff, EC50 Radioligand->Analysis SPR->Analysis Functional->Analysis

Fig 2: Self-validating experimental workflow for GPCR binding and kinetic analysis.

Data Presentation & Interpretation

To synthesize the multi-dimensional data generated from the workflows above, quantitative metrics must be aggregated. The table below represents a standardized data structure (populated with representative mock data) used to evaluate the pharmacological profile of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol against a standard reference compound.

Compound / Target Ki​ (nM) Kon​ ( M−1s−1 ) Koff​ ( s−1 )Residence Time (min) EC50​ (nM) Emax​ (%)Modality
Test Compound vs β1-AR 450.2 1.2×105 5.4×10−2 0.3>10,0005.0Weak Antagonist
Test Compound vs β2-AR 85.4 4.8×105 4.1×10−3 4.0112.545.0Partial Agonist
Test Compound vs β3-AR 12.1 8.5×105 1.0×10−4 166.618.492.0Full Agonist
Test Compound vs TAAR1 34.5 6.2×105 2.1×10−3 7.945.088.0Full Agonist
Isoproterenol vs β2-AR (Ref)15.0 9.0×105 1.3×10−3 12.818.0100.0Full Agonist

Interpretation Insight: In this scenario, the 6-methoxy-2-pyridinyl substitution successfully shifts the selectivity profile away from the cardiac β1-AR, demonstrating high affinity and long residence time at the β3-AR and TAAR1 receptors. The prolonged residence time (166.6 min) at β3-AR suggests a highly stable ligand-receptor complex, likely driven by the displacement of active-site water molecules by the methoxy group.

References

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 191-215.[Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842.[Link]

  • Wang, J., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3754.[Link]

Foundational

The Strategic Role of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol in Contemporary Drug Design: A Technical Guide

Abstract In the intricate landscape of medicinal chemistry, the design and synthesis of novel molecular entities with high therapeutic potential is a perpetual challenge. The strategic incorporation of specific structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate landscape of medicinal chemistry, the design and synthesis of novel molecular entities with high therapeutic potential is a perpetual challenge. The strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This technical guide delves into the multifaceted role of the chiral amino alcohol, 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, as a pivotal building block in modern drug design. While this specific molecule may represent a novel or specialized intermediate, an analysis of its constituent parts—the 2-aminopyridine core, the 6-methoxy substituent, and the 1-ethanolamine side chain—provides a robust framework for understanding its potential applications and advantages in the development of next-generation therapeutics. This guide will explore its synthetic accessibility, its potential as a key pharmacophoric element, and its role in establishing critical structure-activity relationships (SAR).

Introduction: The Architectural Significance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery.[1][2] Its presence in numerous natural products, including vitamins and coenzymes, underscores its biological relevance.[3] In synthetic pharmaceuticals, the pyridine moiety is prized for its ability to:

  • Engage in Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • Modulate Physicochemical Properties: The inclusion of a pyridine ring can enhance water solubility and influence the overall lipophilicity of a molecule, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Serve as a Bioisostere: Pyridine rings can act as bioisosteres for benzene rings, as well as other heterocyclic systems, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and reduce off-target effects.[3]

  • Provide a Vector for Substituent Placement: The defined geometry of the pyridine ring allows for precise spatial orientation of functional groups, enabling the exploration of chemical space around a biological target.

The 2-aminopyridine substructure, in particular, is a versatile synthon that can participate in a wide range of chemical transformations, making it a valuable starting point for the synthesis of more complex heterocyclic systems.[4]

The Role of the 6-Methoxy Substituent: A Modulator of Potency and Selectivity

The methoxy group (-OCH3) at the 6-position of the pyridine ring in 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is not merely a passive substituent. Its electronic and steric properties can significantly impact the molecule's behavior.

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the pKa of the pyridine nitrogen and the overall electron density of the ring system. This can affect the strength of interactions with target proteins and modulate the reactivity of the scaffold in subsequent synthetic steps.

  • Structure-Activity Relationships (SAR): In various classes of bioactive molecules, the presence and position of methoxy groups are critical for potency. For instance, in the context of certain enzyme inhibitors, the methoxy group may occupy a specific hydrophobic pocket within the active site, contributing to binding affinity.[5] The substitution pattern of methoxy groups has been shown to be a key determinant of inhibitory activity in some systems.[5]

  • Metabolic Stability: The methoxy group can influence the metabolic fate of a drug candidate. It may block a potential site of oxidation, thereby increasing the compound's half-life.

The Chiral 1,2-Amino Alcohol Side Chain: A Gateway to Stereospecific Interactions

The 1-amino-2-ethanol moiety is a crucial pharmacophoric element found in numerous biologically active compounds.[6][7] Its significance lies in its ability to form multiple, stereochemically defined interactions with biological targets.

  • Chirality and Biological Activity: The stereochemistry of the amino alcohol side chain is often critical for biological activity. Enantiomers of a drug can exhibit vastly different potency, selectivity, and even pharmacological effects. The synthesis of enantiomerically pure chiral vicinal amino alcohols is a key objective in pharmaceutical development.[7]

  • Hydrogen Bonding and Ionic Interactions: The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors. The amino group, being basic, can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

  • Chelating Properties: The 1,2-amino alcohol motif can chelate metal ions, which may be relevant for the mechanism of action of certain metalloenzyme inhibitors.

The combination of the pyridine ring and the chiral amino alcohol side chain in 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol creates a scaffold with high potential for developing potent and selective therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol can be envisioned through several plausible routes, leveraging established methodologies for the preparation of substituted pyridines and chiral amino alcohols.

General Synthetic Workflow

A logical synthetic approach would involve the initial construction of a substituted pyridine core, followed by the introduction and elaboration of the side chain.

G A Starting Material (e.g., 2-chloro-6-methoxypyridine) B Introduction of a carbonyl group at C2 (e.g., via lithiation and reaction with an aldehyde) A->B C Formation of an α-hydroxy ketone B->C D Asymmetric Reductive Amination C->D E Final Product 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol D->E

Caption: Proposed synthetic workflow for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

Detailed Experimental Protocol: Asymmetric Reductive Amination

A key step in the synthesis of the target molecule would be the enantioselective conversion of an α-hydroxy ketone precursor to the desired chiral amino alcohol. Biocatalytic methods employing amine dehydrogenases (AmDHs) offer a green and highly selective approach.[7]

Step 1: Synthesis of the α-hydroxy ketone precursor

  • To a solution of 2-bromo-6-methoxypyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise.

  • Stir the mixture for 1 hour at -78 °C.

  • Add a suitable protected glycolaldehyde to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate.

  • Purify the resulting alcohol by column chromatography.

  • Oxidize the alcohol to the corresponding ketone using a mild oxidizing agent such as Dess-Martin periodinane.

  • Deprotect to yield the α-hydroxy ketone.

Step 2: Biocatalytic Asymmetric Reductive Amination [7]

  • Prepare a reaction buffer containing a suitable engineered amine dehydrogenase, NADH, and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Add the α-hydroxy ketone precursor to the reaction mixture.

  • Incubate the reaction at the optimal temperature and pH for the enzyme, with gentle agitation.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, quench the reaction and extract the product.

  • Purify the chiral amino alcohol by column chromatography.

Potential Applications in Drug Design and Structure-Activity Relationships

The 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol scaffold is a promising starting point for the development of drugs targeting a variety of diseases.

Kinase Inhibitors

The 2-aminopyridine moiety is a well-established scaffold for the design of kinase inhibitors. The amino group can form key hydrogen bonds with the hinge region of the kinase domain. The 6-methoxy group can be directed towards the solvent-exposed region or a specific hydrophobic pocket, while the chiral amino alcohol side chain can be modified to achieve selectivity for a particular kinase.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues in the transmembrane domains, while the protonated amine and hydroxyl groups of the side chain can form salt bridges and hydrogen bonds with polar residues.

Antiviral and Antimicrobial Agents

The pyridine ring is a common feature in many antimicrobial and antiviral drugs.[8] The ability of the 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol scaffold to present a diverse array of functional groups in a defined three-dimensional space makes it an attractive template for the design of novel agents that can disrupt viral or bacterial replication.

Structure-Activity Relationship (SAR) Insights from Analogs

Studies on related (pyridin-2-yl)methanol derivatives have shown that modifications to the alcohol functionality can have a significant impact on potency.[9][10] For example, O-alkylation or removal of the hydroxyl group often leads to a substantial decrease in activity, highlighting the importance of this group for target engagement.[9]

Compound/Analog Modification Observed Effect on Activity Reference
(Pyridin-2-yl)methanol derivativesO-alkylation of the alcoholSignificant reduction in potency[9]
(Pyridin-2-yl)methanol derivativesRemoval of the hydroxyl groupSignificant reduction in potency[9]
(Pyridin-2-yl)methanol derivativesReplacement of OH with an amineSignificant reduction in potency[9]

Conclusion

While 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol may not be a widely commercialized intermediate, its structural features position it as a highly valuable and versatile scaffold in modern drug design. The convergence of a biologically relevant 2-aminopyridine core, a modulating 6-methoxy group, and a stereochemically defined 1,2-amino alcohol side chain provides a powerful platform for the generation of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The synthetic accessibility of this scaffold, particularly through asymmetric biocatalytic methods, further enhances its appeal for the construction of diverse chemical libraries for high-throughput screening and lead optimization. As the demand for innovative therapeutics continues to grow, the strategic utilization of such well-designed molecular building blocks will undoubtedly play a pivotal role in the future of medicine.

References

  • Miyoshi, H., & Iwamura, H. (1998). Structure–activity relationships of some complex I inhibitors. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 251-260.
  • PubChem. (n.d.). 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol. National Center for Biotechnology Information.
  • Mosher, M., Holmes, K., & Frost, K. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Molecules, 9(3), 102-111.
  • Faltynek, C. R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(9), 4348-4364.
  • Bremner, J. B., & Samosorn, S. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2256-2319.
  • Chen, Z., et al. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. International Journal of Molecular Sciences, 25(2), 994.
  • Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491.
  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • Sigma-Aldrich. (n.d.). 2-(6-Methoxypyridin-2-yl)ethanol.
  • Patel, R. N. (2020). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 10(72), 44265-44276.
  • Chen, F. F., & Li, Z. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Naghiyev, F. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-787.
  • Hughes, D. L. (2021). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv.
  • Williams, R. M. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis.
  • Inuki, S. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • Ríos-Guzmán, K. L., & Estévez-Carmona, M. M. (2024).
  • Google Patents. (n.d.). Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine.
  • Li, G., et al. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 2-(5-Amino-2-methoxyphenyl)ethanol. National Center for Biotechnology Information.
  • Faltynek, C. R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.

Sources

Exploratory

Deconstructing the Pharmacophore: Structural Activity Relationship (SAR) and Synthetic Utility of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern rational drug design, the transition from hit-to-lead often hinges...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern rational drug design, the transition from hit-to-lead often hinges on the strategic application of bioisosteres to overcome metabolic liabilities while preserving target affinity. 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS: 1521463-45-5)[1] represents a highly optimized, privileged scaffold. Originally conceptualized as a bioisosteric replacement for the classic phenylethanolamine core found in adrenergic ligands, this moiety has found expansive utility across diverse therapeutic areas, including immuno-oncology (PD-1/PD-L1 inhibitors)[2][3] and central nervous system (CNS) modulators (e.g., EP2 receptor antagonists)[4].

This whitepaper provides an in-depth Structural Activity Relationship (SAR) analysis of this pharmacophore, detailing its physicochemical advantages, mechanistic roles in target binding, and a self-validating protocol for its asymmetric synthesis.

Structural Deconstruction & Physicochemical Profiling

To understand the utility of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, we must deconstruct it into its three functional domains: the ethanolamine chain, the pyridine core, and the 6-methoxy substituent.

SAR_Map Core 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (Pharmacophore Core) Methoxy 6-Methoxy Group - Steric shield against CYP450 - Modulates pyridine pKa - Prevents Phase II conjugation Core->Methoxy Pyridine Pyridine Ring - Bioisostere for phenyl - Improves aqueous solubility - H-bond acceptor (N) Core->Pyridine Ethanolamine Ethanolamine Chain - Chiral center (C1) dictates fit - Primary amine forms salt bridges - OH acts as H-bond donor/acceptor Core->Ethanolamine

Fig 1. SAR deconstruction of the 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol pharmacophore.

Mechanistic Causality of the Scaffold
  • The Ethanolamine Chain: The β -hydroxyl group is critical for anchoring the molecule within receptor cavities via bidirectional hydrogen bonding. The primary amine (pKa ~8.8) is protonated at physiological pH, allowing it to form robust salt bridges with acidic residues (e.g., Aspartate) in target proteins[4].

  • The Pyridine Ring: Replacing a highly lipophilic phenyl ring with a pyridine nitrogen lowers the overall LogP. This enhances aqueous solubility, a critical parameter for oral bioavailability and reducing off-target plasma protein binding[4].

  • The 6-Methoxy Group: Phenolic hydroxyls are notorious for rapid Phase II metabolism (glucuronidation and sulfation). The methoxy group provides similar electron-donating resonance (+M effect) to maintain the electronic profile of the ring but acts as a metabolic "cap." Furthermore, its steric bulk at the 6-position shields the pyridine ring from CYP450-mediated N-oxidation[4].

Table 1: Physicochemical Comparison
ParameterPhenylethanolamine (Reference)6-Methoxy-2-pyridinyl AnalogMechanistic Advantage
LogP (calc) ~0.8~0.3Pyridine N increases polarity; improves aqueous solubility.
Aromatic pKa N/A~3.5 - 4.5Weakly basic; unprotonated at phys. pH, acts as an H-bond acceptor.
Amine pKa ~9.0~8.8Slightly lowered by the electron-withdrawing pyridine, optimizing membrane permeability.
Metabolic Liability High (Phase II Conjugation)LowMethoxy group caps the reactive site; pyridine resists ring oxidation.

Mechanistic SAR in Key Therapeutic Domains

Immuno-Oncology: PD-1/PD-L1 Small Molecule Inhibitors

The development of small-molecule immune checkpoint inhibitors requires molecules that can disrupt the expansive, relatively flat PD-1/PD-L1 protein-protein interface. Recent structural studies on benzo[d]oxazole derivatives and symmetric biphenyls demonstrate that appending an aminoethanol-substituted pyridine to the core scaffold significantly enhances potency[2][3].

  • SAR Insight: The 2-aminoethanol moiety projects into the solvent-exposed regions of the PD-L1 dimer interface. The hydroxyl group forms secondary hydrogen bonds with the protein backbone, while the basic amine enhances the compound's solubility in the tumor microenvironment, preventing compound aggregation[2][3].

CNS Therapeutics: EP2 Receptor Antagonists

For CNS drugs, balancing aqueous solubility with blood-brain barrier (BBB) permeability is a major hurdle. In the optimization of EP2 receptor antagonists for neuroinflammation, replacing lipophilic aryl groups with methoxypyridine-amine derivatives yielded compounds with superior brain-to-plasma ratios[4].

  • SAR Insight: The 6-methoxypyridine acts as a lipophilic patch that interacts with hydrophobic pockets in the EP2 receptor, while the amine ensures sufficient aqueous solubility (up to 2.52 mM) without violating Lipinski's rules for CNS penetration[4].

Experimental Protocol: Asymmetric Synthesis & Validation

Biological targets are inherently chiral; thus, the stereochemistry at the C1 position of the ethanolamine chain dictates the eutomer (active enantiomer) versus the distomer (inactive/toxic enantiomer). Standard reduction of α -amino ketones with NaBH4 yields a racemate[2]. As a Senior Application Scientist, I recommend the following self-validating protocol utilizing Asymmetric Transfer Hydrogenation (ATH) to synthesize the enantiopure (R)-isomer directly.

Synth_Workflow SM 6-Methoxy-2- acetylpyridine Bromination 1. Bromination (Br2, HBr) SM->Bromination Amination 2. Amination (HMTA, then HCl) Bromination->Amination Ketone Alpha-amino ketone hydrochloride Amination->Ketone Reduction 3. ATH Reduction (Ru-TsDPEN, HCOOH) Ketone->Reduction Product (R)-2-Amino-1-(6-methoxy -2-pyridinyl)ethanol Reduction->Product

Fig 2. Asymmetric synthetic workflow for (R)-2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

Step-by-Step Methodology

Step 1: α -Bromination

  • Dissolve 1-(6-methoxy-2-pyridinyl)ethanone (1.0 eq) in 33% HBr in acetic acid at 0°C.

  • Add Br 2​ (1.05 eq) dropwise. Stir for 2 hours at room temperature.

  • Causality: The acidic environment prevents polybromination by keeping the enol concentration low and protonating the pyridine ring, deactivating it against electrophilic aromatic substitution.

Step 2: Delépine Amination

  • React the crude α -bromo ketone with Hexamethylenetetramine (HMTA) (1.2 eq) in CHCl 3​ to form a quaternary ammonium salt.

  • Isolate the salt and reflux in ethanolic HCl to yield the α -amino ketone hydrochloride.

  • Causality: Direct amination with NH 3​ invariably yields secondary and tertiary amine byproducts. The Delépine reaction acts as a self-limiting system, exclusively yielding the primary amine upon hydrolysis.

Step 3: Asymmetric Transfer Hydrogenation (ATH)

  • Suspend the α -amino ketone in a 5:2 mixture of Formic Acid/Triethylamine (HCOOH/TEA azeotrope).

  • Add 0.5 mol% of RuCl catalyst. Stir at 40°C for 12 hours.

  • Causality: The chiral Ru-complex selectively coordinates to the ketone and delivers a hydride from formic acid exclusively to the Re-face of the carbonyl, establishing the (R)-stereocenter.

Validation & Quality Control:

  • Chiral HPLC: Validate enantiomeric excess (ee > 98%) using a Chiralpak AD-H column (Mobile phase: Hexane/Isopropanol/Diethylamine 80:20:0.1).

  • NMR Verification: 1 H NMR (400 MHz, DMSO-d 6​ ) will show the diagnostic chiral methine proton as a distinct doublet of doublets (dd) around δ 4.6 ppm, and the methoxy singlet at δ 3.8 ppm[3][4].

Conclusion

The 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol scaffold is far more than a simple building block; it is a rationally designed pharmacophore that solves specific pharmacokinetic and pharmacodynamic challenges. By replacing metabolically vulnerable phenols with a methoxy-capped pyridine, and utilizing the ethanolamine chain for targeted hydrogen bonding, drug developers can significantly enhance the solubility, stability, and target affinity of their lead compounds across multiple disease states.

References

  • [2] Title: WO2018026971A1 - Symmetric or semi-symmetric compounds useful as immunomodulators Source: patents.google.com URL:

  • [4] Title: Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models Source: ncbi.nlm.nih.gov (PMC) URL:[Link]

  • [3] Title: Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway Source: pubs.acs.org (Journal of Medicinal Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol preparation protocol for organic synthesis

An in-depth guide to the multi-step synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, a valuable amino alcohol intermediate in pharmaceutical research and development. This document provides a detailed, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the multi-step synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, a valuable amino alcohol intermediate in pharmaceutical research and development. This document provides a detailed, field-proven protocol, explains the causality behind experimental choices, and is grounded in authoritative references.

Introduction: The Significance of Pyridinyl Ethanolamines

Pyridinyl ethanolamine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. The title compound, 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, combines a basic amino group and a hydroxyl group on an ethyl bridge attached to a methoxy-substituted pyridine ring. This specific arrangement of functional groups offers multiple points for further derivatization, making it a key building block for creating libraries of compounds for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. This guide details a robust and reproducible multi-step synthesis protocol from commercially available precursors.

Overall Synthetic Strategy

The preparation of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is accomplished via a five-step sequence starting from 2,6-dibromopyridine. The strategy involves:

  • Selective Monomethoxylation: Introduction of the methoxy group at the 6-position of the pyridine ring.

  • Acylation: Formation of the key acetylpyridine intermediate via Grignard reaction.

  • α-Bromination: Halogenation of the ketone at the alpha position to facilitate nucleophilic substitution.

  • Azidation: Introduction of the nitrogen functionality via displacement of the bromide with an azide ion.

  • Concurrent Reduction: Final simultaneous reduction of both the azide and ketone functionalities to yield the target amino alcohol.

This pathway was designed for its reliability and use of well-established chemical transformations, ensuring high yields and purity of the final product.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Acylation cluster_2 Step 3: α-Bromination cluster_3 Step 4: Azidation cluster_4 Step 5: Reduction A 2,6-Dibromopyridine B 2-Bromo-6-methoxypyridine A->B  NaOCH3, MeOH C 1-(6-methoxy-2-pyridinyl)ethanone B->C 1. Mg, THF 2. N,N-Dimethylacetamide D 2-Bromo-1-(6-methoxy-2-pyridinyl)ethanone C->D  Br2, HBr/AcOH E 2-Azido-1-(6-methoxy-2-pyridinyl)ethanone D->E  NaN3, Acetone F 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol E->F  LiAlH4, THF

Figure 1: Synthetic workflow for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,6-Dibromopyridine≥98%Sigma-AldrichStarting Material
Sodium Methoxide≥97%Sigma-AldrichReagent for Step 1
Methanol (Anhydrous)≥99.8%Fisher ScientificSolvent for Step 1
Magnesium Turnings≥99.5%Sigma-AldrichReagent for Step 2
IodineReagent GradeJ.T. BakerGrignard Initiator
Tetrahydrofuran (THF, Anhydrous)≥99.9%Sigma-AldrichSolvent for Step 2 & 5
N,N-Dimethylacetamide≥99.5%Sigma-AldrichAcetylating Agent for Step 2
Bromine≥99.5%Sigma-AldrichReagent for Step 3
Acetic Acid (Glacial)≥99.7%Fisher ScientificSolvent for Step 3
Hydrobromic Acid (48%)Reagent GradeSigma-AldrichCatalyst for Step 3
Sodium Azide (NaN₃)≥99.5%Sigma-AldrichHighly Toxic! Reagent for Step 4
AcetoneACS GradeFisher ScientificSolvent for Step 4
Lithium Aluminum Hydride (LiAlH₄)1.0 M in THFSigma-AldrichReacts violently with water! Reducing Agent for Step 5
Diethyl Ether (Anhydrous)≥99.7%Fisher ScientificExtraction Solvent
Sodium Sulfate (Anhydrous)ACS GradeFisher ScientificDrying Agent
Hydrochloric Acid (Conc.)ACS GradeFisher ScientificFor salt formation/pH adjustment
Sodium BicarbonateACS GradeFisher ScientificFor neutralization

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methoxypyridine

Rationale: This step selectively substitutes one bromine atom with a methoxy group. The reaction is a nucleophilic aromatic substitution, driven by the strong nucleophilicity of the methoxide ion. Methanol is used as both the solvent and the source of the methoxide upon reaction with sodium. Using a controlled amount of sodium methoxide ensures monosubstitution.[1]

Procedure:

  • To a solution of 2,6-dibromopyridine (23.7 g, 100 mmol) in 200 mL of anhydrous methanol in a 500 mL round-bottom flask, add sodium methoxide (5.4 g, 100 mmol) in portions at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 150 mL of diethyl ether and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-bromo-6-methoxypyridine as a colorless oil.

ParameterValue
Expected Yield16.0 - 17.7 g (85-94%)
Molecular FormulaC₆H₆BrNO[2]
Molecular Weight188.02 g/mol
Step 2: Synthesis of 1-(6-methoxy-2-pyridinyl)ethanone

Rationale: This step introduces the acetyl group by forming an organometallic intermediate. 2-bromo-6-methoxypyridine is first converted to its Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylacetamide to form the desired ketone after acidic workup.

Procedure:

  • In a flame-dried 500 mL three-neck flask under an inert argon atmosphere, place magnesium turnings (2.43 g, 100 mmol) and a small crystal of iodine.

  • Add 50 mL of anhydrous THF. Add a small portion (approx. 10%) of a solution of 2-bromo-6-methoxypyridine (18.8 g, 100 mmol) in 100 mL of anhydrous THF to initiate the Grignard reaction (indicated by heat and color change).

  • Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to reflux for an additional 1 hour.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add N,N-dimethylacetamide (9.6 g, 110 mmol) dropwise, keeping the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20% Ethyl Acetate in Hexane) to afford 1-(6-methoxy-2-pyridinyl)ethanone.

ParameterValue
Expected Yield10.6 - 12.8 g (70-85%)
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Step 3: Synthesis of 2-Bromo-1-(6-methoxy-2-pyridinyl)ethanone

Rationale: This is an acid-catalyzed α-bromination of a ketone. The enol form of the ketone attacks molecular bromine, leading to the substitution of an α-hydrogen with a bromine atom. A catalytic amount of HBr facilitates the enolization.

Procedure:

  • Dissolve 1-(6-methoxy-2-pyridinyl)ethanone (15.1 g, 100 mmol) in 100 mL of glacial acetic acid in a 250 mL flask.

  • Add a catalytic amount of 48% hydrobromic acid (0.5 mL).

  • To this solution, add bromine (16.0 g, 100 mmol, 5.1 mL) dropwise at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into 400 mL of ice-water. A precipitate will form.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

ParameterValue
Expected Yield19.5 - 21.9 g (85-95%)
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.06 g/mol
Step 4: Synthesis of 2-Azido-1-(6-methoxy-2-pyridinyl)ethanone

Rationale: This is a standard SN2 reaction where the highly nucleophilic azide ion displaces the bromide from the α-carbon of the ketone. Acetone is a suitable polar aprotic solvent for this transformation.[3][4]

SAFETY NOTE: Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which generates highly toxic hydrazoic acid gas.

Procedure:

  • In a 500 mL flask, dissolve 2-bromo-1-(6-methoxy-2-pyridinyl)ethanone (23.0 g, 100 mmol) in 250 mL of acetone.

  • Add sodium azide (7.8 g, 120 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for 12-16 hours. Monitor by TLC.

  • Once the reaction is complete, filter the mixture to remove the sodium bromide precipitate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the azido ketone, which can often be used in the next step without further purification.

ParameterValue
Expected Yield17.5 - 18.8 g (91-98%)
Molecular FormulaC₈H₈N₄O₂
Molecular Weight192.17 g/mol
Step 5: Synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Rationale: This final step employs a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to concurrently reduce two different functional groups. The azide is reduced to a primary amine, and the ketone is reduced to a secondary alcohol, yielding the target molecule in a single transformation.

SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere.

Procedure:

  • In a flame-dried 1 L three-neck flask under an argon atmosphere, prepare a suspension of LiAlH₄ (7.6 g, 200 mmol) in 200 mL of anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude 2-azido-1-(6-methoxy-2-pyridinyl)ethanone (19.2 g, 100 mmol) in 200 mL of anhydrous THF.

  • Add the solution of the azido ketone dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4 hours.

  • Cool the reaction back to 0 °C and quench it with extreme care by the sequential, dropwise addition of:

    • 7.6 mL of water

    • 7.6 mL of 15% aqueous NaOH

    • 22.8 mL of water

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

ParameterValue
Expected Yield11.8 - 14.1 g (70-84%)
Molecular FormulaC₈H₁₂N₂O₂[5]
Molecular Weight168.19 g/mol [5]

References

  • ChemicalBook. (n.d.).2-Bromo-6-methylpyridine synthesis.
  • Chemsrc. (2025, August 23). 2-Bromo-6-methoxypyridine. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2018).2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Roy, P. J., et al. (2005).The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2751-2757.
  • Organic Syntheses. (n.d.).Procedure for the Synthesis of Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate. Coll. Vol. 10, p.47 (2004); Vol. 79, p.159 (2002).
  • Appchem. (n.d.). 2-Bromo-6-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol. Retrieved from [Link]

  • Google Patents. (2016).
  • Konno, K., Hashimoto, K., Shirahama, H., & Matsumoto, T. (1986).Improved procedures for preparation of 2-pyridones and 2-hydroxymethylpyridines. Heterocycles, 24(8), 2169-2172.
  • Appchem. (n.d.). 2-Amino-1-(6-methoxy-3-pyridinyl)ethanol. Retrieved from [Link]

  • Google Patents. (1986).Process for the preparation of 2-amino-alkylpyridines. US4628097A.
  • Google Patents. (2010).
  • Zheng, G. Z., et al. (2016).Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(9), 4395-4412.
  • Cantillo, D., et al. (2018).Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 436-443.
  • Martínez-Salas, P., et al. (2018).A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Brazilian Chemical Society, 29(10), 2138-2146.
  • Poziomek, E. J., & Hackley, B. E. (1963).A New Synthesis of 2-Pyridine Aldoximes. DTIC.
  • Gale, P. A., et al. (2023).8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4627.
  • Dogan, H. Z., Sengul, A., & Coles, S. J. (2011).1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1295.
  • ResearchGate. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Retrieved from [Link]

  • FDA. (2026, February 24). 2-acetylpyridine. Retrieved from [Link]

Sources

Application

The Versatile Scaffolding of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol: A Guide for Synthetic and Medicinal Chemists

Introduction: Unlocking the Potential of a Privileged Substructure In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. 2-Amino-1-(6-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Substructure

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol emerges as a particularly valuable scaffold, integrating several key pharmacophoric features within a compact and synthetically tractable framework. This guide provides an in-depth exploration of its applications, underpinned by detailed protocols and the scientific rationale for their design.

The molecule's inherent value lies in the unique interplay of its constituent functional groups:

  • A 1,2-Amino Alcohol Moiety: This is a classic motif in medicinal chemistry, known for its ability to form critical hydrogen bonds with biological targets. The chirality at the carbinol center offers an immediate avenue for stereocontrolled synthesis, a crucial aspect in the development of selective therapeutics.

  • A 2-Substituted Pyridine Ring: The pyridine core is a bioisostere for a phenyl ring but with the added advantage of improved aqueous solubility and the capacity to act as a hydrogen bond acceptor through its nitrogen atom.

  • A 6-Methoxy Group: This electron-donating group can modulate the electronic properties of the pyridine ring, influencing its reactivity and potential for π-stacking interactions. It can also serve as a metabolic soft spot or a point for further functionalization.

This application note will detail the utility of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol in the synthesis of chiral ligands, as a precursor to bioactive heterocyclic systems, and in the construction of novel drug candidates. The protocols provided are designed to be robust and reproducible, with an emphasis on understanding the "why" behind each experimental step.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂N/A
Molecular Weight 168.19 g/mol [1]
Appearance Typically an off-white to pale yellow solid[2]
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in non-polar solvents.N/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[3]N/A

Safety Precautions:

As with any amino alcohol derivative, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5]

Core Application: Synthesis of Chiral Oxazoline Ligands

The 1,2-amino alcohol functionality makes 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol an excellent precursor for the synthesis of pyridyl-oxazoline ligands. These ligands are of significant interest in asymmetric catalysis.

Workflow for Pyridyl-Oxazoline Ligand Synthesis

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Purification A 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol C N-Acylated Intermediate A->C B Acyl Chloride or Activated Carboxylic Acid B->C E Pyridyl-Oxazoline Ligand C->E D Dehydrating Agent (e.g., SOCl₂) D->E F Crude Product E->F G Column Chromatography F->G H Pure Ligand G->H G cluster_0 N-Alkylation cluster_1 Intramolecular Cyclization A Amino Alcohol C N-Alkylated Intermediate A->C K₂CO₃, ACN, reflux B Ethyl Bromoacetate B->C K₂CO₃, ACN, reflux D Piperazinone Product C->D NaH, THF

Sources

Method

Application Notes &amp; Protocols: A Guide to the Strategic Functionalization of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol Ligands

Abstract The 2-amino-1-(pyridinyl)ethanol scaffold is a privileged structural motif in medicinal chemistry and asymmetric catalysis.[1][2] The presence of a chiral center, a coordinating pyridine nitrogen, a primary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-amino-1-(pyridinyl)ethanol scaffold is a privileged structural motif in medicinal chemistry and asymmetric catalysis.[1][2] The presence of a chiral center, a coordinating pyridine nitrogen, a primary amine, and a secondary alcohol offers multiple avenues for structural modification. This guide provides a comprehensive overview and detailed protocols for the targeted functionalization of a key derivative, 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. We will explore strategies for selective N-acylation, N-alkylation, and modification of the pyridine ring, explaining the chemical principles that govern these transformations. The protocols are designed for researchers, scientists, and drug development professionals seeking to synthesize novel derivatives for use as chiral ligands, catalysts, or biologically active agents.[3][4]

Introduction: The Versatility of a Privileged Scaffold

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is a versatile building block possessing three distinct functionalization sites: the primary amino group (-NH₂), the secondary hydroxyl group (-OH), and the electron-rich pyridine ring. Each site offers a handle to systematically modulate the ligand's steric and electronic properties.

  • Amino Group (N): The most nucleophilic site, readily undergoing acylation and alkylation. Modifications here directly influence the coordination environment and can introduce new hydrogen-bonding capabilities or steric bulk.

  • Hydroxyl Group (O): Functionalization is possible but requires careful consideration of reaction conditions to prevent competition from the more nucleophilic amine. O-alkylation or O-acylation can alter solubility and the ligand's binding pocket.

  • Pyridine Ring (C): As an aromatic heterocycle, the ring can undergo electrophilic or nucleophilic substitution, allowing for fine-tuning of the ligand's electronic properties, which is critical in catalysis.[5][6]

The strategic choice of which site to modify allows for the creation of a diverse library of ligands from a single, chiral precursor. This guide will detail reliable methods for achieving selective functionalization at these key positions.

N-Functionalization: Modifying the Primary Amine

The primary amine is the most reactive nucleophile in the molecule, making its functionalization a straightforward starting point for diversification.

Protocol: N-Acylation to Synthesize Amide Derivatives

N-acylation transforms the primary amine into a secondary amide. This modification is crucial for introducing carbonyl groups, which can act as hydrogen bond acceptors, and for adding bulky substituents that can enforce specific stereochemical outcomes in catalysis. The reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent like an acyl chloride or anhydride.[7]

Principle: This protocol details the N-acetylation using acetic anhydride, a common and efficient method. The principles can be readily adapted for other acylating agents.

Materials:

  • 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

  • Acetic Anhydride

  • Pyridine or a non-nucleophilic base (e.g., Triethylamine, DIPEA)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of a non-nucleophilic base like triethylamine. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM or EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-acylated product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acetyl derivative.

Self-Validation and Troubleshooting:

  • Expected Outcome: A high yield (typically >90%) of the white or off-white solid N-(1-(6-methoxy-2-pyridinyl)-2-hydroxyethyl)acetamide.

  • Characterization: Successful acylation can be confirmed by ¹H NMR (appearance of a new amide N-H signal and an acetyl CH₃ singlet around 2.0 ppm) and IR spectroscopy (a strong C=O stretch around 1650 cm⁻¹).

  • Troubleshooting: If O-acylation is observed (forming an ester), reduce the amount of acylating agent and ensure the reaction temperature is kept low. Using a bulky base can also minimize this side reaction.[8][9]

Protocol: N-Alkylation via Borrowing Hydrogen Catalysis

N-alkylation introduces alkyl or arylmethyl groups to the amine. While traditional methods often use alkyl halides, which can be toxic, a greener and more efficient approach is the "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology.[10] This method uses alcohols as alkylating agents, with water as the only byproduct. The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final N-alkylated amine.[10][11]

Principle: This protocol uses a manganese-based pincer complex as a catalyst for the N-alkylation of the aminopyridine moiety with a benzylic alcohol. This approach is highly selective for mono-alkylation.[10]

Materials:

  • 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

  • Benzyl alcohol (or other primary alcohol)

  • Manganese Pincer Catalyst (e.g., Mn(PNP)) or MnBr(CO)₅/PPh₃[10][11]

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

  • Setup: In a glovebox or under an inert atmosphere, add the manganese catalyst (e.g., 3 mol%) and potassium tert-butoxide (0.75 equivalents) to a Schlenk tube.

  • Reagents: Add 1.0 equivalent of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol and 1.2 equivalents of benzyl alcohol, followed by anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 80-130 °C for 24 hours.[10][11]

  • Cooling & Filtration: After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., EtOAc) and filter through a pad of celite to remove the catalyst and base.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the N-alkylated product.

Self-Validation and Troubleshooting:

  • Expected Outcome: Moderate to high yields of the N-benzylated product. Selectivity for N-alkylation over O-alkylation is generally very high with these catalytic systems.[12]

  • Characterization: Confirmation via ¹H NMR will show the disappearance of the -NH₂ protons and the appearance of new signals corresponding to the benzyl group (e.g., a singlet for the benzylic CH₂ and aromatic protons). Mass spectrometry will confirm the expected mass increase.

  • Troubleshooting: Low conversion can be addressed by increasing the reaction temperature or time. Ensure strictly anhydrous conditions, as water can deactivate the catalyst. If di-alkylation is an issue, reduce the amount of the alcohol electrophile.

Visualization of Key Functionalization Workflows

To better illustrate the strategic pathways for modifying the ligand, the following diagrams outline the core N-functionalization processes and the broader decision-making framework for selective chemistry.

N_Functionalization_Workflow cluster_start Starting Material cluster_acylation N-Acylation Pathway cluster_alkylation N-Alkylation Pathway Start 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol Acylation N-Acylation Reaction Start->Acylation Alkylation N-Alkylation (Borrowing Hydrogen) Start->Alkylation Acyl_Reagent Acyl Chloride or Anhydride (R-CO-Cl) Acyl_Reagent->Acylation Acyl_Base Base (e.g., TEA) Acyl_Base->Acylation Product_Amide N-Acylated Product (Amide) Acylation->Product_Amide Alkyl_Reagent Alcohol (R-CH2OH) Alkyl_Reagent->Alkylation Alkyl_Catalyst Catalyst (e.g., Mn-PNP) + Base (t-BuOK) Alkyl_Catalyst->Alkylation Product_Amine N-Alkylated Product (Secondary Amine) Alkylation->Product_Amine

Caption: Workflow for N-Functionalization Pathways.

Selective_Functionalization_Strategy Start Starting Ligand Decision1 Choose Functionalization Site Start->Decision1 N_Func N-Functionalization (High Reactivity) Decision1->N_Func Amine O_Func O-Functionalization (Requires N-Protection) Decision1->O_Func Hydroxyl Ring_Func Pyridine Ring Mod. (Advanced) Decision1->Ring_Func Ring Protect_N Step 1: Protect Amine (e.g., with Boc group) O_Func->Protect_N O_Alkylate Step 2: O-Alkylate/ O-Acylate Hydroxyl Protect_N->O_Alkylate Deprotect_N Step 3: Deprotect Amine O_Alkylate->Deprotect_N Final_O_Product O-Functionalized Product Deprotect_N->Final_O_Product

Caption: Decision tree for selective ligand functionalization.

Advanced Strategy: Pyridine Ring Modification

Modifying the pyridine ring itself offers a powerful method to fine-tune the ligand's electronic properties, which can have a profound impact on the activity of its metal complexes in catalysis.[5] Direct C-H functionalization of pyridines can be challenging due to the ring's electron-deficient nature.[6] However, strategies exist to achieve regioselective modification.

One such strategy is a directed Chichibabin-type alkylation. In this reaction, the hydroxyl group of the ligand is first deprotonated with a strong base (like an organolithium reagent, which also serves as the alkyl source). The resulting alkoxide can then direct the nucleophilic addition of the alkyl group to the C6 position of the pyridine ring.[13] This avoids common side reactions like deprotonation at the carbon adjacent to the ring.[13]

This advanced method allows for the direct installation of alkyl groups onto the pyridine core, providing a route to derivatives that are not accessible through the N- or O-functionalization pathways described above. Researchers pursuing this path should consult specialized literature on directed metallation and nucleophilic addition to pyridine rings.[13]

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the functionalization of aminopyridine systems, based on established literature. These serve as a baseline for what to expect when applying these protocols to the title compound.

Functionalization TypeReagent/CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
N-Acetylation Acetic Anhydride-Acetic Anhydride< 60195[7]
N-Acylation Benzoyl ChlorideDIPEACH₂Cl₂RT394[14]
N-Alkylation Benzyl Alcoholt-BuOKToluene1302092[11]
N-Alkylation 1,2-DiketonesBF₃·OEt₂-Aerobic-Good-Excellent[15]

Conclusion

The 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol ligand provides a robust and versatile platform for the synthesis of diverse chemical entities. By leveraging well-established protocols for N-acylation and catalytic N-alkylation, researchers can readily access a wide range of derivatives. Understanding the principles of relative nucleophilicity and employing protective group strategies opens the door to selective O-functionalization. Finally, advanced methods for C-H functionalization of the pyridine ring allow for comprehensive tuning of the ligand's electronic and steric profile. The protocols and strategies outlined in this guide serve as a validated starting point for exploring the rich chemistry of this valuable molecular scaffold.

References

  • Source: Dalton Transactions (RSC Publishing)
  • Title: Skeletal editing of pyridines to aryldialdehydes Source: PMC URL
  • Title: Skeletal editing of pyridines through atom-pair swap from CN to CC Source: Nature URL
  • Title: Protocol for N-acetylation of 2-aminopyridine: An Application Note Source: Benchchem URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: N-alkylation of 2-pyridyl amine with arylmethyl alcohols Source: ResearchGate URL
  • Title: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes Source: PMC URL
  • Title: Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands Source: PMC URL
  • Title: Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I)
  • Title: N-acylation of amides through internal nucleophilic catalysis Source: Semantic Scholar URL
  • Title: SELECTIVE N-ACYLATION OF AMINO ALCOHOLS Source: European Patent Office URL
  • Title: 2-Amino-1-pyridin-2-yl-ethanol Source: Chem-Impex URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents Source: Organic Letters - ACS Publications URL
  • Title: Selective n-acylation of amino alcohols Source: Google Patents URL
  • Title: Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines Source: MDPI URL

Sources

Application

Application Note: 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol in Medicinal Chemistry &amp; Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of building blocks dictates the success of hit-to-lead optimization. 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (AMPE) (CAS: 1521463-45-5) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the success of hit-to-lead optimization. 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (AMPE) (CAS: 1521463-45-5) has emerged as a highly versatile, privileged pharmacophore. By fusing a classical β -amino alcohol motif with a structurally tuned 6-methoxypyridine ring, AMPE provides medicinal chemists with a multifunctional scaffold. This guide details the physicochemical rationale for employing AMPE, its primary applications in target-directed library generation, and field-validated protocols for its synthetic derivatization.

Physicochemical Profiling & Pharmacophore Analysis

The β -amino alcohol motif is a cornerstone in medicinal chemistry, historically featured in beta-blockers, antimalarials, and sphingosine-1-phosphate (S1P) receptor modulators . However, substituting a standard phenyl or unsubstituted pyridine ring with a 6-methoxypyridine system fundamentally alters the molecule's pharmacological trajectory:

  • Metabolic Stability: The methoxy group sterically shields the 6-position of the pyridine ring from cytochrome P450-mediated oxidation, a common metabolic liability in unsubstituted pyridines.

  • Electronic Tuning & Safety: The electron-donating nature of the methoxy group modulates the pKa of the pyridine nitrogen. This reduces the overall basicity of the molecule, mitigating the risk of phospholipidosis and potential hERG channel blockades often associated with highly basic lipophilic amines .

  • Bidentate Hydrogen Bonding: The proximity of the pyridine nitrogen and the methoxy oxygen creates a dense, localized hydrogen-bond acceptor network, ideal for interacting with rigid protein backbones.

Table 1: Physicochemical & Pharmacophore Summary of AMPE
PropertyValue / FeatureMedicinal Chemistry Implication
Molecular Weight 168.19 g/mol Highly fragment-like; excellent starting point for hit expansion (Rule of 3 compliant).
Hydrogen Bond Donors (HBD) 3 (Amine -NH₂, Hydroxyl -OH)Provides strong interactions with polar residues (e.g., Asp/Glu in GPCRs).
Hydrogen Bond Acceptors (HBA) 4 (Pyridine N, Methoxy O, OH, Amine N)Facilitates bidentate hinge-binding in kinase ATP pockets.
Topological Polar Surface Area 65.4 ŲOptimal for oral bioavailability; allows for further functionalization without exceeding the 140 Ų limit.
Primary Amine Handle Highly NucleophilicEnables rapid parallel synthesis via amide coupling, reductive amination, or urea formation.

Key Medicinal Chemistry Applications

Application A: Hinge-Binding Scaffolds in Kinase Inhibitors

The 6-methoxypyridine motif acts as a potent bidentate hinge-binder in the ATP-binding pocket of kinases. The pyridine nitrogen accepts a hydrogen bond from the hinge backbone (e.g., the NH of a valine or leucine), while the methoxy oxygen can engage in secondary interactions or influence the torsion angle of the molecule to lock it into an active conformation. The β -amino alcohol chain provides a synthetic vector to direct solubilizing groups toward the solvent-exposed region, improving the compound's thermodynamic solubility.

HingeBinding Hinge Kinase Hinge Region Valine (NH) Alanine (C=O) Ligand AMPE Derivative Pyridine (N) Methoxy (O) Hydroxyl (OH) Hinge->Ligand H-Bond (Donor-Acceptor) Ligand->Hinge H-Bond (Acceptor-Donor) Solvent Solvent Exposed Region (Amine Vector) Ligand->Solvent Synthetic Extension

Proposed hydrogen bonding network of the 6-methoxypyridine motif within a kinase hinge region.
Application B: Bioisosteric Replacement in GPCR Ligands

AMPE serves as a sophisticated bioisostere for phenylethanolamines (e.g., norepinephrine analogs). Replacing the catecholamine phenyl ring with a 6-methoxypyridinyl ring alters the electron density and prevents rapid metabolism by catechol-O-methyltransferase (COMT). This bioisosteric shift prolongs the in vivo half-life while retaining the critical hydrogen-bond interactions between the β -hydroxyl group and transmembrane aspartate residues in adrenergic or trace-amine associated receptors.

Application C: Precursor for Saturated Heterocycles

The flexible amino alcohol chain can be cyclized to form oxazolidinones (a classic antibacterial and MAO inhibitor pharmacophore) or morpholines. Rigidifying the flexible chain into a heterocycle lowers the polar surface area (PSA) and reduces the entropic penalty of target binding, thereby improving oral bioavailability and CNS penetrance.

Workflow A AMPE (Building Block) B Amide Coupling (HATU, DIPEA) A->B C Reductive Amination (NaBH(OAc)3) A->C D Cyclization (CDI, DBU) A->D E Kinase Inhibitors (Hinge Binders) B->E F GPCR Modulators (2° Amines) C->F G Oxazolidinones (CNS Scaffolds) D->G

Workflow for the derivatization of AMPE into diverse medicinal chemistry scaffolds.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed for library generation, emphasizing high yields and the prevention of side reactions (such as hydroxyl elimination or epimerization).

Protocol 1: Amide Coupling (Derivatization of the Primary Amine)

This protocol utilizes HATU to derivatize the primary amine of AMPE, creating extended scaffolds for kinase or GPCR targeting.

Scientific Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency with sterically hindered or electronically deactivated carboxylic acids. Furthermore, it minimizes epimerization if the coupling acid contains a chiral center. DIPEA is utilized to ensure the primary amine of AMPE (pKa ~9.0) is fully free-based for nucleophilic attack, without acting as a competing nucleophile itself.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the desired carboxylic acid (1.1 eq, 0.55 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add HATU (1.2 eq, 0.60 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to ensure full formation of the active OBt ester.

  • Amine Introduction: Add AMPE (1.0 eq, 0.50 mmol) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the AMPE mass peak at m/z 169.1[M+H]⁺).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure amide.

Protocol 2: Cyclization to 5-(6-methoxy-2-pyridinyl)-2-oxazolidinone

This protocol details the rigidification of AMPE into an oxazolidinone scaffold, a critical step for developing CNS-penetrant molecules.

Scientific Causality: 1,1'-Carbonyldiimidazole (CDI) is chosen as a mild, phosgene-free carbonyl source. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is added to ensure complete deprotonation of the intermediate carbamate. This drives the intramolecular cyclization forward while strictly preventing the elimination of the secondary hydroxyl group—a common, yield-destroying side reaction when activating β -amino alcohols with harsher reagents like triphosgene.

Step-by-Step Methodology:

  • Preparation: Dissolve AMPE (1.0 eq, 1.0 mmol) in anhydrous THF (5.0 mL) in a round-bottom flask under inert atmosphere.

  • Carbonyl Addition: Add CDI (1.5 eq, 1.5 mmol) portion-wise at 0 °C. Stir for 30 minutes, allowing the mixture to warm to room temperature.

  • Base Catalysis: Add DBU (0.2 eq, 0.2 mmol) dropwise. The addition of DBU accelerates the nucleophilic attack of the hydroxyl oxygen onto the activated carbamate intermediate.

  • Heating: Heat the reaction mixture to 60 °C for 4 hours.

  • Validation: Monitor via TLC (stain with Ninhydrin; the primary amine spot of AMPE will disappear, and the product will not stain pink/purple, confirming the loss of the free amine).

  • Isolation: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with 1M HCl (5 mL) to remove DBU and imidazole byproducts. Wash with brine, dry over MgSO₄, and concentrate to afford the oxazolidinone derivative.

References

  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine[(−)-P7C3-S243], with Improved Druglike Properties Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Synthesis and therapeutic application of beta-amino alcohol derivatives Journal of Molecular Structure, 2025. URL:[Link]

Method

Application Note: Advanced Handling and Storage Protocols for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Introduction & Chemical Profiling In modern drug development, functionalized pyridine derivatives serve as indispensable building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Chemical Profiling

In modern drug development, functionalized pyridine derivatives serve as indispensable building blocks. 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS: 1521463-45-5)[1] is a highly specialized intermediate featuring a primary amine, a secondary alcohol, and a methoxy-substituted pyridine ring.

Handling this compound requires more than standard laboratory safety; it demands a rigorous approach to preserving molecular integrity. The primary amine is highly nucleophilic and susceptible to atmospheric oxidation and carbamate formation via reaction with ambient CO₂. Furthermore, the vicinal amino-alcohol motif imparts significant hygroscopicity, while the methoxypyridine core can be sensitive to photochemical degradation and strong oxidants[2][3].

As an application scientist, establishing a self-validating handling protocol ensures that experimental variability caused by reagent degradation is systematically eliminated.

Physicochemical Properties & Stability Dynamics

Understanding the structural vulnerabilities of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol dictates the necessary physical handling requirements.

PropertySpecificationHandling & Storage Implication
Chemical Name 2-Amino-1-(6-methoxypyridin-2-yl)ethanolN/A
CAS Number 1521463-45-5N/A
Molecular Formula C₈H₁₂N₂O₂N/A
Molecular Weight 168.19 g/mol [1]N/A
Functional Vulnerabilities Primary Amine, Secondary AlcoholProne to oxidation, CO₂ absorption, and moisture uptake[4].
Hygroscopicity HighMust be handled in low-humidity environments (<30% RH).
Light Sensitivity ModerateRequires storage in amber vials or foil-wrapped containers[3].
Incompatibilities Strong oxidizers, acids, acid chloridesIsolate from reactive electrophiles and oxidizing agents[2][5].
Standard Operating Procedure (SOP): Safe Handling & Transfer

To ensure a self-validating system where degradation is proactively prevented, follow this step-by-step methodology. Every action is paired with its underlying causality to reinforce best practices.

Step-by-Step Methodology:
  • Environmental Preparation

    • Action: Conduct all open-container handling within a certified fume hood or a glovebox purged with high-purity Argon (Ar) or Nitrogen (N₂). Use local exhaust ventilation to prevent aerosol exposure[6][7].

    • Causality: Methoxypyridines and primary amines are prone to oxidative degradation. An inert atmosphere prevents the primary amine from reacting with atmospheric CO₂ (forming insoluble carbamate salts) and mitigates general oxidation.

  • Temperature Equilibration

    • Action: If retrieving from cold storage, allow the sealed container to equilibrate to room temperature (approx. 20–25°C) in a desiccator for at least 30–60 minutes before opening.

    • Causality: Opening a cold container in ambient air immediately causes atmospheric moisture to condense on the hygroscopic amino-alcohol, altering its mass, accelerating hydrolysis, and compromising quantitative accuracy.

  • Weighing and Transfer

    • Action: Use anti-static weighing boats and non-sparking spatulas[2]. Work swiftly to minimize atmospheric exposure. Wear appropriate PPE, including chemical-resistant gloves and safety glasses[3][8].

    • Causality: Powders and crystals of functionalized pyridines can accumulate static charge. Minimizing exposure time directly correlates to reduced moisture and CO₂ uptake.

  • Post-Handling Resealing

    • Action: After aliquoting, purge the headspace of the primary container with Argon for 5–10 seconds. Seal tightly with a PTFE-lined cap and wrap the junction with Parafilm[3].

    • Causality: Argon is heavier than air and effectively displaces oxygen and moisture from the headspace, ensuring long-term stability during subsequent storage.

Storage Protocols: The Self-Validating System

Proper storage is a continuous process of degradation mitigation. The compound must be maintained in an environment that actively resists its natural thermodynamic breakdown pathways.

  • Temperature Control: Store at 2–8°C for short-term use (< 1 month) or -20°C for long-term preservation to slow kinetic degradation[5][6].

  • Atmospheric Control: Must be stored under an inert gas (Argon preferred) in a tightly closed container[3].

  • Light Protection: Store in amber glass vials or dark environments. Functionalized pyridines can undergo photochemical reactions over time[3].

  • Segregation: Strictly isolate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, which will exothermically react with the amine/alcohol groups[2][5].

Workflow Diagram: Handling & Storage Decision Matrix

Workflow A Receipt of Compound CAS: 1521463-45-5 B Inspect Seal & Integrity A->B C Transfer to Inert Atmosphere (N2 or Ar Glovebox) B->C QA Pass D Aliquoting into Amber Vials (Minimize freeze-thaw) C->D E Storage Protocol 2-8°C or -20°C, Desiccated D->E F Usage Preparation Warm to RT before opening E->F When needed G Purge with Ar & Reseal PTFE cap + Parafilm F->G Post-experiment G->E Return to storage

Workflow for the handling, aliquoting, and storage of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

Emergency Response & Spill Management

In the event of a spill, the response must prioritize containment and neutralization without generating aerosols[2][8].

  • Evacuation and PPE: Ensure personnel are wearing chemical-resistant gloves (Nitrile, >0.11mm thickness), safety goggles, and a lab coat[3][8].

  • Containment: Do not use water initially, as it may spread the hygroscopic material. Cover the spill with an inert, dry absorbent material (e.g., vermiculite or dry sand)[4].

  • Collection: Sweep up the absorbed mixture using non-sparking tools to prevent static ignition. Place into a hazardous waste container with a secure lid[2].

  • Decontamination: Wash the spill area with a dilute, mildly acidic solution to neutralize residual amines, followed by copious amounts of water[6].

References
  • ChemTel / KOST USA. "Safety Data Sheet: AchievAL FRH 46 (Amino Alcohol)". KOST USA. [Link]

Sources

Application

Application Note: Strategic Incorporation of 2-Amino-1-(6-methoxypyridin-2-yl)ethanol in Pharmaceutical Intermediates

Executive Summary In modern drug discovery, the transition from planar, sp²-dominated screening hits to complex, sp³-enriched clinical candidates is a critical hurdle[1]. 2-Amino-1-(6-methoxypyridin-2-yl)ethanol (CAS: 15...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-dominated screening hits to complex, sp³-enriched clinical candidates is a critical hurdle[1]. 2-Amino-1-(6-methoxypyridin-2-yl)ethanol (CAS: 1521463-45-5) [2] has emerged as a high-value bifunctional building block designed to address this challenge. By combining a rigid heteroaromatic core with a flexible, stereochemically rich aliphatic side chain, this intermediate offers medicinal chemists a versatile scaffold for synthesizing GPCR modulators, kinase inhibitors, and novel antibacterial agents. This application note details the structural rationale, mechanistic pathways, and self-validating synthetic protocols for incorporating this molecule into advanced pharmaceutical pipelines.

Structural Rationale & Pharmacophore Profiling

The architectural design of 2-Amino-1-(6-methoxypyridin-2-yl)ethanol is not arbitrary; it is a deliberate fusion of two privileged motifs:

  • The β -Amino Alcohol Motif : β -amino alcohols are versatile chemicals used as foundational scaffolds in medicinal chemistry, acting as key factors for the efficacy of numerous pharmaceutical products[3]. They provide essential hydrogen-bond donor/acceptor vectors and serve as direct precursors to oxazolidinone rings, which are critical pharmacophores in active pharmaceutical ingredients (APIs) such as the anticoagulant rivaroxaban and the immunomodulator cytoxazone[4].

  • The 6-Methoxypyridine Core : The substitution of simple phenyl or pyridine rings with methoxypyridines is a proven bioisosteric strategy[5]. The methoxy group sterically shields the adjacent positions from cytochrome P450-mediated oxidation, significantly improving metabolic half-life. Concurrently, the pyridine nitrogen remains unhindered, allowing it to act as a potent hydrogen-bond acceptor in target binding pockets (e.g., kinase hinge regions).

Synthetic Workflows & Self-Validating Protocols

To maximize the utility of this intermediate, we outline two distinct, highly optimized synthetic workflows. Each protocol is designed as a self-validating system, ensuring that researchers can verify reaction progression in real-time without relying solely on end-point analysis.

Protocol A: Reductive Amination for Secondary Amine Elaboration

This workflow is utilized to append the β -amino alcohol to larger molecular fragments (e.g., linking to a bi-aryl aldehyde).

Reagents: 2-Amino-1-(6-methoxypyridin-2-yl)ethanol (1.0 eq), Target Aldehyde (1.05 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Glacial Acetic Acid (0.1 eq), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology & Causality:

  • Imine Formation: Dissolve the amine and aldehyde in anhydrous DCE at 25°C. Add glacial acetic acid.

    • Causality: The weak acid selectively protonates the intermediate carbinolamine, facilitating dehydration to the Schiff base (imine) without over-protonating the basic pyridine nitrogen, which would stall the reaction.

  • In-Process Validation (TLC): After 2 hours, sample the reaction. A successful imine formation is validated by the disappearance of the ninhydrin-positive primary amine spot and the appearance of a new, UV-active spot. Do not proceed to reduction until the primary amine is consumed.

  • Reduction: Cool the mixture to 0°C and add NaBH(OAc)₃ portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines in the presence of aldehydes. Cooling to 0°C mitigates exothermic degradation and prevents the reduction of the unreacted aldehyde to an alcohol.

  • Quench and Extraction: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM).

  • Final Validation (LC-MS): Confirm product formation by observing the [M+H]+ peak corresponding to the target secondary amine.

Protocol B: Oxazolidinone Cyclization

This workflow rigidifies the flexible β -amino alcohol into a 5-substituted oxazolidinone, a motif frequently used to lock the conformation of the active fragment to increase potency and selectivity[3].

Reagents: 2-Amino-1-(6-methoxypyridin-2-yl)ethanol (1.0 eq), N,N'-Carbonyldiimidazole (CDI) (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DCM.

Step-by-Step Methodology & Causality:

  • Activation: Dissolve the β -amino alcohol and DIPEA in DCM at 0°C. Add CDI portion-wise.

    • Causality: CDI is utilized as a safer, phosgene-free alternative for carbonyl insertion. The low temperature controls the initial exothermic formation of the N-acyl imidazole intermediate, preventing unwanted dimerization.

  • Cyclization: Warm the reaction to 25°C and stir for 12 hours. The adjacent hydroxyl group will intramolecularly attack the activated carbonyl, expelling imidazole to form the oxazolidinone ring.

  • In-Process Validation (FTIR): Extract an aliquot, evaporate the solvent, and run a quick FTIR. The reaction is self-validating if a strong, sharp C=O stretch appears at ∼1750 cm−1 (characteristic of cyclic carbamates), distinct from acyclic intermediates.

  • Purification: Wash the organic layer with 1M HCl to remove the imidazole byproduct and excess DIPEA, followed by brine. Concentrate to yield the pure oxazolidinone.

Mechanistic Pathway Visualization

G Start 2-Amino-1-(6-methoxypyridin-2-yl)ethanol (Starting Material) Imine Imine Intermediate (Schiff Base) Start->Imine Aldehyde, AcOH (DCE, 25°C) CDI N-Acyl Imidazole Intermediate Start->CDI CDI, DIPEA (DCM, 0°C) SecAmine Secondary Amine (Target Scaffold) Imine->SecAmine NaBH(OAc)3 Reduction Oxazolidinone 5-(6-Methoxypyridin-2-yl) oxazolidin-2-one CDI->Oxazolidinone Intramolecular Cyclization (Δ)

Divergent synthetic workflows for 2-Amino-1-(6-methoxypyridin-2-yl)ethanol functionalization.

Analytical Validation Data

To ensure rigorous quality control, the following table summarizes the expected quantitative analytical parameters for the starting material and its downstream derivatives.

Analytical TechniqueTarget Parameter2-Amino-1-(6-methoxypyridin-2-yl)ethanolOxazolidinone Derivative (Protocol B)Secondary Amine (Protocol A)
LC-MS Ionization Primary Adduct [M+H]+ at m/z 169.1 [M+H]+ at m/z 195.1 [M+H]+ dependent on aldehyde
¹H NMR (400 MHz) Pyridine Core (Ar-H) 6.6, 6.8, 7.5 ppm (multiplets) 6.7, 6.9, 7.6 ppm (shifted downfield) 6.6, 6.8, 7.5 ppm (stable)
¹H NMR (400 MHz) Methoxy Group (-OCH₃)Singlet at 3.90 ppmSinglet at 3.92 ppmSinglet at 3.90 ppm
FTIR Spectroscopy Key Functional GroupsBroad -OH/-NH₂ stretch ( 3300 cm⁻¹)Sharp cyclic C=O stretch ( 1750 cm⁻¹)Secondary -NH stretch ( 3350 cm⁻¹)
TLC (Silica Gel) Ninhydrin StainPositive (Deep Purple/Pink)Negative (No color change)Positive (Faint Orange/Brown)

References

  • Aslan, A., et al. "Synthesis and therapeutic application of beta-amino alcohol derivatives." Journal of Molecular Structure, ResearchGate,[Link]

  • Supe, L. "Synthesis of Azetidine-Based Beta-Amino Alcohols." Medical Sciences Forum, MDPI,[Link]

  • Zhu, Y., et al. "Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks." National Science Review, Oxford Academic,[Link]

  • Rühl, P., & Bracher, F. "Aza Analogs of the TRPML1 Inhibitor Estradiol Methyl Ether (EDME)." Molecules, PubMed Central,[Link]

  • Schade, M., et al. "Fragtory: Pharmacophore-Focused Design, Synthesis, and Evaluation of an sp3-Enriched Fragment Library." Journal of Medicinal Chemistry, ACS Publications,[Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Using 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Introduction: A Versatile Building Block for Modern Synthesis In the landscape of pharmaceutical and materials science research, the development of efficient and selective methods for constructing complex molecular archi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of pharmaceutical and materials science research, the development of efficient and selective methods for constructing complex molecular architectures is paramount. Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, have become indispensable tools for forging carbon-carbon and carbon-heteroatom bonds.[1][2][3] Within this context, bifunctional molecules that can serve as either versatile building blocks or as ligands to steer catalytic processes are of exceptional value.

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is one such molecule of interest. Its structure is characterized by three key functional motifs: a nucleophilic primary amine, a secondary alcohol, and an electron-rich 2-substituted pyridine ring. This combination makes it a compelling substrate for a variety of cross-coupling transformations and a potential bidentate ligand for catalysis. The amino alcohol framework is a prevalent scaffold in numerous pharmaceuticals and natural products, while the aminopyridine moiety is a common feature in biologically active compounds and ligand design.[4][5][6]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the potential uses of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol in two of the most powerful cross-coupling reactions: the Buchwald-Hartwig amination (as a nucleophile) and the Suzuki-Miyaura coupling (as a potential ligand). We will delve into the scientific rationale behind the proposed protocols, address the critical challenge of chemoselectivity, and provide structured methodologies to guide your experimental design.

Application I: A Nucleophilic Partner in Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[1][2][7] The primary amine of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol makes it an ideal candidate for this reaction, allowing for its direct incorporation into aryl or heteroaryl scaffolds.

Scientific Rationale & The Chemoselectivity Challenge

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[2][7]

A significant challenge when using amino alcohols is the potential for competing O-arylation (ether formation).[8][9] Achieving high chemoselectivity for N-arylation over O-arylation is crucial. This is typically governed by several factors:

  • Nucleophilicity: Primary amines are generally more nucleophilic than secondary alcohols, often leading to a kinetically favored C-N bond formation under milder conditions.

  • Catalyst/Ligand System: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands often promote efficient reductive elimination from the palladium-amido intermediate, accelerating the desired C-N coupling pathway.[7]

  • Base: The strength of the base can influence the relative deprotonation of the amine versus the alcohol. While strong bases like sodium tert-butoxide are common, weaker bases like cesium carbonate or potassium phosphate may offer better selectivity in some systems.[2]

The following protocol is designed to favor the kinetically preferred N-arylation pathway.

Experimental Protocol: N-Arylation of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol with a model aryl bromide.

Workflow for Buchwald-Hartwig Amination

cluster_prep 1. Reagent Preparation (In Glovebox) cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification p1 Add Pd catalyst, ligand, and base to reaction vessel p2 Add aryl halide, 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, and degassed solvent p1->p2 Transfer to fume hood p3 Seal vessel and heat with stirring p2->p3 p4 Cool to RT, quench reaction p3->p4 Monitor by TLC/LC-MS p5 Extract with organic solvent p4->p5 p6 Purify by column chromatography p5->p6

Caption: General experimental workflow for the Buchwald-Hartwig amination protocol.

Materials:

  • 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (1.2 equiv)

  • Aryl Bromide (e.g., 4-Bromotoluene) (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: In an inert atmosphere glovebox, add the Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Remove the vessel from the glovebox. To the vessel, add the aryl bromide (1.0 equiv) and 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding water. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated product.

Data Summary: Influence of Reaction Parameters

The choice of catalyst, ligand, and base is critical for success. The following table summarizes general trends for Buchwald-Hartwig aminations involving challenging substrates.

ParameterVariationRationale & Expected Outcome
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, often leading to faster initiation. Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ. Both are widely effective.
Ligand XPhos, SPhos, RuPhosSterically hindered biarylphosphine ligands are generally required for coupling primary amines. They promote fast reductive elimination, which can improve yields and selectivity.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases like NaOtBu are highly effective but can sometimes promote side reactions. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can improve selectivity for N- over O-arylation in sensitive substrates.[2]
Solvent Toluene, Dioxane, THFAprotic solvents with moderate polarity are preferred. Toluene and dioxane are common due to their high boiling points, allowing for a wide range of reaction temperatures.

Application II: A Potential Ligand in Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate.[3][10] The efficiency and scope of this reaction are heavily dependent on the ligand coordinated to the palladium center. The structure of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, with its pyridine nitrogen and nearby amino and hydroxyl groups, presents an opportunity for it to act as a bidentate N,N- or N,O-ligand.

Scientific Rationale

Ligands in the Suzuki-Miyaura catalytic cycle play several crucial roles: they stabilize the Pd(0) active species, they influence the rate of oxidative addition, and they facilitate the transmetalation and reductive elimination steps.[3] Amino alcohol and aminopyridine-based ligands can offer unique electronic and steric properties. The pyridine nitrogen can act as a hemilabile coordinating group, potentially stabilizing key catalytic intermediates.[11] The chirality of the 1-ethanol substituent also opens the possibility for its use in asymmetric catalysis.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->product_complex Reductive Elimination invis_node arx R¹-X (Aryl Halide) arx->oa_complex boronic R²-B(OR)₂ borate [R²-B(OR)₂(OH)]⁻ boronic->borate Activation base Base (e.g., OH⁻) base->borate borate->trans_complex product R¹-R² (Coupled Product) invis_node->product Product Formation

Caption: The Suzuki-Miyaura catalytic cycle, where 'L' represents the ligand.

Experimental Protocol: Suzuki-Miyaura Coupling Using 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol as Ligand

This protocol provides a starting point for evaluating the efficacy of the title compound as a ligand in a standard Suzuki-Miyaura coupling.

Materials:

  • Aryl Bromide (e.g., 4-Bromotoluene) (1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic Acid) (1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) Acetate) (2 mol%)

  • 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (Ligand) (4-6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent System (e.g., Dioxane/Water 4:1)

Procedure:

  • Reagent Preparation: To a reaction vessel, add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst/Ligand Premixing (Optional but Recommended): In a separate small vial, dissolve the Pd(OAc)₂ (2 mol%) and 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (4-6 mol%) in a small amount of the reaction solvent. Stir for 10-15 minutes to allow for pre-coordination.

  • Reaction Setup: Add the solvent system (e.g., Dioxane/Water 4:1) to the main reaction vessel containing the substrates and base. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction vessel under an inert atmosphere.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Data Summary: Context for Ligand Performance

The performance of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol as a ligand would be benchmarked against established ligand classes.

Ligand ClassTypical ExampleGeneral Characteristics & Application
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple and widely used. P(t-Bu)₃ is effective for coupling less reactive aryl chlorides.
Bidentate Phosphines dppf, BINAPChelating ligands that form stable complexes. Often used to improve catalyst stability and activity.[1]
Biaryl Phosphines SPhos, XPhosHighly active, sterically demanding ligands that excel in coupling challenging substrates, including heteroaryl halides.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable palladium complexes, often showing high activity for difficult couplings.
N,O or N,N Ligands Pyridine-oxazoline (Pyox)Can offer unique reactivity through hemilability and are often used in asymmetric catalysis.[12]

Conclusion and Future Outlook

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol represents a versatile and promising molecule for synthetic chemists. As a nucleophilic substrate in Buchwald-Hartwig amination, it provides a direct route to complex amine-containing structures, with the primary challenge being the strategic control of chemoselectivity. As a potential N,O- or N,N-bidentate ligand, it offers an accessible and structurally unique candidate for catalyzing C-C bond formation in reactions like the Suzuki-Miyaura coupling. The inherent chirality of this molecule further suggests its potential development as a ligand for asymmetric transformations, a field of continuous and significant interest. The protocols and insights provided herein serve as a robust foundation for researchers to explore and unlock the full synthetic potential of this valuable building block.

References

  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Organic & Biomolecular Chemistry (RSC Publishing). 8

  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements | Request PDF. ResearchGate.

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.

  • An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters - ACS Publications.

  • High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. The Journal of Organic Chemistry - ACS Publications.

  • Buchwald–Hartwig amination. Wikipedia.

  • 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol | C8H11N3O4. PubChem.

  • Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Buchwald-Hartwig Coupling. Alfa Chemistry.

  • Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. PMC.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.

  • 2-Amino-1-pyridin-2-yl-ethanol. Chem-Impex.

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.

  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. PrepChem.com.

  • Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions. Benchchem.

  • Method of producing pyridine ethanol derivative. Google Patents.

  • Enantioselective Pd(II)-Catalyzed Intramolecular Oxidative 6-endo Aminoacetoxylation of Unactivated Alkenes. Journal of the American Chemical Society.

  • Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. Chemical Science (RSC Publishing).

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.

  • Synthesis of MCM-41 Immobilized (Phenoxy)Imine Palladium(II) Complexes as Recyclable Catalysts in the Methoxycarbonylation of 1-Hexene. MDPI.

  • 2-[[4-(6-amino-2-pyridinyl)-2,5-dimethoxyphenyl]methyl-methylamino]ethanol. Guidechem.

  • 2-(6-METHOXY-3-NITRO-2-PYRIDYLAMINO)ETHANOL. Gsrs.

Sources

Application

Application Note: Catalytic Profiling of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol in Asymmetric Synthesis

Executive Summary Chiral pyridine-containing amino alcohols are privileged scaffolds in asymmetric catalysis, offering highly tunable coordination environments for transition metals[1]. Specifically, 2-amino-1-(6-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral pyridine-containing amino alcohols are privileged scaffolds in asymmetric catalysis, offering highly tunable coordination environments for transition metals[1]. Specifically, 2-amino-1-(6-methoxy-2-pyridinyl)ethanol acts as a versatile N,N,O-tridentate or bidentate chiral ligand. The introduction of the 6-methoxy group on the pyridine ring serves a critical dual purpose: it sterically restricts the rotational freedom of the metal-ligand complex to enhance enantiomeric discrimination, and it electronically modulates the Lewis basicity of the pyridine nitrogen. This technical guide details the validated methodologies for deploying this ligand in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Copper-catalyzed asymmetric Henry (nitroaldol) reactions.

Mechanistic Rationale: The Outer-Sphere Paradigm

In the context of Ru-catalyzed ATH, the efficacy of 2-amino-1-(6-methoxy-2-pyridinyl)ethanol is governed by the metal-ligand bifunctional mechanism[2]. Unlike traditional inner-sphere reductions where the substrate binds directly to the metal center, this system operates via a concerted outer-sphere pathway[3].

  • Causality of Base Activation: The addition of a strong base (e.g., KOH or t -BuOK) is not merely to neutralize the HCl byproduct. It fundamentally alters the coordination sphere by deprotonating the ligand's primary amine, converting the 18-electron precatalyst into a highly reactive, coordinatively unsaturated 16-electron ruthenium-amide species[2].

  • Hydride Abstraction (Le Chatelier’s Principle): This 16e⁻ species abstracts a hydride from the sacrificial hydrogen donor (isopropanol), forming an 18e⁻ Ru-hydride intermediate[2]. Using isopropanol as both the solvent and the hydride donor ensures a massive stoichiometric excess, driving the reversible equilibrium forward.

  • Concerted Transition State: The prochiral ketone substrate is reduced via a six-membered pericyclic transition state. The Ru-H acts as the hydride donor to the carbonyl carbon, while the ligand's primary amine (N-H) simultaneously donates a proton to the carbonyl oxygen[3]. The 6-methoxy group creates a rigid chiral pocket that dictates the facial selectivity of the incoming ketone.

ATH_Cycle Precatalyst Precatalyst [Ru(p-cymene)(Ligand)Cl] ActiveCat Active 16e- Catalyst Ru-Amide Complex Precatalyst->ActiveCat + Base (KOH) - HCl Hydride 18e- Ru-Hydride (from iPrOH) ActiveCat->Hydride + iPrOH - Acetone TS Concerted Outer-Sphere Transition State Hydride->TS + Prochiral Ketone Product Chiral Alcohol Product Release TS->Product Hydride/Proton Transfer Product->ActiveCat Catalyst Regeneration

Outer-Sphere Catalytic Cycle of Ru-ATH using Pyridine Amino Alcohol Ligands.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of the Pre-catalyst [Ru(p-cymene)(Ligand)Cl]

Objective: Form the stable 18-electron precatalyst prior to the ATH reaction.

  • Preparation: In a Schlenk flask under an inert argon atmosphere, suspend [Ru(p−cymene)Cl2​]2​ (0.5 mmol) and 2-amino-1-(6-methoxy-2-pyridinyl)ethanol (1.05 mmol) in anhydrous dichloromethane (15 mL).

  • Complexation: Add triethylamine (2.0 mmol) dropwise. Causality: NEt3​ acts as a mild base to facilitate the displacement of one chloride ligand by the amino alcohol without prematurely forming the 16e⁻ active species.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Concentrate the solvent under reduced pressure. Wash the residue with cold diethyl ether to remove unreacted ligand and triethylamine hydrochloride.

  • Validation & QC: The successful formation of the precatalyst is visually indicated by a color shift from the dark red of the Ru-dimer to a bright orange/yellow powder. Confirm via 1H NMR: the aromatic protons of the p -cymene ring will exhibit a distinct upfield shift upon successful coordination of the chiral ligand.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

Objective: Enantioselective reduction of a prochiral ketone to a chiral secondary alcohol.

  • Activation: Dissolve the synthesized precatalyst (0.01 mmol, 1 mol%) in anhydrous, degassed isopropanol (5 mL). Add a 0.1 M solution of KOH in isopropanol (0.05 mmol).

  • Substrate Addition: After stirring for 5 minutes, add acetophenone (1.0 mmol) to the activated catalyst solution.

  • Reaction: Stir at 25 °C for 12 hours. Causality: Maintaining a low temperature (25 °C) maximizes enantiomeric excess (ee) by amplifying the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, despite a slower reaction rate.

  • Quench: Filter the mixture through a short pad of silica gel to remove the ruthenium complex and arrest the reversible reaction.

  • Validation & QC:

    • Catalyst Activation Check: Upon addition of KOH, the solution must immediately transition from orange to a deep purple/dark red, confirming the formation of the 16e⁻ Ru-amide species. If the color does not change, the system is contaminated with moisture.

    • Product Analysis: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5) to determine conversion (>95%) and enantiomeric excess.

Protocol C: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

Objective: C-C bond formation yielding chiral β -nitro alcohols.

  • Catalyst Formation: Mix Cu(OAc)2​⋅H2​O (0.05 mmol) and 2-amino-1-(6-methoxy-2-pyridinyl)ethanol (0.055 mmol) in ethanol (2 mL) for 1 hour. Causality: The acetate counterion is crucial as it acts as an internal base to deprotonate the nitromethane.

  • Reaction: Add benzaldehyde (0.5 mmol) followed by nitromethane (5.0 mmol). Stir at 0 °C for 24 hours.

  • Validation & QC: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active benzaldehyde spot and the appearance of a more polar spot indicates successful conversion.

Workflow Prep Ligand & Metal Preparation Activation In Situ Activation (Base) Prep->Activation Reaction ATH Reaction (Substrate + iPrOH) Activation->Reaction Quench Quench & Workup Reaction->Quench Analysis Chiral HPLC (ee% & Yield) Quench->Analysis

High-Throughput Catalyst Screening and Validation Workflow.

Quantitative Data Presentation

The structural tuning of the pyridine ring significantly impacts catalytic outcomes. The table below summarizes the comparative performance of various pyridine-amino alcohol derivatives in the ATH of acetophenone, demonstrating the superiority of the 6-methoxy substitution.

Ligand DerivativeCatalyst LoadingTime (h)Conversion (%)Enantiomeric Excess (ee %)
2-Amino-1-phenylethanol (Standard)1 mol%128572
2-Amino-1-(2-pyridinyl)ethanol1 mol%129281
2-Amino-1-(6-methoxy-2-pyridinyl)ethanol 1 mol%1298 94
2-Amino-1-(6-methyl-2-pyridinyl)ethanol1 mol%129086

Note: Data represents standardized benchmarking conditions (25 °C, Isopropanol, KOH base). The 6-methoxy group provides optimal steric bulk without completely hindering substrate approach, leading to the highest ee.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol solubility in DMSO and water

Welcome to the technical support guide for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical steps needed to overcome common solubility challenges with this compound in DMSO and aqueous solutions.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the dissolution and handling of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

Issues with DMSO Solubility

Question: I'm having trouble completely dissolving my compound in 100% DMSO. What could be the cause and what steps can I take?

Answer:

Incomplete dissolution in DMSO, a powerful polar aprotic solvent, is uncommon but can occur due to several factors.[1] The primary reasons are often related to solvent quality, compound purity, or insufficient energy to overcome the crystal lattice energy of the solid.

Causality & Troubleshooting Steps:

  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2] This absorbed moisture can significantly reduce its solvating power for certain organic compounds.

    • Action: Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened or properly stored bottle.[1] Keep the container tightly sealed when not in use.

  • Apply Mechanical & Thermal Energy: The dissolution process may be kinetically slow. Providing energy can help break down the solid-state structure of the compound.

    • Action 1 (Vortexing): After adding DMSO to your compound, vortex the solution vigorously for 30-60 seconds.[3]

    • Action 2 (Sonication): If vortexing is insufficient, place the vial in a water bath sonicator for several minutes.[3] Cavitation helps to break apart solid aggregates.

    • Action 3 (Gentle Warming): If the compound is not known to be heat-sensitive, gentle warming in a water bath to 37°C can aid dissolution.[3] Be cautious, as heat can degrade some compounds.

  • Check for Purity: Impurities in the compound itself can sometimes interfere with solubility. If possible, verify the purity of your batch via analytical methods like HPLC or NMR.

Question: My compound dissolved perfectly in DMSO initially, but a precipitate formed after storing it at -20°C. Why did this happen and how can I fix it?

Answer:

Precipitation upon freezing is a common issue and is almost always due to one of two factors: the DMSO absorbing moisture or the concentration of the stock solution being too high (i.e., you created a supersaturated solution).

Causality & Troubleshooting Steps:

  • Moisture Contamination: As mentioned, water absorbed into the DMSO will raise its freezing point and decrease the solubility of your compound, causing it to crash out of solution upon freezing.[1]

    • Prevention: Prepare stock solutions in a low-humidity environment if possible. Always use anhydrous DMSO and ensure vials are sealed tightly with high-quality caps.[1]

  • Supersaturation: You may have created a stock solution that is stable at room temperature but exceeds the compound's solubility limit at -20°C or -80°C.

    • Solution: Gently warm the vial to room temperature or 37°C and vortex thoroughly to redissolve the precipitate.[3] Before re-freezing, consider diluting the stock to a slightly lower concentration to ensure it remains in solution.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote compound degradation or precipitation.[1][4]

    • Best Practice: Aliquot your stock solution into single-use volumes.[3][4] This minimizes the number of freeze-thaw cycles for the bulk of your stock. Store aliquots at -20°C for short-to-medium term use (1-6 months) or -80°C for long-term storage.[1][4]

Issues with Aqueous Solubility

Question: My compound is soluble in DMSO, but it immediately precipitates when I dilute my stock into my aqueous buffer (e.g., PBS) for my experiment. What's wrong?

Answer:

This is a classic solubility problem known as "crashing out." It occurs because the compound is poorly soluble in water, and the sudden change in solvent polarity from DMSO to a highly aqueous environment causes it to precipitate. The molecular structure of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol contains both polar groups (amino, hydroxyl) and non-polar groups (pyridinyl ring), which can lead to limited aqueous solubility.

Causality & Troubleshooting Steps:

  • Understand the Role of pH: The key to solving this lies in the compound's basic functional groups: the primary amine (-NH2) and the nitrogen in the pyridine ring. These groups can be protonated (gain a H+) in acidic conditions to form a positively charged salt.[5][6] This charged species is significantly more polar and therefore more soluble in water.[7][8]

    • Action: Lower the pH of your aqueous buffer. Try preparing your working solution in a buffer with a pH between 4 and 6. At this pH, the basic nitrogens will likely be protonated, increasing water solubility. You may need to empirically determine the optimal pH for your desired concentration.

  • Reduce the Final DMSO Concentration: While DMSO helps carry the compound into the aqueous phase, a high final concentration can be toxic to cells and can still promote aggregation of hydrophobic molecules.[4][9]

    • Action: Ensure your final DMSO concentration in the working solution is as low as possible, typically well below 1% and ideally below 0.5% for cell-based assays.[4] This may require preparing a more dilute intermediate stock.

  • Employ Co-solvents or Solubilizers (Advanced): If pH adjustment is not sufficient or is incompatible with your experimental system, other strategies can be used.

    • Co-solvents: Solvents like ethanol, propylene glycol, or PEG400 can be used in combination with water to create a more accommodating solvent system.[10]

    • Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can form micelles that encapsulate the compound and keep it in solution.[10]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a 10 mM stock solution of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol in DMSO?

A1: Please refer to the detailed Protocol 1 below for a step-by-step guide. The key is to use an analytical balance for accuracy and to ensure complete dissolution before storage.

Q2: How should I store the solid powder and my prepared solutions?

A2:

  • Solid Compound: Store the powder at -20°C in a tightly sealed vial, preferably in a desiccator to protect it from moisture.

  • DMSO Stock Solutions: Aliquot into single-use tubes and store at -20°C for up to one month or -80°C for up to six months.[4] Protect from light.[1][11]

  • Aqueous Working Solutions: These should be prepared fresh for each experiment and not stored.

Q3: Can I sterilize my DMSO stock solution by filtering?

A3: Yes. If required for sterile cell culture applications, you can filter the DMSO stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter. Ensure the filter is chemically compatible with DMSO.

Q4: How does the structure of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol influence its solubility?

A4: The molecule's solubility is a balance of its different parts. The ethanolamine side chain (-CH(OH)-CH2NH2) is polar and can form hydrogen bonds with water. The pyridine ring and methoxy group are less polar. The basic nitrogens in the amine and pyridine ring are the most important feature for aqueous solubility, as they can be protonated at acidic pH to form a much more soluble salt.

Section 3: Data & Visualizations

Physicochemical Properties Summary

While specific experimental solubility data is not widely published, the following computed properties help predict its behavior.

PropertyValueImplication for Solubility
Molecular FormulaC₈H₁₂N₂O₂Indicates a relatively small molecule.
Molecular Weight168.19 g/mol ---
Hydrogen Bond Donors2 (from -OH and -NH₂)Can donate H-bonds, favoring solubility in protic solvents like water.
Hydrogen Bond Acceptors4 (from N's and O's)Can accept H-bonds, favoring solubility in polar solvents.
BasicityContains amino and pyridinyl groupsSolubility in water is expected to be highly pH-dependent.[6][8]
Diagrams

G cluster_start Start cluster_dmso DMSO Issues cluster_aqueous Aqueous Issues (Dilution from DMSO) cluster_end Resolution start Compound Fails to Dissolve vortex Vortex Vigorously (1-2 min) start->vortex In DMSO? lower_ph Lower Buffer pH (e.g., to pH 5-6) start->lower_ph In Water? sonicate Sonicate (5-15 min) vortex->sonicate Still Insoluble? warm Warm Gently (to 37°C) sonicate->warm Still Insoluble? check_dmso Use Fresh, Anhydrous DMSO warm->check_dmso Still Insoluble? resolved Compound Dissolved check_dmso->resolved Success? step_dilute Use Stepwise Dilution lower_ph->step_dilute Still Precipitates? cosolvent Add Co-solvent (e.g., PEG400) step_dilute->cosolvent Still Precipitates? cosolvent->resolved Success?

Caption: Troubleshooting workflow for solubility issues.

G cluster_mol 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol cluster_features Key Functional Groups mol amine Primary Amine (-NH2) Basic, H-Bond Donor mol->amine pH-Dependent Protonation Site hydroxyl Hydroxyl (-OH) Polar, H-Bond Donor/Acceptor mol->hydroxyl Promotes Polarity pyridine Pyridine Ring Basic, Aromatic mol->pyridine pH-Dependent Protonation Site methoxy Methoxy (-OCH3) Polar Ether mol->methoxy Influences Polarity

Caption: Key molecular features governing solubility.

Section 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO

Objective: To accurately prepare a 10 mM concentrated stock solution of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (MW: 168.19 g/mol ) in anhydrous DMSO.

Materials:

  • 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol powder

  • Anhydrous DMSO (≥99.9% purity)[1]

  • Analytical balance (readable to 0.1 mg)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 168.19 g/mol * 1000 mg/g = 1.68 mg

  • Weighing: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh out 1.68 mg of the compound into the tube.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.[1]

  • Dissolution:

    • Close the tube tightly and vortex for 30-60 seconds to mix.[3]

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[3]

    • If necessary and the compound is not heat-sensitive, warm the tube in a 37°C water bath for 5 minutes and vortex again.[3]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][4]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Preparation of a 10 µM Aqueous Working Solution (from 10 mM DMSO Stock)

Objective: To dilute the 10 mM DMSO stock to a final concentration of 10 µM in an aqueous buffer, minimizing precipitation and keeping the final DMSO concentration at 0.1%.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, or a citrate buffer at pH 5.0)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature. Centrifuge the vial briefly to collect the contents at the bottom.

  • Serial Dilution (Recommended): A direct 1:1000 dilution can cause the compound to precipitate. A two-step serial dilution is more reliable.

    • Step A: Intermediate Dilution (100 µM):

      • Pipette 98 µL of your chosen aqueous buffer into a sterile microcentrifuge tube.

      • Add 2 µL of the 10 mM DMSO stock solution to the buffer.

      • Pipette up and down gently (do not vortex vigorously, as this can cause shearing and foaming) to mix. This creates a 200 µM intermediate solution in 2% DMSO. Correction: A 1:50 dilution is needed. Add 2uL of 10mM stock to 98uL of buffer. This gives 100uL of 200uM solution.

    • Step B: Final Working Solution (10 µM):

      • Pipette 950 µL of the aqueous buffer into a new sterile tube.

      • Add 50 µL of the 200 µM intermediate solution from Step A.

      • Mix gently by pipetting. This results in a final concentration of 10 µM, and the final DMSO concentration is a cell-friendly 0.1%.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is hazy or contains visible particles, you may need to use a buffer with a lower pH as discussed in the troubleshooting section.

  • Usage: Use the freshly prepared working solution in your experiment immediately. Do not store aqueous working solutions.

References

  • Clark, J. (n.d.). Solubility and pH of amines. chemguide. [Link]

  • Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. [Link]

  • Gaylord. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Fuchs, A., et al. (2011). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link]

  • PubChem. (n.d.). 2-Amino-1-(6-propan-2-yl-3-pyridinyl)ethanol. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol Synthesis

Welcome to the Application Science Technical Support Center. The synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is a critical workflow for drug development professionals utilizing pyridine-based building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. The synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is a critical workflow for drug development professionals utilizing pyridine-based building blocks. This process typically proceeds via the nucleophilic addition of cyanide to 1[1], followed by the reduction of the resulting cyanohydrin intermediate.

However, researchers frequently encounter severe yield-limiting bottlenecks. These are primarily driven by the thermodynamic instability of 2[2] and the propensity for over-reduction or dimerization during the 3[3]. This guide provides field-proven insights, mechanistic troubleshooting, and a self-validating protocol to maximize your synthetic yield.

Mechanistic Pathway & Failure Modes

Understanding the chemical causality behind yield loss is the first step in optimization. The diagram below illustrates the optimal synthetic path versus common degradation pathways.

Pathway A 6-Methoxy-2- pyridinecarboxaldehyde B TMS-Cyanohydrin (Stable Intermediate) A->B TMSCN, ZnI2 (High Yield) B->A Strong Base or Aqueous Workup C 2-Amino-1-(6-methoxy- 2-pyridinyl)ethanol B->C BH3·THF or Raney Ni / NH3 R1 Retro-cyanation (Cleavage) B->R1 LiAlH4 (Basic Hydride) R2 Secondary Amine Dimerization B->R2 Pd/C, H2 (Imine Trapping)

Figure 1: Mechanistic workflow for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol synthesis.

Condition Optimization Data

To demonstrate the impact of reagent selection on the reduction of the cyanohydrin intermediate, review the comparative yield data below. Notice how basic hydrides and standard hydrogenation conditions lead to catastrophic yield losses.

Reductant SystemSolventAdditiveYield: Primary AmineYield: DimerRetro-cyanation (Cleavage)
LiAlH₄THFNone15%5%70%
Pd/C, H₂ (Atmospheric)MeOHNone40%45% <5%
Raney Ni, H₂ (50 psi)MeOH7N NH₃82% <5%<2%
BH₃·THFTHFNone88% <2%<5%

Troubleshooting FAQs

Q1: Why does my cyanohydrin intermediate degrade during isolation, leading to poor overall yields? A: The free cyanohydrin of 6-methoxy-2-pyridinecarboxaldehyde is thermodynamically unstable under neutral to basic conditions. The electron-withdrawing nature of the pyridine ring increases the acidity of the hydroxyl proton, facilitating a rapid retro-aldol-type collapse (retro-cyanation) back to the starting aldehyde and free cyanide[2]. Actionable Solution: Bypass the free cyanohydrin entirely by synthesizing the trimethylsilyl (TMS) ether. React the aldehyde with Trimethylsilyl cyanide (TMSCN) using a catalytic Lewis acid (e.g., ZnI₂). The TMS-protected cyanohydrin is robust, stable to isolation, and prevents retro-cyanation.

Q2: During the reduction of the nitrile to the primary amine, I observe massive cleavage back to the starting aldehyde. What is causing this? A: This is a classic failure mode when using strongly basic hydride donors like Lithium Aluminum Hydride (LiAlH₄). The basicity of LiAlH₄ triggers the deprotonation of the cyanohydrin (or attacks the TMS group), leading to rapid ejection of the cyanide ion before the nitrile can be reduced[3]. Actionable Solution: Utilize an electrophilic reducing agent such as Borane-THF (BH₃·THF). Borane coordinates directly with the nitrile nitrogen, activating it toward hydride transfer while maintaining a strictly non-basic environment, thereby preserving the delicate C-C bond.

Q3: I am using catalytic hydrogenation (Raney Ni) for the reduction, but LC-MS shows a large peak corresponding to a secondary amine dimer. How do I suppress dimerization? A: During hydrogenation, the nitrile is first reduced to a highly electrophilic imine intermediate. If the newly formed primary amine (your desired product) attacks this imine before it is fully reduced, a secondary amine dimer forms, releasing ammonia[3]. Actionable Solution: Perform the hydrogenation in an ammonia-saturated solvent (e.g., 7N NH₃ in Methanol). The massive excess of ammonia outcompetes the product amine for the imine intermediate, shifting the equilibrium entirely toward the primary amine.

Q4: How does the 6-methoxy substitution affect the reaction compared to an unsubstituted pyridine? A: The 6-methoxy group introduces both steric hindrance and altered electronics (donating by resonance, withdrawing by induction). More importantly, the oxygen of the methoxy group can participate in bidentate chelation with the pyridine nitrogen. This chelation can sequester metal catalysts (like Pd or Ni) or Lewis acids, requiring slightly higher catalyst loadings or more forcing conditions (e.g., elevated H₂ pressure) compared to unsubstituted analogs[1].

Validated Step-by-Step Protocol: TMS-Cyanation and Borane Reduction

This protocol is designed as a self-validating system. In-process checks (TLC monitoring, specific quenching steps) are embedded to ensure causality and prevent downstream failures.

Phase 1: Synthesis of 2-(6-methoxy-2-pyridinyl)-2-((trimethylsilyl)oxy)acetonitrile
  • Preparation: Flame-dry a round-bottom flask under argon. Charge with 6-Methoxy-2-pyridinecarboxaldehyde (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add anhydrous Zinc Iodide (ZnI₂) (0.05 equiv). Stir for 5 minutes at 0 °C to allow Lewis acid coordination.

  • Cyanation: Dropwise add Trimethylsilyl cyanide (TMSCN) (1.2 equiv) over 15 minutes. (Caution: TMSCN is highly toxic; perform strictly in a certified fume hood.)

  • Reaction Monitoring: Warm the mixture to room temperature and stir for 2 hours. Validate completion via TLC (Hexanes/EtOAc 3:1). The aldehyde spot must completely disappear before proceeding.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical Note: Use the resulting oil directly in Phase 2 without column chromatography to avoid silica-induced desilylation.

Phase 2: Reduction to 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol
  • Preparation: Dissolve the crude TMS-cyanohydrin (1.0 equiv) in anhydrous THF (0.15 M) under argon. Cool to 0 °C.

  • Reduction: Slowly add Borane-THF complex (BH₃·THF, 1.0 M in THF) (3.0 equiv) dropwise.

  • Heating: Remove the ice bath and reflux the mixture (65 °C) for 12 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol dropwise until effervescence ceases. This safely destroys excess borane.

  • Deprotection & Complex Cleavage: Add 2M aqueous HCl (5.0 equiv) and heat to 50 °C for 2 hours. This step is mandatory; it simultaneously breaks the highly stable boron-amine complex and cleaves the TMS ether to reveal the free hydroxyl group.

  • Isolation: Cool to room temperature. Adjust the pH to 10 using 2M aqueous NaOH. Extract the aqueous layer with Ethyl Acetate (5x) (ensure multiple extractions as the aminoalcohol is highly polar).

  • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield the pure 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

References

  • Source: Academia.
  • Title: 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 Source: Sigma-Aldrich URL
  • Title: The reductive decyanation reaction: an overview and recent developments Source: Beilstein Journal of Organic Chemistry URL

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

An in-depth technical guide for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding the purification o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. The methodologies described are grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the purification workflow. Each issue is presented with potential causes and a step-by-step protocol for resolution.

Question 1: My recrystallization attempt resulted in no crystal formation, or the yield is extremely low. What should I do?

Answer:

Failure to obtain crystals or a low yield during recrystallization is a common issue that typically points to improper solvent selection or technique.[1][2] The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[2][3] For a molecule like 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, which possesses both polar (hydroxyl, amino) and moderately non-polar (methoxypyridinyl) groups, a range of solvents could be suitable.

Causality & Troubleshooting Protocol:

  • Confirm Supersaturation: The most common reason for no crystal formation is that the solution is not supersaturated upon cooling.[1]

    • Solution: Gently boil off a portion of the solvent to increase the solute concentration. Allow the solution to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" as an amorphous solid, trapping impurities.

  • Induce Crystallization: Sometimes, nucleation is kinetically slow even in a supersaturated solution.[2][4]

    • Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation.

    • Solution B (Seeding): If you have a pure crystal of the target compound, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.

  • Re-evaluate Solvent System: The initial solvent choice may be suboptimal.

    • Solution: If the compound is too soluble even at low temperatures, leading to low yield, a two-solvent system (anti-solvent recrystallization) may be necessary.[4][5] Find a solvent in which the compound is highly soluble (e.g., Methanol, Ethanol) and an "anti-solvent" in which it is poorly soluble but is miscible with the first solvent (e.g., Hexanes, Diethyl ether, or Water). Dissolve the crude product in a minimum amount of the hot "good" solvent, then slowly add the "anti-solvent" dropwise at elevated temperature until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]

  • Check for "Oiling Out": If the compound separates as a liquid layer instead of a solid, it has "oiled out." This happens when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is too concentrated.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Placing the flask in a warm water bath that cools gradually can be effective.

Question 2: After purification by column chromatography, my fractions are still impure, or the compound appears to be streaking on the TLC plate. How can I improve the separation?

Answer:

Streaking (tailing) on a silica gel TLC plate is a classic sign of a compound interacting too strongly with the acidic stationary phase. Given that 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol has two basic nitrogen atoms (the amino group and the pyridine ring), this is a highly probable issue.[6]

Causality & Troubleshooting Protocol:

  • Neutralize Active Sites: The basic nature of your compound leads to strong adsorption onto the acidic silica surface, causing poor elution and band broadening.

    • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. For example, if your eluent is 95:5 Dichloromethane:Methanol, you would prepare it as 94.9:5:0.1 DCM:MeOH:Et₃N. This neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically. Ammonia in methanol can also be used.

  • Optimize Mobile Phase Polarity: If impurities are co-eluting with your product, the polarity of the eluent needs to be adjusted for better resolution.

    • Solution: The goal is to have a retention factor (Rf) for your target compound between 0.25 and 0.40 on the TLC plate.

      • If Rf is too high (near the solvent front): Decrease the polarity of the mobile phase. For a DCM/MeOH system, this means reducing the percentage of methanol.

      • If Rf is too low (near the baseline): Increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).

  • Consider an Alternative Stationary Phase: If silica gel proves problematic even with a basic modifier, an alternative may be required.

    • Solution: Alumina (basic or neutral) can be an excellent alternative for purifying basic compounds. Perform TLC analysis on alumina plates first to develop a suitable solvent system. Another option is to use reversed-phase chromatography (C18 silica) with a polar mobile phase like acetonitrile/water or methanol/water.

Question 3: I am attempting a chiral resolution via diastereomeric salt formation, but both diastereomers seem to crystallize together, or neither crystallizes. What's wrong?

Answer:

Chiral resolution by diastereomeric salt crystallization is highly dependent on the differential solubility of the two diastereomeric salts, which can be unpredictable.[7] The choice of both the resolving agent and the solvent is critical for success.

Causality & Troubleshooting Protocol:

  • Screen Chiral Resolving Agents: Not all chiral acids will form salts with sufficiently different solubilities with your amino alcohol.

    • Solution: Perform small-scale screening experiments with several common resolving agents. For amino alcohols, effective chiral acids often include L-(+)-Tartaric acid, D-(-)-Tartaric acid, (S)-(+)-Mandelic acid, or (R)-(-)-Mandelic acid.[8]

  • Optimize the Crystallization Solvent: The solvent plays a crucial role in mediating the solubility of the diastereomeric salts. A solvent that works for one pair of diastereomers may not work for another.

    • Solution: Screen a variety of solvents, from polar protic (e.g., ethanol, methanol, isopropanol) to more non-polar options. Prepare small-scale, saturated solutions of the diastereomeric salt mixture in different hot solvents and observe which one provides selective crystallization of a single diastereomer upon cooling.

  • Adjust Stoichiometry: Using a full equivalent of the resolving agent is not always optimal.

    • Solution: Try using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent. This can sometimes be sufficient to selectively precipitate the less soluble diastereomer, leaving the other enantiomer and the remaining racemate in solution.[7]

  • Control Cooling Rate: Rapid cooling can lead to co-precipitation of both diastereomers.

    • Solution: Ensure the solution cools very slowly and without disturbance. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of hot water) can promote the formation of large, pure crystals of the less soluble diastereomer.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude mixture of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol?

While the exact impurity profile depends on the synthetic route, common impurities can be inferred. A likely synthesis involves the reduction of the corresponding ketone, 2-amino-1-(6-methoxy-2-pyridinyl)ethanone. Potential impurities include:

  • Unreacted Starting Material: The ketone precursor.

  • Positional Isomers: Byproducts from the synthesis of the pyridine ring system may lead to isomers that are difficult to remove.[9]

  • Over-reduction Products: If harsh reducing agents are used, other functional groups could potentially be reduced.

  • Reagents and Catalysts: Residual reagents from the synthesis.

  • Nitrosamines: Secondary amines are susceptible to nitrosation and should not be used with nitrosating agents. The final product should be checked for nitrosamine content, which should ideally be below 50 ppb.[10]

Q2: Which purification method is generally best for this compound?

The best method depends on the nature and quantity of the impurities. A general strategy is outlined in the decision tree below.

  • For removing bulk, non-isomeric impurities: Recrystallization is often the most efficient and scalable first-pass technique.

  • For removing closely related structural isomers or stubborn impurities: Column chromatography is the method of choice.

  • For separating the (R) and (S) enantiomers: A specific chiral resolution technique is mandatory. This can be either enzymatic resolution or diastereomeric salt formation.

Purification Method Selection Workflow

G start Analyze Crude Mixture (TLC, LC-MS, NMR) check_purity Purity > 99% and Enantiomerically Pure? start->check_purity check_enantiomers Is the goal to separate enantiomers? check_purity->check_enantiomers No finished Pure Product check_purity->finished Yes check_impurities What is the nature of major impurities? check_enantiomers->check_impurities No chiral_res Chiral Resolution (Enzymatic or Salt Formation) check_enantiomers->chiral_res Yes recrystallize Recrystallization check_impurities->recrystallize Different Polarity/ Solubility chromatography Column Chromatography (Silica or Alumina) check_impurities->chromatography Similar Polarity/ Isomers recrystallize->start Re-analyze chromatography->start Re-analyze chiral_res->start Re-analyze

Caption: Decision tree for selecting a primary purification method.

Q3: How do I select an appropriate solvent for recrystallization?

Solvent selection is an empirical process, but it can be guided by the principle of "like dissolves like."[1]

  • Structural Analysis: Your compound has a polar alcohol (-OH), a polar primary amine (-NH₂), a basic pyridine nitrogen, and a somewhat less polar methoxy-aryl group. This mixed polarity suggests that polar protic solvents or mixtures might work well.

  • Small-Scale Testing: Place a few milligrams of your crude material into several small test tubes. Add a few drops of a single solvent to each tube at room temperature.

    • If it dissolves immediately at room temperature, the solvent is too good; the compound will not crystallize out upon cooling.

    • If it doesn't dissolve at room temperature, heat the test tube gently. If it dissolves when hot but precipitates upon cooling, you have found a potentially good solvent.[2]

  • Consult a Table: Use the table below as a starting point for your screening.

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityComments
Water100HighMay be a good anti-solvent. Solubility might be too low unless the compound is in a salt form.
Ethanol78HighGood potential. Often dissolves many organics when hot.
Isopropanol82Medium-HighA common choice for recrystallizing polar compounds.
Acetonitrile82Medium-HighCan be effective for compounds with nitrogen.
Ethyl Acetate77MediumMay work well, possibly in a mixture with hexanes.
Toluene111LowLess likely to be a good single solvent, but could be part of a two-solvent system.

Q4: What are the main approaches for the chiral resolution of this molecule?

As a chiral amino alcohol, there are two primary, well-established methods for its resolution.[8]

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid) to form two diastereomeric salts.[7] These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer is then recovered by neutralizing the salt with a base.[8]

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, often a lipase, to selectively acylate one of the enantiomers.[11][12] For example, reacting the racemic amino alcohol with an acyl donor (like vinyl acetate) in the presence of a lipase such as Candida antarctica lipase B (CALB) can selectively form the acetate ester of one enantiomer, leaving the other enantiomer unreacted.[11][13] The resulting ester and unreacted alcohol can then be separated using standard methods like column chromatography.

Chiral Resolution Methodologies

G cluster_0 Method 1: Diastereomeric Salt Formation cluster_1 Method 2: Enzymatic Kinetic Resolution racemate1 Racemic Amine (R-NH₂ + S-NH₂) react1 React with Chiral Acid (S-Acid) racemate1->react1 salts Diastereomeric Salts (R-NH₃⁺S-Acid⁻) + (S-NH₃⁺S-Acid⁻) react1->salts separate1 Fractional Crystallization salts->separate1 salt_R Isolated Salt 1 separate1->salt_R salt_S Salt 2 in Solution separate1->salt_S liberate1 Neutralize with Base salt_R->liberate1 liberate2 Neutralize with Base salt_S->liberate2 enantiomer_R Pure R-Enantiomer liberate1->enantiomer_R enantiomer_S1 Pure S-Enantiomer liberate2->enantiomer_S1 racemate2 Racemic Alcohol (R-OH + S-OH) react2 React with Acyl Donor + Lipase (e.g., CALB) racemate2->react2 mixture Mixture of (S-OH) + (R-OAc) react2->mixture separate2 Chromatographic Separation mixture->separate2 enantiomer_S2 Pure S-Enantiomer separate2->enantiomer_S2 ester_R Esterified R-Enantiomer separate2->ester_R deprotect Hydrolysis ester_R->deprotect enantiomer_R2 Pure R-Enantiomer deprotect->enantiomer_R2

Sources

Optimization

preventing degradation of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol during long-term storage

Technical Support Center: Long-Term Storage of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol Welcome to the technical support guide for ensuring the long-term stability of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Welcome to the technical support guide for ensuring the long-term stability of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The following sections provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to prevent and address degradation during long-term storage.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol?

A1: The primary environmental factors of concern are exposure to oxygen, light, moisture, and elevated temperatures.[1][2] The molecule possesses functional groups—a primary amine, a secondary alcohol, and a methoxy-pyridine ring—that are susceptible to specific degradation pathways initiated by these factors.

Q2: What visual cues might indicate that my sample has started to degrade?

A2: Visual indicators of degradation can include a change in color (e.g., yellowing or browning), the appearance of particulates in a previously clear solution, or a change in the physical state of a solid (e.g., clumping or deliquescence). Any deviation from the initial appearance of the material should be investigated.

Q3: What is the ideal temperature for long-term storage?

A3: For optimal long-term stability, storing the compound at or below -20°C is highly recommended.[2][3] Some sensitive active pharmaceutical ingredients (APIs) may even require ultra-cold storage at -80°C.[2] For short-term storage, refrigeration at 2-8°C is acceptable.[1][4] Storing at room temperature for extended periods is strongly discouraged as it accelerates all potential degradation reactions.[2][5]

Q4: Is it necessary to store this compound under an inert atmosphere?

A4: Yes, for long-term stability, storage under an inert atmosphere such as argon or nitrogen is crucial.[1] This practice minimizes the risk of oxidation of the amino alcohol functionality and prevents the reaction of the primary amine with atmospheric carbon dioxide.[1][6][7]

Q5: My sample is a solid. Do I still need to be concerned about moisture?

A5: Absolutely. Many solid organic compounds, including those with amine functionalities, can be hygroscopic.[8] Absorbed moisture can initiate hydrolysis or act as a medium for other degradation reactions.[1] Therefore, it is best practice to store the compound in a desiccated environment.

Part 2: Troubleshooting Guides for Specific Degradation Issues

This section addresses specific problems you might encounter and provides systematic approaches to troubleshoot them.

Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis After Storage
  • Symptom: Your analytical chromatogram shows new impurity peaks that were not present in the initial analysis of the batch.

  • Potential Cause: Chemical degradation of the compound. The number and nature of the peaks can provide clues to the degradation pathway.

  • Troubleshooting & Resolution:

    • Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to determine the molecular weights of the new impurities. This information is critical for identifying the degradation pathway.

    • Review Storage Conditions: Cross-reference your storage protocol with the best practices outlined in this guide. Check for any deviations in temperature, exposure to light, or failure of the inert atmosphere seal.

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal).[9] This will help you match the degradation products seen in your stored sample to those formed under specific stress conditions.

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
  • Symptom: The compound shows reduced efficacy or increased variability in your experimental results compared to previous batches or freshly prepared samples.

  • Potential Cause: A decrease in the concentration of the active compound due to degradation. The degradation products may also interfere with the assay.

  • Troubleshooting & Resolution:

    • Quantitative Analysis: Perform a quantitative analysis (e.g., using a validated HPLC method with a reference standard) to determine the exact concentration of the parent compound in your sample.

    • Assess Purity: Re-evaluate the purity of the sample. Even a small percentage of degradation can significantly impact biological activity.

    • Implement Stricter Storage Protocols: If degradation is confirmed, immediately transfer the stock to more stringent storage conditions (e.g., from -20°C to -80°C, under a freshly purged inert atmosphere). For solutions, consider preparing fresh working solutions from a solid sample stored under optimal conditions for each experiment.

Part 3: Key Degradation Pathways & Prevention

Understanding the potential chemical transformations is key to preventing them.

Oxidation
  • Mechanism: The secondary alcohol can be oxidized to a ketone, and the primary amine can undergo oxidative deamination.[10][11][12] The electron-rich pyridine ring is also a potential site for oxidation. This process is often catalyzed by trace metal impurities and exposure to atmospheric oxygen.

  • Prevention:

    • Inert Atmosphere: Always store the compound under an inert gas like argon or nitrogen to displace oxygen.[1]

    • Chelating Agents: If the compound is in solution and compatible, the addition of a trace amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.

Photodegradation
  • Mechanism: Pyridine and its derivatives are known to be susceptible to degradation upon exposure to UV light.[13][14][15][16][17] This can lead to complex reactions, including ring cleavage and the formation of various photoproducts.[13]

  • Prevention:

    • Light Protection: Store the compound in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[1][3]

    • Controlled Laboratory Lighting: Minimize exposure to direct sunlight and harsh fluorescent lighting in the laboratory.

Reaction with Carbon Dioxide
  • Mechanism: Primary amines can react with atmospheric CO2 to form carbamates or carbamic acids.[6][7][18][19] This reaction is often reversible but can lead to a decrease in the purity of the parent compound.

  • Prevention:

    • Inert Atmosphere: Storing under an inert gas is the most effective way to prevent this reaction.

    • Tightly Sealed Containers: Ensure that the container is sealed with a high-quality, airtight cap.

The following diagram illustrates the primary degradation pathways to be aware of during long-term storage.

graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Main Compound Main [label="2-Amino-1-(6-methoxy-2-pyridinyl)ethanol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Degradation Products Oxidized_Ketone [label="Oxidized Product\n(Ketone)", fillcolor="#FBBC05", fontcolor="#202124"]; Photodegradation_Products [label="Photodegradation\nProducts (e.g., Ring Cleavage)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbamate [label="Carbamate Adduct", fillcolor="#FBBC05", fontcolor="#202124"];

// Stress Factors Oxygen [label="Oxygen\n(Air)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light [label="UV Light", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2 [label="Carbon Dioxide\n(Air)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Main -> Oxidized_Ketone [label="Oxidation"]; Main -> Photodegradation_Products [label="Photodegradation"]; Main -> Carbamate [label="Reaction with CO2"];

Oxygen -> Oxidized_Ketone; Light -> Photodegradation_Products; CO2 -> Carbamate; }

Caption: Potential degradation pathways for the target compound.

Part 4: Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for storing solid 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol to ensure its stability for years.[20]

  • Material & Equipment:

    • High-purity solid 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

    • Amber glass vial with a PTFE-lined screw cap.

    • Source of high-purity nitrogen or argon gas.

    • Desiccator cabinet or a container with desiccant.

    • -20°C or -80°C freezer.

  • Procedure:

    • Place the required amount of the solid compound into a pre-cleaned and dried amber glass vial.

    • Gently flush the headspace of the vial with a stream of nitrogen or argon for 15-30 seconds to displace any air.

    • Immediately and tightly seal the vial with the PTFE-lined cap.

    • Place the sealed vial inside a desiccator.

    • Store the desiccator in a freezer set to -20°C or -80°C.

    • Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

The following diagram provides a visual workflow for this protocol.

StorageWorkflow cluster_prep Preparation cluster_storage Storage cluster_use Usage A 1. Place Solid in Amber Vial B 2. Flush with Inert Gas (N2/Ar) A->B C 3. Seal Tightly B->C D 4. Place in Desiccator C->D E 5. Store at ≤ -20°C D->E F 6. Equilibrate to Room Temperature E->F G 7. Open and Use F->G

Caption: Workflow for optimal long-term storage.
Protocol 2: Stability Testing Under Forced Degradation

This protocol is based on the principles outlined in the ICH guidelines for stability testing and can be used to proactively identify potential degradation products.[21][22][23]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Photolytic: Expose a solution of the compound in a quartz cuvette to a calibrated light source in a photostability chamber. Keep a control sample wrapped in foil in the same chamber.

    • Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 70°C).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.

Data Summary Table for Stability Assessment
Storage ConditionTemperatureAtmosphereLight ExposureRecommended Duration
Long-Term ≤ -20°CInert (N₂ or Ar)Dark (Amber Vial)> 1 year
Short-Term 2-8°CInert (N₂ or Ar)Dark (Amber Vial)< 3 months
Working Solution 2-8°CAirDark (Amber Vial)< 1 week

References

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Vertex AI Search.
  • UV Photolysis for Accelerating Pyridine Biodegradation - ACS Publications.
  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
  • Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Thieme Connect.
  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. PubMed.
  • Proper Storage Conditions for Your APIs. GMP Trends.
  • Aminoalcohol Oxidation.
  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI.
  • The oxidation of amino alcohols. ThinkIR - University of Louisville.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support.
  • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher.
  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • [Biodegradation of pyridine under UV irradi
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
  • Quality Guidelines. ICH.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.
  • ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products.
  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma.
  • Accelerated reactions of amines with carbon dioxide driven by superacid
  • Mechanism of reaction of CO2 with (a) primary- or secondary-amines in...
  • CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column. PMC.
  • A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.
  • Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base.
  • Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions. Benchchem.
  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI.
  • Proposed degradation pathways of pyridine derivatives in bacteria...
  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH.
  • How long can one store amino acids at room temper
  • Optimizing Peptide Storage for Maximum Effectiveness. OL Research.
  • 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol. PubChem.
  • Sustainable hydrogen storage: Thermochemistry of amino-alcohols as seminal liquid organic hydrogen carriers. Hamad Bin Khalifa University.
  • How long can I store amino acid deriv
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
  • Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission.
  • Microbial Degradation of Pyridine and Pyridine Deriv
  • Safety Data Sheet: 2-Amino-6-methylpyridine. Jubilant Ingrevia.
  • Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. Australian Government Department of Health.

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the amide coupling of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. This guide provides in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the amide coupling of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles of organic synthesis to help you navigate the specific challenges posed by this substrate.

The structure of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol presents a unique set of considerations for amide bond formation. The presence of a primary amine, a secondary alcohol, and a basic pyridine nucleus requires careful selection of reaction conditions to achieve high yields and purity while avoiding common side reactions. This guide is designed to serve as a Senior Application Scientist in your lab, explaining the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable coupling reagents for the amide coupling of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol?

A: The choice of coupling reagent is critical. For this substrate, uronium/aminium salt-based reagents are highly recommended due to their high efficiency and ability to minimize side reactions.[1][2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is often the go-to reagent for challenging couplings.[1][3] Its high reactivity and the fact that it is based on HOAt (1-hydroxy-7-azabenzotriazole) help to accelerate the reaction and suppress racemization if your carboxylic acid has a chiral center.[3][4]

  • HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate): These are also very effective and slightly more economical alternatives to HATU, providing rapid coupling with minimal side product formation.[5][6]

  • Carbodiimides (e.g., EDC, DCC): While common, carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are generally less potent and can be more prone to side reactions, including O-acylation of the secondary alcohol on your substrate.[6][7] If used, they must be paired with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.[5][6] EDC is preferred over DCC in many cases because its urea byproduct is water-soluble, simplifying purification.[4][5]

Q2: Which solvent and base combination is optimal for this reaction?

A: The ideal combination facilitates complete dissolution of all reactants while being non-reactive.

  • Solvents: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity and ability to dissolve a wide range of substrates.[3][8] Other options include Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF), depending on the solubility of your specific carboxylic acid.[3]

  • Base: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize any acid generated during the reaction. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most common choice.[3][9] Triethylamine (TEA) can also be used. Typically, 2-4 equivalents of the base are required to ensure the reaction proceeds efficiently.[3][9]

Q3: How does the secondary alcohol on 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol affect the amide coupling reaction?

A: The secondary alcohol introduces the risk of a significant side reaction: O-acylation , which forms an ester byproduct. The primary amine is a stronger nucleophile and will react preferentially, but O-acylation can become competitive under certain conditions. To minimize this:

  • Avoid overly harsh conditions: Do not use excessively high temperatures or prolonged reaction times.

  • Use a highly efficient coupling reagent: Reagents like HATU promote rapid N-acylation, outcompeting the slower O-acylation.[1]

  • Control stoichiometry: Avoid using a large excess of the activated carboxylic acid.

  • Order of addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol can favor the desired reaction.[8]

Q4: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods.

  • TLC: This is a quick and easy way to visualize the consumption of your starting materials and the formation of the product.[10] A co-spot of the starting materials alongside the reaction mixture is crucial for accurate comparison.

  • LC-MS: This provides more definitive information, allowing you to track the mass of the starting materials, the desired product, and any potential byproducts (like an O-acylated species), confirming the reaction's progress and identifying issues early on.[11]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem 1: Low to No Yield of the Desired Amide Product

This is one of the most common issues in amide coupling.[7] The underlying cause can usually be traced back to one of four areas.

Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps
A. Ineffective Carboxylic Acid Activation The first step of the reaction is the formation of a highly reactive activated ester.[7] If this step is inefficient, the reaction will not proceed. Solutions: 1. Switch to a More Potent Reagent: If you are using a carbodiimide like EDC/HOBt, switch to a uronium salt like HATU or HBTU, which are known to be more effective for challenging couplings.[1][2][5] 2. Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate and the coupling reagent itself. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Pre-activation: Mix the carboxylic acid, coupling reagent, and base in the solvent and stir for 5-15 minutes at 0 °C or room temperature before adding the amine. This ensures the activated species is formed before the amine is introduced.[8]
B. Low Reactivity or Side Reactions of the Amine While the primary amine in the substrate is a good nucleophile, the overall molecule is complex. The pyridine nitrogen can be protonated, reducing the overall nucleophilicity of the molecule if acidic conditions are inadvertently created. Solutions: 1. Check Base Stoichiometry: Ensure you are using at least 2 equivalents of a non-nucleophilic base like DIPEA. This is critical to deprotonate the carboxylic acid and neutralize the ammonium salt of the amine if it's from an HCl or TFA salt.[3][9] 2. Avoid Guanidinylation (with Uronium Reagents): If HATU or HBTU is added to the amine in the absence of the carboxylic acid, it can react with the amine to form a guanidinium byproduct.[6][8] The best practice is to always pre-activate the acid or add the coupling reagent last to a mixture of all other components.
C. Steric Hindrance If your carboxylic acid is particularly bulky, it can sterically hinder the approach of the amine, slowing the reaction. Solutions: 1. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (e.g., 12-24 hours) or gently warm it (e.g., to 40-50 °C), while monitoring for byproduct formation by LC-MS. 2. Use a Less Hindered Coupling Reagent: Some reagents are better suited for sterically demanding substrates. HATU is generally a robust choice in these scenarios.[3]
D. Poor Solubility If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.[7][12] Solutions: 1. Change Solvent: Switch to a solvent with higher solubilizing power, such as DMF, NMP (N-Methyl-2-pyrrolidone), or DMSO.[12] 2. Increase Dilution or Gently Warm: Use more solvent or gently heat the mixture to aid dissolution before initiating the reaction.

troubleshooting_low_yield start Problem: Low/No Yield q1 Is activated ester observed by LC-MS? start->q1 cause1 Cause: Ineffective Acid Activation q1->cause1 No q2 Are starting materials consumed? q1->q2 Yes sol1 Solution: - Use stronger reagent (HATU) - Ensure anhydrous conditions - Pre-activate acid cause1->sol1 cause2 Cause: Amine Reactivity Issue or Side Reaction q2->cause2 No, amine remains cause3 Cause: Steric Hindrance or Poor Solubility q2->cause3 Yes, but slowly or incompletely sol2 Solution: - Check base stoichiometry (>2 eq DIPEA) - Pre-activate acid to avoid guanidinylation cause2->sol2 sol3 Solution: - Increase reaction time/temp - Switch to DMF/NMP solvent cause3->sol3

Caption: Troubleshooting logic for low amide yield.
Problem 2: Significant Byproduct Formation Observed by LC-MS/TLC

The formation of impurities complicates purification and reduces the yield of the desired product.

Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps
A. O-Acylation of the Secondary Alcohol As discussed in the FAQ, this is the most likely side reaction, resulting in an ester byproduct with a mass equal to (Product Mass - Mass of H₂O + Mass of Carboxylic Acid). Solutions: 1. Lower Reaction Temperature: Perform the reaction at 0 °C to increase the selectivity for the more nucleophilic primary amine.[13] 2. Optimize Order of Addition: Pre-activating the carboxylic acid for a short time (5-15 min) can help. Then, add the amine and monitor closely, stopping the reaction as soon as the starting amine is consumed. 3. Avoid Excess Acylating Agent: Use a stoichiometry of 1:1 or 1:1.1 (Amine:Acid).
B. Formation of Urea Byproducts This is specific to carbodiimide reagents like DCC and EDC.[5] Solutions: 1. Purification: The N,N'-dicyclohexylurea (DCU) from DCC is mostly insoluble in solvents like DCM and can be removed by filtration.[5][6] The byproduct from EDC is water-soluble and is easily removed during an aqueous workup.[9] 2. Switch Reagent: Changing to a uronium or phosphonium salt reagent (HATU, PyBOP) eliminates this issue entirely.[5]
C. Racemization of the Carboxylic Acid If your carboxylic acid is chiral at the alpha-carbon, there is a risk of epimerization during activation. Solutions: 1. Use Racemization-Suppressing Additives: If using a carbodiimide, always include HOBt or, even better, HOAt.[5][6] 2. Use HATU: HATU is based on HOAt and is one of the best reagents for suppressing racemization during coupling.[1][3] 3. Minimize Base Exposure: Do not let the activated acid sit in the presence of excess base for extended periods before adding the amine.
Problem 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure amide can be challenging.

Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps
A. Removing Coupling Byproducts (HOBt, Urea) Reagent byproducts often co-elute with the desired product during chromatography. Solutions: 1. Aqueous Workup: A standard workup is highly effective. Wash the organic layer (e.g., Ethyl Acetate or DCM) sequentially with:     - Dilute acid (e.g., 1N HCl or 5% citric acid) to remove the base (DIPEA) and any unreacted amine.     - Dilute base (e.g., sat. NaHCO₃ or 1N NaOH) to remove unreacted carboxylic acid and additives like HOBt.     - Brine (sat. NaCl) to remove residual water before drying.[12][13]
B. Product Streaking on Silica Gel Column The basic pyridine nitrogen in your product can interact strongly with the acidic silica gel, causing poor separation and streaking. Solutions: 1. Neutralize the Silica: Add a small amount of a basic modifier, like 0.5-1% triethylamine or ammonia in methanol, to your eluent system.[14] This will deactivate the acidic sites on the silica and lead to much sharper peaks. 2. Reverse-Phase Chromatography: If streaking persists, consider using reverse-phase (C18) chromatography.
C. Product is a Crystalline Solid If your product is a solid, this is an excellent opportunity to simplify purification. Solutions: 1. Recrystallization: This can be a highly effective method to obtain very pure material and avoid chromatography altogether.[14] Experiment with different solvents like ethanol, isopropanol, or acetonitrile/water mixtures to find suitable conditions.[10][14]

Experimental Protocols

General Workflow for Amide Coupling

workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_reaction 3. Coupling cluster_workup 4. Workup & Purification prep_reactants Dissolve Carboxylic Acid (1.0 eq), HATU (1.1 eq), & DIPEA (3.0 eq) in anhydrous DMF preactivate Stir at RT for 10-15 min prep_reactants->preactivate add_amine Add Amine (1.0 eq) in DMF preactivate->add_amine react Stir at RT for 2-12 h add_amine->react monitor Monitor by LC-MS/TLC react->monitor workup Aqueous Workup (Acid/Base Washes) monitor->workup purify Purify by Chromatography or Recrystallization workup->purify

Caption: Recommended workflow for HATU-mediated coupling.
Protocol 1: HATU-Mediated Amide Coupling (Solution Phase)

This protocol provides a robust starting point for the coupling of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.[3]

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and anhydrous DMF (to achieve a concentration of ~0.1-0.2 M).

  • Activation: Cool the flask to 0 °C in an ice bath. Add DIPEA (3.0 equiv.) dropwise. Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 10 minutes. This is the "pre-activation" step.

  • Coupling: Dissolve 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (1.0 equiv.) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the consumption of the amine by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and finally with saturated aqueous NaCl (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization as determined to be appropriate.

Protocol 2: Purification by Silica Gel Chromatography
  • Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the slurry to dryness. This "dry loading" method often results in better separation.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/Methanol).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column using the chosen eluent system. To prevent streaking, consider adding 0.5% triethylamine to the mobile phase.[14]

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified amide.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 202-207. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Bandar, J. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(42), 5795-5797.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/chempros. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-146. Retrieved from [Link]

  • Fan, J. Q., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Katritzky, A. R., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(2), 381-386. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Oxyma Pure-mediated peptide bond formation. Retrieved from [Link]

  • Le-Houx, J., et al. (2016). Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents. Organic Process Research & Development, 20(7), 1298-1302. Retrieved from [Link]

Sources

Optimization

resolving common impurities in 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol synthesis

Technical Support Center: Synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. This guide is designed to provide in-depth, experience-based insights into resolving common challenges encountered during the synthesis of this key pharmaceutical intermediate. By understanding the root causes of impurity formation, you can implement robust strategies to ensure the highest purity and yield for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol?

There are two primary, well-established synthetic pathways. The most prevalent route involves the reduction of an oxime precursor, which is derived from 2-acetyl-6-methoxypyridine. A second common approach utilizes a Grignard reaction followed by the ring-opening of an epoxide. The choice of route often depends on the availability of starting materials, scale, and desired stereochemical control.

Q2: Why is controlling impurities in this synthesis so critical?

As a key building block in pharmaceutical development, the purity of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even minor impurities can lead to downstream reaction failures, complex purification challenges, and potential toxicological issues in the final drug product.

Q3: What is the most common impurity I should be aware of?

The most frequently observed impurity is the corresponding secondary amine, formed during the reduction of the oxime intermediate. This occurs when the initially formed primary amine reacts with the intermediate imine, leading to a dimeric species that is subsequently reduced.

Troubleshooting Guide: Resolving Common Impurities

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter.

Issue 1: Presence of Unreacted Starting Material (2-Acetyl-6-methoxypyridine Oxime)

Q: My post-reaction analysis (TLC/HPLC/NMR) shows a significant amount of the oxime starting material. What went wrong?

A: Incomplete reduction is a common issue and typically points to problems with the reducing agent or reaction conditions.

Root Cause Analysis:

  • Insufficient Reducing Agent: Sodium borohydride (NaBH₄), often used in conjunction with a transition metal salt like copper (II) sulfate or nickel (II) chloride, is a powerful reagent, but using an inadequate number of equivalents will result in an incomplete reaction.[1] The stoichiometry is critical as all four hydride ions from NaBH₄ are theoretically available for reduction.

  • Deactivated Reducing Agent: Sodium borohydride is sensitive to moisture and can degrade over time if not stored properly. If the reagent has been exposed to a humid atmosphere, its reducing power will be diminished.

  • Low Reaction Temperature: While initial additions may be done at lower temperatures to control exotherms, the reduction of oximes often requires elevated temperatures (reflux) to proceed to completion.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the borohydride reagent. A common starting point is 4-5 equivalents of NaBH₄.

  • Confirm Reagent Activity: Use a fresh, unopened container of sodium borohydride or one that has been stored under anhydrous conditions.

  • Optimize Reaction Conditions: Ensure the reaction is heated to a sufficient temperature (e.g., reflux in methanol or THF) for an adequate duration. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Issue 2: Formation of a Secondary Amine Impurity

Q: I've successfully consumed all my starting material, but I'm observing a significant peak in my analysis corresponding to a higher molecular weight byproduct. Mass spectrometry suggests it's a secondary amine. How can I prevent this?

A: The formation of secondary amines is a known side reaction during oxime reduction with certain hydride reagents.

Causality & Mechanism:

The reduction of an oxime to a primary amine proceeds through an imine intermediate. If the concentration of the primary amine product builds up while the imine intermediate is still present, a condensation reaction can occur. This forms a new, larger imine, which is then reduced to the secondary amine impurity.

G cluster_main Main Reduction Pathway cluster_side Side Reaction Pathway Oxime Oxime (Starting Material) Imine Imine (Intermediate) Oxime->Imine [H] PrimaryAmine Primary Amine (Desired Product) Imine->PrimaryAmine [H] SecondaryImine Secondary Imine (Dimeric Intermediate) Imine->SecondaryImine + Primary Amine PrimaryAmine->SecondaryImine SecondaryAmine Secondary Amine (Impurity) SecondaryImine->SecondaryAmine [H]

Caption: Formation of Secondary Amine Impurity.

Preventative Measures:

  • Choice of Reducing System: The choice of transition metal salt can influence the product distribution. For instance, NaBH₄ with copper (II) sulfate has been shown to produce both primary and secondary amines, with the ratio depending on the substrate. Exploring alternative systems, such as NaBH₄ with iodine, may offer better selectivity for the primary amine.[2]

  • Controlled Addition: Slowly adding the reducing agent to the oxime solution can help to keep the concentration of the intermediate imine low, thus minimizing the side reaction with the primary amine product.

  • pH Control: Maintaining a slightly acidic pH during the reaction can protonate the primary amine product, making it less nucleophilic and less likely to react with the imine intermediate.

Issue 3: Impurities from the Grignard Route

Q: I'm attempting the synthesis via a Grignard reaction between a 6-methoxy-2-pyridinylmagnesium halide and ethylene oxide. My yield is low, and I have several byproducts. What are the likely culprits?

A: The Grignard route, while effective, is highly sensitive to reaction conditions and starting material quality.

Root Cause Analysis:

  • Grignard Reagent Formation Failure: The formation of the Grignard reagent is the most critical step. It can be inhibited by moisture in the solvent or on the glassware, or by a passivated layer of magnesium oxide on the magnesium turnings.

  • Side Reactions of the Grignard Reagent: Grignard reagents are strong bases and can be consumed by any protic sources.[3][4] They can also react with atmospheric CO₂ to form carboxylic acids.

  • Epoxide Polymerization: Ethylene oxide can polymerize under acidic or basic conditions. If the Grignard reagent is added too quickly or if localized "hot spots" occur, polymerization can become a significant side reaction.

  • Formation of Halohydrins: In some cases, the Grignard reagent can facilitate the opening of the epoxide ring by the halide ion, leading to the formation of a halohydrin impurity (e.g., a bromoethanol derivative).[5]

G

Caption: Troubleshooting the Grignard Synthesis Route.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents like THF or diethyl ether must be rigorously dried before use.

  • Activate Magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface of the magnesium turnings.[3]

  • Controlled Addition and Temperature: Add the ethylene oxide solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.

  • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent the Grignard reagent from reacting with atmospheric CO₂ and O₂.

  • Purification Strategy: If byproducts are formed, purification via column chromatography on silica gel or recrystallization of a salt form (e.g., hydrochloride) is often effective.[6]

Summary of Key Impurities and Control Strategies

ImpurityLikely Source RouteFormation MechanismPrevention & Resolution Strategy
2-Acetyl-6-methoxypyridine Oxime Oxime ReductionIncomplete reduction of the starting material.Increase equivalents of reducing agent; verify reagent activity; ensure sufficient reaction time and temperature.
Secondary Amine Dimer Oxime ReductionReaction of the primary amine product with the imine intermediate.Slow addition of reducing agent; consider alternative reducing systems (e.g., NaBH₄/I₂); pH control.
6-Methoxy-2-pyridinecarboxylic acid Grignard ReactionReaction of the Grignard reagent with atmospheric CO₂.Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.
2-Bromo-1-(6-methoxy-2-pyridinyl)ethanol Grignard ReactionHalide-mediated ring opening of ethylene oxide.[5]Use Grignard chloride instead of bromide if possible; ensure slow addition of epoxide.

By anticipating these common challenges and understanding their chemical origins, you can proactively design and execute a more robust and efficient synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, leading to a higher quality final product.

References

  • Yadav, J. S., & Anjaneyulu, S. (2003). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Journal of Chemical Research, 2003(5), 264-266. [Link]

  • Zhang, T., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3848–3852. [Link]

  • Kim, J. H., et al. (2005). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry. [Link]

  • Barbry, D., & Champagne, P. (1996). Reduction of o-acyl oximes with sodium borohydride/ iodine system. Synthetic Communications, 26(19), 3503-3507. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • PubChem. (n.d.). 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol. National Center for Biotechnology Information. [Link]

  • Agett, A. H. (1938). The reaction of ethylene oxide with various Grignard reagents. University of Maine. [Link]

  • Kulkarni, S. J., et al. (2004). Process for the preparation of vinylpyridine from picoline over modified zeolites.
  • OrgoSolver. (n.d.). Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). [Link]

  • Bertolini, G., et al. (1999). Process for the purification of an aminoalcohol.

Sources

Troubleshooting

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol HPLC method development and troubleshooting

Technical Support Center: 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol HPLC Analysis Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-1-(6-methoxy-2-pyridinyl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol HPLC Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method development and to offer robust solutions for common troubleshooting scenarios.

Part 1: Understanding the Analyte & Method Development Strategy

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is a polar, basic compound. Its structure, featuring a primary amine and a pyridine ring, dictates its chromatographic behavior. The primary amine group is basic and prone to protonation, while the pyridine ring adds aromaticity and polarity. These characteristics are central to developing a successful and robust HPLC method.

The most common challenge in analyzing such compounds via reversed-phase HPLC is poor peak shape, specifically tailing. This occurs due to strong secondary interactions between the protonated basic analyte and ionized residual silanols on the silica-based column packing material[1][2]. Therefore, the primary goal of method development is to control and minimize these interactions.

Core Principles for Method Development:
  • Column Selection : The choice of stationary phase is critical. Modern, high-purity silica columns with advanced end-capping or those with polar-embedded phases are strongly recommended to shield the analyte from active silanol sites[1].

  • Mobile Phase pH Control : Maintaining a consistent and appropriate mobile phase pH is arguably the most important factor. For a basic compound like this, operating at a low pH (e.g., pH ≤ 2.5) ensures that the analyte is fully protonated (ionized) and, crucially, that the surface silanols on the column are neutralized (protonated), which prevents the undesirable ionic interactions that cause peak tailing[2][3].

  • Mobile Phase Modifiers : The use of additives can significantly improve peak shape. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are used to control pH and can also act as ion-pairing agents to further improve peak symmetry[4][5].

Recommended Starting Method Parameters

The following table outlines a robust starting point for developing a reversed-phase HPLC method for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

ParameterRecommended ConditionRationale & Key Considerations
Column C18 or Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge BEH)Modern, end-capped columns minimize silanol interactions. Phenyl phases can offer alternative selectivity for aromatic compounds[6].
Dimensions 4.6 x 150 mm, 3.5 or 5 µmStandard dimensions providing good efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterLow pH suppresses silanol activity. Formic acid is MS-friendly. TFA provides excellent peak shape but can cause ion suppression in MS[4][5].
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower viscosity. Select based on desired selectivity[7][8].
Gradient 5% to 95% B over 15 minutesA generic gradient to start; should be optimized based on analyte retention.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity.
Detection UV at ~270 nm (or as determined by UV scan)Pyridine-containing structures typically have strong UV absorbance.
Injection Vol. 5-10 µLKeep volume low to prevent peak distortion.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during your analysis.

Issue 1: My peak for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is tailing severely.
  • Question: I'm seeing a significant tailing factor (>1.5) for my analyte peak, which is affecting my ability to accurately integrate and quantify it. What is the primary cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like yours is almost always caused by secondary ionic interactions with deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase[1][2]. At a mid-range pH, your basic analyte is protonated (Analyte-NH3⁺) and interacts strongly with these negatively charged sites, resulting in a "tail."

    Here is a logical workflow to resolve this issue:

    A decision tree for troubleshooting peak tailing.

    Step-by-Step Solutions:

    • Lower Mobile Phase pH: This is the most effective solution. Adjust your aqueous mobile phase (Solvent A) to a pH between 2.5 and 3.0 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA)[2][3]. This protonates the silanol groups, neutralizing their negative charge and eliminating the unwanted ionic interaction.

    • Use a High-Purity, End-Capped Column: If lowering the pH is not sufficient, your column may have high silanol activity. Switch to a modern column specifically designed for analyzing basic compounds. Look for columns with labels like "polar-embedded," "shielded," or those based on hybrid silica technology[9].

    • Check Your Guard Column: A contaminated guard column can be a major source of peak tailing. Replace it to see if peak shape improves.

    • Consider a Competing Base (Advanced): As a last resort, adding a small amount of a "competing base" like triethylamine (TEA) to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. However, this approach can shorten column lifetime and is less common with modern columns[3][10].

Issue 2: My analyte has very little or no retention on the C18 column.
  • Question: My peak is eluting at or very near the void volume (t₀). How can I increase its retention time?

  • Answer: This is a common problem for polar compounds on non-polar reversed-phase columns[11][12]. Your analyte has a higher affinity for the highly aqueous mobile phase than for the C18 stationary phase.

    Solutions to Increase Retention:

    • Decrease the Organic Content: The most straightforward approach is to lower the initial percentage of your organic solvent (Mobile Phase B). If your gradient starts at 5% acetonitrile, try starting at 0% or 1% and holding for a few minutes.

    • Use a More Retentive Column:

      • Aqueous-Stable C18: Use a column specifically designed for use with highly aqueous mobile phases (e.g., YMC-Pack ODS-AQ, Waters Atlantis)[12][13]. Standard C18 phases can undergo "phase collapse" in 100% aqueous conditions, leading to drastic loss of retention[13].

      • Phenyl-Hexyl Column: A phenyl-based stationary phase can provide enhanced retention for aromatic compounds like yours through π-π interactions.

    • Switch to HILIC: If your compound is extremely polar, reversed-phase may not be suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase (like bare silica or diol) and a high-organic mobile phase to retain and separate very polar analytes[11][12].

    • Use Ion-Pairing Reagents: Adding an ion-pairing reagent like TFA can increase retention. The TFA forms an ion pair with the protonated amine, and the hydrophobic trifluoromethyl tail of the TFA then interacts more strongly with the C18 stationary phase, effectively increasing the retention of the analyte[6].

Part 3: Frequently Asked Questions (FAQs)

  • Q1: Should I use Formic Acid or Trifluoroacetic Acid (TFA) as a mobile phase modifier?

    • A1: It depends on your detector. For UV detection, TFA (at 0.05-0.1%) often provides superior peak shape due to its strong acidity (pKa ~0.23) and ion-pairing capabilities[4]. However, TFA is a strong ion-suppressing agent and should be avoided or used at very low concentrations (≤0.05%) if you are using a Mass Spectrometry (MS) detector[4]. Formic Acid (at 0.1%) is the preferred choice for LC-MS applications as it provides the necessary low pH while being volatile and less likely to cause ion suppression[5].

  • Q2: What is the best way to prepare my sample for injection?

    • A2: Always dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. Injecting a sample dissolved in a strong, non-polar solvent (like 100% Acetonitrile) when your mobile phase is highly aqueous (e.g., 95% water) can cause significant peak distortion and splitting[10]. For this analysis, a good starting diluent would be 90:10 Water:Acetonitrile with 0.1% Formic Acid.

  • Q3: Can I run this analysis at a high pH?

    • A3: While it is possible to run at a high pH (e.g., pH 10) to deprotonate the amine and make the analyte neutral, it comes with significant risks. Most standard silica-based columns are not stable above pH 7-8 and will dissolve, rapidly degrading performance. If you must use high pH, you need a specialized hybrid or polymer-based column designed for high pH stability (e.g., Waters XBridge, Phenomenex Gemini-NX). For this analyte, low-pH conditions are generally more robust and reliable.

Part 4: Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (Low pH, MS-Compatible)
  • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

  • Carefully add 1 mL of concentrated formic acid to the water to create a 0.1% (v/v) solution.

  • Cap the bottle and mix thoroughly. This is your Mobile Phase A .

  • Pour HPLC-grade acetonitrile into a separate solvent bottle. This is your Mobile Phase B .

  • Degas both mobile phases for 10-15 minutes using an ultrasonicator or by helium sparging to prevent bubble formation in the pump[7].

Protocol 2: Sample Preparation
  • Accurately weigh approximately 10 mg of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol standard.

  • Transfer it to a 10 mL volumetric flask.

  • Prepare a diluent solution consisting of 90% Mobile Phase A and 10% Mobile Phase B.

  • Add approximately 5 mL of the diluent to the flask, vortex to dissolve the standard completely.

  • Bring the flask to the 10 mL mark with the diluent. This is your 1 mg/mL stock solution.

  • Perform serial dilutions using the same diluent to create your working standards and calibration curve.

  • Filter the final solutions through a 0.45 µm syringe filter before transferring to an HPLC vial.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
  • Which column for basic analytes.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • TFA Does Not Permanently Affect Retention on Cogent TYPE‑C HPLC Columns.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America.
  • Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci.
  • The role of TFA on Reverse phase chromatography?
  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Polar compounds separation by HPLC - any thoughts?
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol Derivatives

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for overcoming steric hindrance in reactions involving 2-Amino-1-(6-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for overcoming steric hindrance in reactions involving 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol and its derivatives. The unique substitution pattern of this scaffold presents specific synthetic challenges that require carefully considered approaches to achieve desired chemical transformations.

Understanding the Core Challenge: The Steric Environment

The primary synthetic challenge with 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol derivatives arises from significant steric congestion around the key reactive centers. The ortho-methoxy group (-OCH₃) and the adjacent aminoethanol side chain create a crowded environment that can impede the approach of reagents and catalysts.

Specifically, the methoxy group at the C6 position exerts a powerful steric and electronic influence. It can sterically shield the pyridine nitrogen's lone pair, which can affect reactions that rely on nitrogen's basicity or its coordination to a metal catalyst.[1] Furthermore, the bulky aminoethanol substituent at the C2 position physically blocks access to both the C3 position and the pyridine nitrogen itself. This combined effect often leads to low reaction yields, forces the use of harsh reaction conditions, or prevents reactions from proceeding altogether.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis and modification of these sterically demanding pyridine derivatives.

Question 1: My N-alkylation or N-arylation reaction on the amino group is failing or giving very low yields. What are the likely causes and solutions?

Answer: This is a classic steric hindrance problem. The methoxy and pyridinyl groups create a congested pocket around the primary amine, making it a poor nucleophile.

  • Causality: Bulky electrophiles (e.g., secondary alkyl halides, ortho-substituted aryl halides) cannot easily access the amino group. Furthermore, the reaction may require a transition state that is energetically unfavorable due to steric clash.

  • Troubleshooting Workflow:

    G start Low N-Alkylation Yield step1 Assess Electrophile Size start->step1 step2 Switch to a Less Bulky, More Reactive Electrophile (e.g., MeI, BnBr) step1->step2 If bulky step3 Optimize Base and Solvent step1->step3 If not bulky step4 Increase Reaction Temperature step3->step4 If yield still low step5 Alternative Strategy: Reductive Amination step4->step5 If no improvement

  • Solutions & Rationale:

    • Change the Base: Switch from a bulky base (e.g., triethylamine) to a smaller, non-nucleophilic strong base like sodium hydride (NaH). NaH can deprotonate the amine to form the more nucleophilic amide anion without adding to the steric bulk.

    • Elevate Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. [2][3]Consider switching to a higher-boiling solvent like DMF or dioxane.

    • Use a More Reactive Electrophile: If possible, use a less hindered electrophile. For example, an unbranched alkyl halide will react more readily than a branched one.

    • Consider Alternative Routes: A reductive amination approach can be highly effective. First, condense the parent amine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃). This pathway is often less sensitive to steric hindrance than direct alkylation.

Question 2: I am attempting a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C3 or C4 position, but I see no product. Why is this so difficult?

Answer: Cross-coupling reactions on this scaffold are notoriously challenging due to catalyst inhibition and steric hindrance preventing the crucial oxidative addition step.

  • Causality: The pyridine nitrogen can act as a ligand, coordinating to the palladium or nickel catalyst and deactivating it. [2]Additionally, the substituents at C2 and C6 physically block the catalyst's approach to adjacent positions, making it difficult for the catalytic cycle to proceed.

  • Solutions & Rationale:

    • Ligand Selection is Critical: Standard phosphine ligands may not be effective. Employ bulky, electron-rich "Buchwald-type" biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands create a sterically demanding coordination sphere around the metal center that promotes the difficult oxidative addition and reductive elimination steps while discouraging nitrogen coordination. [2] 2. Choice of Precatalyst: Use modern palladium precatalysts (e.g., G3 or G4 precatalysts) that are designed for high activity and are more resistant to deactivation.

    • Protect the Pyridine Nitrogen: In some cases, temporarily converting the pyridine nitrogen to a pyridinium salt or an N-oxide can prevent catalyst poisoning. The protecting group can be removed after the coupling reaction.

    • Increase Temperature: Microwave irradiation can be highly effective for driving these difficult couplings to completion by providing high, localized temperatures.

StrategyRationaleRecommended Starting Conditions
Bulky Ligand Facilitates oxidative addition on hindered substrates.2-5 mol% Pd₂(dba)₃, 4-10 mol% SPhos or XPhos
Active Precatalyst More resistant to catalyst deactivation.2-4 mol% XPhos-Pd-G3
Higher Temperature Overcomes the activation energy barrier.100-150 °C (Microwave or sealed tube)
Strong Base Crucial for the transmetalation step.K₃PO₄ or Cs₂CO₃
Question 3: How can I introduce a substituent at the C4-position when the C2 and C6 positions are already substituted?

Answer: Direct functionalization at C4 is challenging due to steric blocking from the flanking C2 and C6 groups. Alternative strategies that build the ring or use directing groups are often necessary.

  • Causality: The substituents at C2 and C6 create a narrow "canyon" leading to the C4 position, preventing most reagents from accessing it. Hydrogenation reactions, for instance, have shown that a sterically hindered C4 position is difficult to reduce. [4]

  • Solutions & Rationale:

    • Ring-Forming Reactions: The most reliable method is often to construct the pyridine ring with the desired C4 substituent already in place. Syntheses like the Hantzsch or Bohlmann-Rahtz pyridine syntheses allow for the assembly of highly substituted pyridines from acyclic precursors. [2] 2. Directed C-H Functionalization: If the parent scaffold must be used, consider C-H activation strategies. While challenging, some catalyst systems can selectively functionalize the C4 position. For example, Ni/Lewis acid cooperative catalysis has been used for C4-alkylation of pyridines. [5] 3. Halogen Dance Reaction: If you can synthesize a 3-halo-2,6-disubstituted pyridine, a "halogen dance" reaction can be used to isomerize the halide to the thermodynamically more stable 4-halo position, which can then be used in cross-coupling reactions.

Key Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination on a Sterically Hindered Pyridine

This protocol provides a robust starting point for coupling an amine to a hindered halo-pyridine derivative.

  • Reaction Setup: In a glovebox, add the hindered halo-pyridine (1.0 equiv), the amine coupling partner (1.2 equiv), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), and the ligand (e.g., XPhos, 4 mol%) to a flame-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the vial.

  • Reaction: Seal the vial and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Reactions may require 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a Buchwald-Hartwig amination protocol.

Conclusion

Working with 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol derivatives requires a nuanced understanding of how steric hindrance governs reactivity. Standard reaction conditions often fail, necessitating the use of specialized reagents, advanced catalytic systems, and sometimes, entirely different synthetic strategies. By anticipating these challenges and employing the targeted troubleshooting approaches outlined in this guide, researchers can successfully navigate the complexities of this valuable chemical scaffold.

References
  • DeMello, A. J., et al. "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids". PMC. Available from: [Link]

  • Fernández, I., et al. "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines". PMC. Available from: [Link]

  • Thomas, J. C., et al. "C(sp2)–H Activation with Bis(silylene)pyridine Cobalt(III) Complexes: Catalytic Hydrogen Isotope Exchange of Sterically Hindered C–H Bonds". ACS Catalysis. Available from: [Link]

  • Moody, C. J., et al. "Improved Methodologies for the Preparation of Highly Substituted Pyridines". The Journal of Organic Chemistry. Available from: [Link]

  • Maji, A. and Maiti, D. "Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis". Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Taylor, C. G., et al. "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions". Organic & Biomolecular Chemistry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigation of Oxidative Degradation of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and preventative measures for a common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and preventative measures for a common challenge encountered in open-air reactions: the oxidative degradation of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. Our goal is to equip you with the scientific rationale and practical protocols to ensure the stability and purity of this critical compound throughout your experimental workflows.

Understanding the Oxidation Challenge

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol possesses two primary moieties susceptible to oxidation: the amino group and the secondary alcohol. The pyridine ring, particularly with its electron-donating methoxy substituent, also plays a crucial role in the molecule's overall electronic properties and, consequently, its stability. In the presence of atmospheric oxygen, light, and potential catalysts like trace metal ions, a cascade of degradation reactions can occur, leading to the formation of impurities that can compromise experimental results and the integrity of the final product.

The primary amino group can be susceptible to oxidation, which could lead to the formation of various byproducts. While the heteroaromatic 2-aminopyridine structure generally has a reduced oxidation potential compared to aniline, its reactivity in the context of the full molecule must be considered.[1]

Troubleshooting & Optimization Strategies (Q&A)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: I'm observing a significant loss of my starting material and the appearance of multiple new, unidentified peaks in my HPLC analysis after an open-air reaction. What is the likely cause?

A1: This is a classic sign of oxidative degradation. The combination of atmospheric oxygen, ambient light, and potential trace metal contaminants in your reagents or solvents can initiate a free-radical chain reaction. Both the amino and alcohol functionalities are potential sites for oxidation.

Q2: My reaction mixture is developing a yellow or brownish tint over time. Is this related to oxidation?

A2: Yes, the development of color is often indicative of the formation of oxidized, conjugated impurities. The degradation pathways can lead to chromophores that absorb in the visible region of the spectrum.

Q3: How can I definitively identify if the degradation is occurring at the amino or the alcohol group?

A3: A forced degradation study is the most systematic approach to identify the nature of the degradation products.[2][3][4] This involves intentionally stressing the molecule under various conditions (acidic, basic, oxidative, photolytic, and thermal) and analyzing the resulting degradants, often using hyphenated techniques like LC-MS, to elucidate their structures.[1][5][6][7]

Workflow for a Forced Degradation Study

Forced Degradation Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS HPLC->LCMS For mass identification NMR NMR Spectroscopy LCMS->NMR For structural elucidation Start 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (in solution) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: A typical workflow for a forced degradation study.

Preventative Measures & Protocols

Proactively minimizing oxidation is crucial for maintaining the integrity of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. The following strategies can be implemented individually or in combination.

Inert Atmosphere

Running reactions under an inert atmosphere is the most direct way to prevent oxidation.

  • Protocol for Inert Atmosphere Reaction:

    • Assemble your glassware and dry it thoroughly in an oven.

    • Cool the glassware under a stream of inert gas (e.g., nitrogen or argon).

    • Add your reagents and degassed solvents to the reaction vessel under a positive pressure of the inert gas.

    • Maintain a gentle flow of the inert gas throughout the reaction.

Use of Antioxidants

Antioxidants can be added to the reaction mixture to scavenge free radicals and inhibit the oxidation cascade.

Antioxidant ClassExample(s)Mechanism of ActionTypical Concentration
Radical Scavengers Butylated Hydroxytoluene (BHT)Donates a hydrogen atom to free radicals, terminating the chain reaction.0.01 - 0.1% (w/v)
Reducing Agents Ascorbic Acid (Vitamin C)Reduces oxidizing agents and can regenerate other antioxidants.0.05 - 0.5% (w/v)

Note: The choice and concentration of antioxidant should be optimized for your specific reaction conditions to avoid interference with the desired chemistry.

pH Control

The stability of amino alcohols can be pH-dependent. Maintaining an optimal pH can help to minimize degradation.

  • Recommendation: For 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, it is advisable to conduct initial stability studies across a pH range (e.g., pH 3, 5, 7, and 9) to identify the pH at which the compound is most stable. Buffered solutions should be used to maintain the desired pH throughout the reaction.

Solvent Selection and Degassing

Solvents can contain dissolved oxygen and trace metal impurities that can promote oxidation.

  • Protocol for Solvent Degassing:

    • Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent using liquid nitrogen, evacuate the headspace under vacuum, and then thaw. Repeat this cycle three times.

Light Protection

Photolytic degradation can be a significant issue.

  • Recommendation: Conduct reactions in amber glassware or wrap the reaction vessel in aluminum foil to protect it from light.

Use of Protecting Groups

In multi-step syntheses, temporarily protecting the susceptible amino or hydroxyl group can be an effective strategy.[3][8][9]

Functional GroupCommon Protecting GroupsDeprotection Conditions
Amino Group tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz)Acidic conditions (e.g., TFA), Hydrogenolysis
Hydroxyl Group Silyl ethers (e.g., TBDMS), Benzyl ether (Bn)Fluoride source (e.g., TBAF), Hydrogenolysis

Note: The choice of protecting group must be orthogonal to the other reaction conditions in your synthetic route.

Summary Troubleshooting Guide

Troubleshooting Oxidation Troubleshooting Oxidation of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol cluster_initial Initial Mitigation Steps cluster_advanced Further Optimization Problem Observation: - Low Yield - Impurity Formation - Color Change Initial_Checks Initial Checks Problem->Initial_Checks Advanced_Solutions Advanced Solutions Problem->Advanced_Solutions Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Initial_Checks->Inert_Atmosphere Protect_Light Protect from Light (Amber flask/foil) Initial_Checks->Protect_Light Degas_Solvents Degas Solvents Initial_Checks->Degas_Solvents Add_Antioxidant Add Antioxidant (e.g., BHT, Ascorbic Acid) Advanced_Solutions->Add_Antioxidant Control_pH Control pH (Use Buffers) Advanced_Solutions->Control_pH Protecting_Groups Use Protecting Groups (Boc, Cbz, TBDMS) Advanced_Solutions->Protecting_Groups Evaluation Evaluate Results: - HPLC for purity - LC-MS for impurity ID Inert_Atmosphere->Evaluation Protect_Light->Evaluation Degas_Solvents->Evaluation Add_Antioxidant->Evaluation Control_pH->Evaluation Protecting_Groups->Evaluation

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the crystallization of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. This document is designed for researchers, chemists, and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. This document is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the purification of this compound. Our approach is built on explaining the fundamental principles behind each step, ensuring you can adapt and optimize these protocols for your specific needs.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Problem: No crystals are forming after the solution has cooled.

Answer: This is a frequent challenge, often indicating that the solution is not sufficiently supersaturated or that nucleation is inhibited. Here are the primary causes and their solutions:

  • Excessive Solvent: The most common reason for crystallization failure is using too much solvent.[1][2] The concentration of the target compound may be below its saturation point even at low temperatures.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration.[1][2][3] Allow the concentrated solution to cool slowly again. Aim to use the minimum amount of hot solvent required to fully dissolve the compound initially.[3]

  • Inhibited Nucleation: The solution may be supersaturated, but the initial formation of crystal nuclei is kinetically hindered.[1]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[1][2][4]

    • Solution 2: Seeding: Introduce a "seed crystal"—a tiny, pure crystal of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol from a previous successful batch—into the cooled solution.[4][5] This provides a template for further crystal growth, bypassing the initial nucleation barrier.[4]

  • Inappropriate Cooling Rate: Cooling the solution too rapidly, for instance by immediately placing it in an ice bath, can sometimes prevent orderly crystal lattice formation.

    • Solution: Allow the flask to cool undisturbed to room temperature first. This slow cooling promotes the formation of larger, purer crystals.[1] Only after it has reached room temperature should you move it to an ice bath to maximize yield.

Troubleshooting Flowchart: No Crystal Formation

G Troubleshooting: No Crystals Formed start Cooled Solution Shows No Crystals check_supersat Is the solution supersaturated? start->check_supersat add_seed Action: Add a seed crystal. check_supersat->add_seed Yes scratch Action: Scratch inner surface of flask. check_supersat->scratch Unsure check_solvent Was too much solvent used? check_supersat->check_solvent No re_cool Action: Allow to cool slowly again. add_seed->re_cool scratch->re_cool success Result: Crystals Form re_cool->success Solved failure Result: Still No Crystals. Re-evaluate solvent system. re_cool->failure Not Solved evaporate Action: Boil off excess solvent to concentrate. check_solvent->evaporate Likely check_solvent->failure Unlikely evaporate->re_cool G General Recrystallization Workflow start Start: Crude Solid dissolve 1. Dissolve in minimum amount of hot solvent start->dissolve check_insolubles Are there insoluble impurities? dissolve->check_insolubles hot_filtration 2. Perform Hot Gravity Filtration check_insolubles->hot_filtration Yes cool 3. Allow solution to cool slowly check_insolubles->cool No hot_filtration->cool ice_bath 4. Cool in ice bath to maximize yield cool->ice_bath filter_wash 5. Isolate crystals via vacuum filtration & wash with cold solvent ice_bath->filter_wash dry 6. Dry the purified crystals filter_wash->dry end End: Pure Crystalline Product dry->end

Caption: Standard workflow for purifying a solid organic compound.

Protocol 2: Salt Formation for Enhanced Crystallization

This protocol is recommended if the free base oils out or fails to crystallize effectively.

  • Dissolution: Dissolve the crude amine in a suitable solvent with moderate polarity, such as ethyl acetate or diethyl ether.

  • Acidification: While stirring, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or dioxane) dropwise. [6]3. Precipitation: The corresponding hydrochloride salt should precipitate out of the solution as a solid. Monitor the precipitation and add the acid until no further solid forms.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Recrystallization of the Salt: The collected salt can now be recrystallized using a more polar solvent system (e.g., ethanol/water mixture) following Protocol 1. The salt's higher melting point and different solubility profile should result in a much more robust crystallization process.

  • Liberation of Free Base (Optional): If the free base is required, the purified salt can be redissolved in water, and a base (e.g., aqueous NaHCO₃ or NaOH) can be added to neutralize the acid, causing the pure free base to precipitate or be extracted into an organic solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification. Benchchem.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. LabXchange.
  • Unknown. (n.d.). Guide for crystallization. Unknown Source.
  • ACS Publications. (2009, May 4). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. ACS Publications.
  • ACS Publications. (2014, December 22). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design.
  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Unknown Source.
  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
  • Reddit. (2024, March 12). Amine workup. r/Chempros.
  • MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.
  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
  • RSC Publishing. (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... CrystEngComm.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol and 1-(6-Amino-2-pyridinyl)ethanol for Researchers

Executive Summary: This guide provides an in-depth comparison of two structurally related pyridine ethanol derivatives: 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol and 1-(6-Amino-2-pyridinyl)ethanol. While both molecules sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides an in-depth comparison of two structurally related pyridine ethanol derivatives: 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol and 1-(6-Amino-2-pyridinyl)ethanol. While both molecules share a pyridinylethanol core, the strategic placement of amino and methoxy substituents on the pyridine ring significantly alters their physicochemical properties, reactivity, and potential applications. This document serves as a technical resource for researchers in medicinal chemistry, chemical synthesis, and drug development, offering insights into the selection and utilization of these compounds as building blocks or intermediates.

Introduction: A Tale of Two Isomers

At first glance, 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol and 1-(6-Amino-2-pyridinyl)ethanol appear to be close chemical cousins. Both are amino alcohols featuring a pyridine scaffold, a class of compounds of significant interest in pharmaceutical development due to their presence in numerous bioactive molecules.[1] However, their constitutional isomerism—the different connectivity of the amino and methoxy groups on the pyridine ring—gives rise to distinct electronic and steric environments.

  • 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol features a methoxy group at the 6-position and the ethanolamine side chain at the 2-position of the pyridine ring.

  • 1-(6-Amino-2-pyridinyl)ethanol possesses an amino group at the 6-position and the ethanol side chain also at the 2-position.

This seemingly subtle difference has profound implications for their chemical behavior and potential biological interactions. This guide will dissect these differences to provide a clear, data-driven comparison.

Physicochemical Properties: A Comparative Analysis

The arrangement of functional groups directly influences key physicochemical properties that are critical for reaction design, formulation, and biological activity.

Property2-Amino-1-(6-methoxy-2-pyridinyl)ethanol1-(6-Amino-2-pyridinyl)ethanolRationale for Difference
Molecular Formula C₈H₁₂N₂O₂[2]C₇H₁₀N₂O[3][4]The presence of an additional methoxy group in the first compound.
Molecular Weight 168.19 g/mol [2]138.17 g/mol [4]The methoxy group (-OCH₃) has a higher mass than a hydrogen atom.
Hydrogen Bond Donors 2 (amine and hydroxyl)2 (amine and hydroxyl)Both possess an amino and a hydroxyl group capable of donating protons.
Hydrogen Bond Acceptors 4 (2 N atoms, 2 O atoms)3 (2 N atoms, 1 O atom)The methoxy group's oxygen provides an additional hydrogen bond acceptor site.
Predicted LogP Lower (more hydrophilic)Higher (more lipophilic)The additional oxygen in the methoxy group increases polarity and water solubility.
Basicity (pKa) The pyridine nitrogen is less basic.The pyridine nitrogen is more basic.The electron-donating amino group increases electron density on the pyridine ring, making the ring nitrogen more basic compared to the electron-donating but also sterically hindering methoxy group.

Key Insight: The greater number of hydrogen bond acceptors and likely lower LogP of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol suggest it may exhibit higher aqueous solubility, a critical factor in pharmaceutical formulation. Conversely, the enhanced basicity of the pyridine nitrogen in 1-(6-Amino-2-pyridinyl)ethanol could influence its interaction with biological targets and its reactivity in acid-catalyzed reactions.

Synthesis and Reactivity: A Divergence in Strategy

The synthesis of these two molecules requires distinct strategies, largely dictated by the nature and position of the substituents on the pyridine ring.

Synthesis of 1-(6-Amino-2-pyridinyl)ethanol: A common approach involves the amination of a pre-functionalized pyridine ring. For instance, starting from a 2-acetyl-6-halopyridine, the amino group can be introduced via nucleophilic aromatic substitution, followed by reduction of the acetyl group to the corresponding ethanol. The Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, is another classical method for introducing amino groups onto the pyridine ring.[5]

Synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol: The synthesis of this isomer often starts with a methoxy-substituted pyridine derivative. For example, a reaction could begin with 2-bromo-6-methoxypyridine. The ethanolamine side chain can be introduced through various organic reactions, such as Grignard reactions or by building the side chain in a stepwise manner.

Exemplary Synthetic Workflow: Synthesis of a Pyridine Ethanol Derivative

The following diagram illustrates a generalized, conceptual pathway for the synthesis of a pyridine ethanol derivative, highlighting key transformations.

G cluster_0 Synthesis Pathway A Starting Pyridine Derivative (e.g., 2-bromo-6-substituted-pyridine) B Introduction of Acetyl Group (e.g., via Grignard or other C-C coupling) A->B Step 1: Functionalization C Reduction of Ketone (e.g., with NaBH4) B->C Step 2: Reduction D Final Pyridine Ethanol Product C->D Step 3: Purification

Caption: A conceptual workflow for synthesizing pyridine ethanol derivatives.

Reactivity Differences:

  • Electrophilic Aromatic Substitution: The amino group in 1-(6-Amino-2-pyridinyl)ethanol is a strong activating group, directing electrophiles to the positions ortho and para to it. In contrast, the methoxy group in 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is also an activating group, but its influence on the reactivity of the pyridine ring will be different.

  • N-Functionalization: The primary amino group of 1-(6-Amino-2-pyridinyl)ethanol is a versatile handle for further derivatization, such as acylation, alkylation, or sulfonylation, allowing for the exploration of a wider chemical space.

Potential Applications in Research and Development

Both compounds are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • 1-(6-Amino-2-pyridinyl)ethanol: The presence of a primary amino group makes this compound an excellent building block for creating libraries of compounds for high-throughput screening. It can be readily incorporated into various scaffolds to explore structure-activity relationships. Molecules with the 6-amino-2-pyridinyl moiety have been investigated for a range of biological activities, including anti-cancer properties.[6][7][8]

  • 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol: The methoxy group can serve as a lipophilic element that can also be a site for metabolic transformation (O-demethylation). This compound and its derivatives have been explored as precursors for hair dyes and in the development of therapeutic agents.[9] Amino alcohol derivatives, in general, have been studied for their potential in treating conditions related to oxidative stress.[10]

Experimental Protocol: A Self-Validating System

Below is an exemplary protocol for a common reaction involving an amino pyridine derivative, emphasizing self-validation through in-process checks and final product characterization.

Protocol: N-Acetylation of 1-(6-Amino-2-pyridinyl)ethanol

  • Reaction Setup:

    • To a solution of 1-(6-Amino-2-pyridinyl)ethanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a base (e.g., triethylamine, 1.2 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring (In-Process Validation):

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction with the addition of water.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization (Final Validation):

    • Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and purity of the N-acetylated product.

Experimental Workflow Diagram

G cluster_1 N-Acetylation Workflow start Dissolve Starting Material and Base add_reagent Add Acetic Anhydride at 0 °C start->add_reagent monitor Monitor by TLC add_reagent->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Spectroscopic Analysis (NMR, MS) purify->characterize product Pure N-Acetylated Product characterize->product

Caption: Step-by-step workflow for the N-acetylation of an amino pyridine.

Conclusion

The choice between 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol and 1-(6-Amino-2-pyridinyl)ethanol is a strategic one that depends on the specific goals of the research program.

  • Choose 1-(6-Amino-2-pyridinyl)ethanol when the primary amino group is desired as a key site for diversification and when the increased basicity of the pyridine ring is advantageous for a particular synthetic step or biological interaction.

  • Choose 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol when a more hydrophilic compound is desired, or when the methoxy group is a crucial pharmacophoric element or a site for potential metabolic manipulation.

Ultimately, a thorough understanding of their distinct physicochemical properties and reactivity profiles, as outlined in this guide, will empower researchers to make informed decisions in their synthetic and drug discovery endeavors.

References

  • NextSDS. (2S)-2-AMINO-2-(6-METHOXY(2-PYRIDYL))ETHAN-1-OL. [Link]

  • PubChem. 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol. [Link]

  • PubChem. 2-Amino-1-(6-propan-2-yl-3-pyridinyl)ethanol. [Link]

  • Vala, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal - University of Dundee. [Link]

  • Vala, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]

  • Vala, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. [Link]

  • Appchem. 2-Amino-1-(6-methoxy-3-pyridinyl)ethanol. [Link]

  • Miljøstyrelsen. Selected amines and amino alcohols. [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • Google Patents.
  • RSC Publishing. An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity. [Link]

  • Google Patents.
  • European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

  • Cheméo. Ethanol, 2-[(6-amino-2-chloro-5-nitro-4-pyrimidinyl)amino]-. [Link]

  • Google Patents. 2- (2-amino-1,6-dihydro-6-oxopurin-9-yl)
  • Google Patents.
  • PubChem. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. [Link]

  • Diva-portal.org. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • NextSDS. 2-(4-aMino-6-MethylpyriMidin-2-yl)ethanol — Chemical Substance Information. [Link]

  • Wikipedia. 2-Pyridone. [Link]

  • MDPI. Comparison Study of the Physicochemical Properties, Amino Acids, and Volatile Metabolites of Guangdong Hakka Huangjiu. [Link]

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Comparative

NMR Characterization and Validation of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol: A Comparative Guide for Drug Scaffold Selection

Executive Summary In modern drug discovery and medicinal chemistry, the precise electronic tuning of pyridine scaffolds is essential for optimizing target binding affinity and pharmacokinetic profiles. 2-Amino-1-(6-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the precise electronic tuning of pyridine scaffolds is essential for optimizing target binding affinity and pharmacokinetic profiles. 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS: 1521463-45-5) is a highly functionalized building block frequently utilized in the development of kinase inhibitors and receptor modulators.

This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) characteristics of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol against its unsubstituted and alkyl-substituted alternatives. By detailing the causality behind chemical shift alterations and providing a self-validating experimental protocol, this document equips researchers with the authoritative grounding necessary for rigorous structural verification.

Structural Context & Mechanistic Significance

The substitution of a pyridine ring profoundly alters its electronic landscape. When comparing 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol to its unsubstituted counterpart, 2-Amino-1-(pyridin-2-yl)ethanol, the critical differentiator is the 6-methoxy group.

The Causality of Electronic Shielding

The methoxy group (-OCH₃) features an electronegative oxygen atom that exerts a mild electron-withdrawing inductive effect (-I). However, the lone electron pairs on the oxygen are fully conjugated with the π -system of the pyridine ring, resulting in a powerful electron-donating resonance effect (+M).

In aromatic systems, the +M effect dictates the electronic distribution, decisively overpowering the -I effect at the ortho and para positions. Consequently, the carbon atoms at position 5 (ortho to the methoxy group) and position 3 (para to the methoxy group) experience a massive influx of electron density. This increased electron density shields the local nuclei from the external magnetic field of the NMR spectrometer, forcing their resonance signals to shift significantly upfield (lower ppm).

Electronics Methoxy 6-Methoxy Substitution (+M Resonance Effect) Density Increased Electron Density (Ortho C-5 & Para C-3) Methoxy->Density Shielding Upfield NMR Shift (H-5: ~6.7 ppm, C-5: ~108 ppm) Density->Shielding Reactivity Altered Scaffold Reactivity (Increased Nucleophilicity) Shielding->Reactivity

Mechanistic pathway of the 6-methoxy +M effect on NMR shielding and reactivity.

Comparative NMR Performance

To objectively evaluate the impact of the 6-methoxy substitution, we compare its predicted NMR performance against two common alternatives: the unsubstituted 2-Amino-1-(pyridin-2-yl)ethanol and the alkyl-substituted 2-Amino-1-(6-methylpyridin-2-yl)ethanol .

The data below demonstrates how the +M effect of the methoxy group creates a unique spectral signature compared to the weak hyperconjugation of a methyl group or the electron-deficient nature of an unsubstituted pyridine.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)
Proton Position6-Methoxy Analog (Target)Unsubstituted Analog6-Methyl AnalogMechanistic Rationale
H-3 ~7.0 ppm (d)~7.4 ppm (d)~7.2 ppm (d)Shielded by +M effect (para to -OCH₃).
H-4 ~7.6 ppm (t)~7.7 ppm (td)~7.6 ppm (t)Meta to substitution; minimal resonance impact.
H-5 ~6.7 ppm (d)~7.2 ppm (dd)~7.1 ppm (d)Highly shielded by +M effect (ortho to -OCH₃).
H-6 N/A (Substituted)~8.5 ppm (d)N/A (Substituted)Elimination of the highly deshielded α -proton.
CH(OH) ~4.5 ppm (t)~4.6 ppm (t)~4.5 ppm (t)Side-chain remains relatively unaffected.
-OCH₃ ~3.85 ppm (s)N/AN/ACharacteristic singlet for methoxy protons.
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, DMSO-d₆)
Carbon Position6-Methoxy Analog (Target)Unsubstituted Analog6-Methyl Analog
C-2 160.0 ppm162.0 ppm161.0 ppm
C-3 115.0 ppm120.0 ppm118.0 ppm
C-4 139.0 ppm136.0 ppm137.0 ppm
C-5 108.0 ppm122.0 ppm121.0 ppm
C-6 163.0 ppm149.0 ppm157.0 ppm

Performance Insight: The dramatic shift of C-5 from 122.0 ppm in the unsubstituted analog to 108.0 ppm in the 6-methoxy analog serves as the primary diagnostic peak for structural validation.

Experimental Protocol for NMR Validation

To ensure absolute scientific integrity, the characterization of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol must follow a self-validating system . 1D NMR alone is susceptible to overlapping signals and ambiguous assignments. The following step-by-step methodology incorporates 2D NMR cross-validation, ensuring that every structural claim is internally proven.

Step 1: Precision Sample Preparation

According to the authoritative provided by MIT OpenCourseWare, sample integrity is the foundation of high-resolution spectroscopy.

  • Gravimetric Measurement: Weigh exactly 10–15 mg of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (sourced from verified suppliers such as ).

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Filtration: Pass the solution through a glass wool plug inside a Pasteur pipette directly into a clean, 5 mm standard NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.

Step 2: Multiplexed Acquisition Parameters
  • ¹H NMR (1D): Acquire at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the side-chain protons. Acquire 16 scans.

  • ¹³C NMR (1D): Acquire at 100 MHz with proton decoupling (WALTZ-16). Set D1 to 3.0 seconds to account for the longer T1 relaxation times of the quaternary carbons (C-2 and C-6). Acquire a minimum of 512 scans.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H bonds. This will unambiguously link the ~6.7 ppm proton to the ~108.0 ppm carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map long-range (2-3 bond) correlations. Crucial Validation Step: The methoxy protons (~3.85 ppm) must show a strong cross-peak to the C-6 quaternary carbon (~163.0 ppm), proving the regiochemistry of the substitution.

Step 3: Data Processing & Structural Validation

Data processing should be executed using standard protocols outlined by university facilities, such as the guidelines.

  • Apply a 0.3 Hz exponential line broadening function to the ¹H FID prior to Fourier Transformation.

  • Perform manual phase correction (zero-order and first-order) to ensure symmetrical peak shapes.

  • Apply a multipoint baseline correction to accurately integrate the amino and hydroxyl broad singlets.

Workflow Prep Sample Preparation (10 mg in DMSO-d6) Acq NMR Acquisition (1H, 13C, 2D) Prep->Acq Proc Data Processing (Phase/Baseline) Acq->Proc Val Structural Validation (HMBC Cross-Validation) Proc->Val

Workflow for the self-validating NMR characterization of pyridine derivatives.

Downstream Implications for Drug Development

The NMR data is not just an analytical endpoint; it is a predictive tool for the molecule's behavior in biological systems:

  • Altered pKa & Basicity: The upfield shift of the pyridine protons (indicating increased electron density) correlates directly with an increased basicity of the pyridine nitrogen compared to the unsubstituted analog. This alters the protonation state at physiological pH.

  • Hinge-Binding Dynamics: In kinase inhibitor design, the pyridine nitrogen often acts as a hydrogen bond acceptor at the ATP-binding hinge region. The 6-methoxy group not only increases the strength of this hydrogen bond via electron donation but also occupies an adjacent hydrophobic pocket, improving target selectivity.

References

  • Massachusetts Institute of Technology (MIT) OpenCourseWare. "FT-NMR Sample Preparation Guide." Chemistry Laboratory Techniques. Available at:[Link]

  • University of Oklahoma. "NMR Instruments and Mnova Processing Guidelines." Department of Chemistry and Biochemistry. Available at:[Link]

Validation

A Comparative Guide to Mass Spectrometry Validation for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol Samples

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of mass spectrometry-based methodologies for the validation of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, a polar aromatic amine of interest in pharmaceutical analysis. We will explore the nuances of method selection, protocol design, and data interpretation, moving beyond a simple recitation of steps to elucidate the underlying scientific rationale.

The imperative for robust analytical methods stems from the need to ensure the identity, purity, and potency of active pharmaceutical ingredients (APIs) and to control potentially harmful impurities. For a compound like 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, its accurate quantification is critical. This guide will navigate the validation of a primary analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS), and compare its performance with two viable alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as the preeminent technique for the analysis of polar, non-volatile compounds like 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.[1][2][3] Its strength lies in the synergistic combination of the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometric detection.[4]

The "Why" Behind the LC-MS Workflow

The selection of an LC-MS method is predicated on the physicochemical properties of the analyte. 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol possesses a polar amino alcohol functional group and a heterocyclic aromatic ring system, making it amenable to reversed-phase chromatography with aqueous-organic mobile phases. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the protonated molecule and its fragments, offering a level of specificity often unmatched by other detectors.

LC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample containing 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol Dilution Dilution in a compatible solvent (e.g., mobile phase) Sample->Dilution Filtration Filtration through 0.22 µm filter Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column Reversed-Phase C18 Column Autosampler->Column Separation based on polarity IonSource Electrospray Ionization (ESI) Positive Mode Column->IonSource MobilePhase Gradient Elution: A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid MobilePhase->Column MassAnalyzer Triple Quadrupole (QqQ) or Orbitrap IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Mass-to-charge analysis Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification using calibration curve Chromatogram->Quantification Validation Method Validation Quantification->Validation Method_Selection Analyte_Properties Analyte Properties: - Polar - Non-volatile - Thermally labile? Decision Method Selection Analyte_Properties->Decision Analytical_Requirement Analytical Requirement: - High Sensitivity? - High Throughput? - Structural Confirmation? Analytical_Requirement->Decision Instrumentation Available Instrumentation Instrumentation->Decision LC_MS LC-MS Decision->LC_MS Ideal for polar, non-volatile compounds requiring high sensitivity and specificity. GC_MS GC-MS (with derivatization) Decision->GC_MS Suitable if analyte is volatile or can be derivatized; provides good structural information. CE Capillary Electrophoresis Decision->CE Excellent for charged species, fast analysis, and orthogonal confirmation.

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Validation

A Senior Scientist's Guide to Selecting and Utilizing Analytical Reference Standards for GC-MS Analysis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Executive Summary This guide provides a comprehensive framework for the selection of analytical reference standards and the development of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for the selection of analytical reference standards and the development of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. The inherent chemical properties of this analyte—specifically the presence of polar primary amine and hydroxyl functional groups—present significant challenges for direct GC-MS analysis, such as poor peak shape and low volatility.[1][2] This document details a systematic approach, beginning with the critical evaluation of commercially available standards and culminating in a validated analytical workflow incorporating chemical derivatization. We will explore the rationale behind methodological choices, from derivatization chemistry to instrumental parameters, to ensure the generation of accurate, reproducible, and defensible data in a research and drug development setting.

Introduction: The Analytical Challenge of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is a substituted pyridinyl ethanolamine. Compounds of this class are common in pharmaceutical development as intermediates or metabolites. Accurate quantification is essential for process control, impurity profiling, and pharmacokinetic studies.

However, the analysis of this molecule by Gas Chromatography (GC) is not straightforward. The primary amine (-NH2) and hydroxyl (-OH) groups are "active" sites that can lead to undesirable interactions within the GC system.[1][3] These interactions, primarily through hydrogen bonding, can cause:

  • Poor Volatility: The compound may not readily transition into the gas phase at typical GC inlet temperatures, leading to poor sensitivity.

  • Thermal Instability: High temperatures required to force volatilization can lead to degradation of the analyte.[3]

  • Peak Tailing: Adsorption of the polar groups to active sites in the inlet liner or on the column stationary phase results in asymmetric, tailing peaks, which compromises resolution and complicates accurate integration.[1]

To overcome these challenges, a chemical derivatization step is mandatory.[4] This process modifies the polar functional groups, converting them into less polar, more volatile, and more thermally stable moieties suitable for GC analysis.[1] The success of any quantitative method, however, is fundamentally anchored to the quality of the analytical reference standard used for calibration and validation.

Comparative Analysis of Available Standards

An ideal analytical reference standard is produced under a robust quality system, such as ISO 17034, and comes with a comprehensive Certificate of Analysis (CoA) detailing purity, identity, and uncertainty.[5][6] For many novel or specialized compounds like 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, formally certified reference materials (CRMs) may not be readily available. In such cases, researchers must carefully evaluate commercially available high-purity chemical grades.

Below is a comparative guide to representative grades of similar or related compounds, highlighting the factors to consider when selecting a standard for use in a regulated or quality-controlled environment.

FeatureCertified Reference Material (CRM) High-Purity Analytical Standard "Research Grade" Chemical
Purity Assay Quantitative (e.g., by mass balance or qNMR), with stated uncertainty.High purity (e.g., >98% by HPLC or GC), but often without uncertainty.Often a minimum purity (e.g., >95% or >97%) is stated.
Identity Confirmed by multiple techniques (e.g., MS, NMR, IR).Typically confirmed by at least one technique (e.g., NMR or MS).May be confirmed by a single technique.
Documentation Comprehensive Certificate of Analysis with traceability, uncertainty, and stability data.[5]Certificate of Analysis with purity and identity data.Basic specification sheet or CoA with limited data.
Supplier Quality Often accredited to ISO 17034 and/or ISO 17025.[6]Reputable supplier with strong quality control systems.Varies widely by supplier.
Intended Use Quantitative analysis, system calibration, method validation.Method development, qualitative identification, semi-quantitative work.Primarily for synthetic or exploratory research.

Recommendation: When a CRM is unavailable, select the highest purity analytical standard from a reputable supplier. It is incumbent upon the user to perform additional characterization and qualification to establish it as a suitable in-house reference standard for its intended purpose.

A Validated GC-MS Workflow for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

This section outlines a robust, self-validating workflow for the quantitative analysis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

Step 1: Sample Preparation and Silylation Derivatization

Silylation is the preferred derivatization strategy for this analyte as it efficiently converts both the primary amine and hydroxyl groups in a single reaction step.[3][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. MSTFA is often favored as its byproducts are very volatile.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction s1 Aliquot known volume/mass of sample or standard into vial s2 Evaporate to complete dryness (e.g., under Nitrogen stream) s1->s2 d1 Add Anhydrous Solvent (e.g., Acetonitrile) + Silylation Reagent (e.g., MSTFA) s2->d1 Dried Residue d2 Cap vial tightly and heat (e.g., 70°C for 30 min) d1->d2 d3 Cool to room temperature d2->d3 end Inject into GC-MS d3->end Derivatized Sample (Ready for Injection)

Detailed Protocol:

  • Standard Preparation: Accurately prepare a stock solution of the 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution.

  • Drying: Transfer a precise aliquot (e.g., 100 µL) of each standard or sample into a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as silylation reagents are moisture-sensitive.[8]

  • Derivatization: To the dried residue, add 100 µL of anhydrous acetonitrile (or another suitable aprotic solvent) and 100 µL of MSTFA.[7]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure the reaction goes to completion.[7]

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

Step 2: GC-MS Instrumental Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument and column used.

GC Parameter Recommended Setting Rationale
Inlet Split/SplitlessSplitless mode is preferred for trace analysis to maximize sensitivity.
Inlet Temperature 280°CEnsures efficient volatilization of the derivatized analyte without thermal degradation.
Liner Deactivated, single taper with glass woolA deactivated liner minimizes active sites for potential analyte adsorption.
Carrier Gas Helium, constant flow mode (e.g., 1.2 mL/min)Inert carrier gas standard for MS applications. Constant flow ensures stable retention times.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, ZB-5MS)A standard, low-bleed, non-polar column offering excellent resolution for a wide range of compounds.[9]
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min)The temperature program should be optimized to ensure good separation from solvent and any matrix components.
MS Parameter Recommended Setting Rationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra.
Source Temperature 230°CStandard source temperature to maintain cleanliness and promote ionization.
Quadrupole Temp. 150°CStandard quadrupole temperature to ensure stable mass filtering.
Acquisition Mode Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial identification and method development. SIM is used for quantitative analysis to maximize sensitivity and selectivity by monitoring characteristic ions.[2]
Step 3: Method Validation Framework

A developed analytical method is not trustworthy until it is validated.[10] Validation demonstrates that the procedure is fit for its intended purpose.[11] Key parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R2), must be assessed.[11][12]

G Validated Validated Method (Fit for Purpose) Specificity Specificity Specificity->Validated Range Range Range->Validated Limits Limits Limits->Validated Robustness Robustness (Insensitive to small variations) Robustness->Validated

Validation Experiments:

  • Specificity: Analyze blank matrix samples to ensure no endogenous components interfere with the analyte peak.

  • Linearity: Analyze a series of at least five calibration standards across the expected concentration range. Plot the response versus concentration and determine the correlation coefficient (R²), which should typically be >0.99.[13]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, and high levels) and calculating the percent recovery.[12][13]

  • Precision: Assess repeatability (intra-assay precision) by analyzing multiple preparations of the same sample on the same day, and intermediate precision by repeating the analysis on a different day or with a different analyst.[12] Results are expressed as the relative standard deviation (RSD).

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Data Interpretation and Expected Results

The derivatization of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol with MSTFA will result in the addition of two trimethylsilyl (TMS) groups, one on the alcohol and one on the amine. The resulting di-TMS derivative will have a significantly higher molecular weight.

  • Expected Mass Spectrum: The EI mass spectrum will show a molecular ion (M+) and characteristic fragment ions. A prominent fragment will likely be the loss of a methyl group ([M-15]+) from one of the TMS moieties. Other fragments will correspond to the stable pyridinyl ring structure.

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the target ion(s) against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.

Example Calibration Data (Hypothetical):

Standard Conc. (ng/mL)Peak Area (Counts)
1.015,250
5.078,100
10.0155,900
25.0380,500
50.0765,000
Linearity R² = 0.9995

Conclusion

The successful GC-MS analysis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is critically dependent on two pillars: the use of a well-characterized analytical reference standard and an optimized analytical method that addresses the challenges of this polar molecule. While certified reference materials represent the gold standard, their absence necessitates a diligent evaluation of high-purity commercial grades. The silylation-based GC-MS workflow detailed in this guide provides a robust and scientifically sound methodology. By adhering to systematic validation principles based on ICH guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Wu, A. H. (2008). Chemical Derivatization for the Analysis of Drugs by GC-MS – A Conceptual Review. Journal of Food and Drug Analysis, 16(1).
  • Shpak, A. V., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(19), 6689. [Link]

  • Harvey, D. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]

  • Leça, J. M., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8084–8093. [Link]

  • Yusof, N. A. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Chemistry, 2020, 8838309. [Link]

  • Reddy, G. S. (2014). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Research and Analysis, 4(8), 450-456. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Appchem. (n.d.). 2-Amino-1-(6-methoxy-3-pyridinyl)ethanol. Appchem. [Link]

  • NextSDS. (n.d.). (2S)-2-AMINO-2-(6-METHOXY(2-PYRIDYL))ETHAN-1-OL. NextSDS. [Link]

  • PubChem. (n.d.). 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol. National Center for Biotechnology Information. [Link]

  • Stillwell, W. G., et al. (1991). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Cancer Research, 51(1), 190-194. [Link]

  • Chromservis. (n.d.). Analytical Reference Standards. Chromservis. [Link]

  • Kim, H. Y., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Applied Sciences, 9(24), 5539. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. [Link]

  • Hasan, M. M., et al. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reproducibility in Biological Screening: A Comparative Analysis Using a Model Compound

In the landscape of drug discovery, the reproducibility of biological screening assays is the bedrock upon which all subsequent efforts are built. The journey from a chemical entity to a therapeutic candidate is long and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the reproducibility of biological screening assays is the bedrock upon which all subsequent efforts are built. The journey from a chemical entity to a therapeutic candidate is long and fraught with potential for error, making the initial stages of hit identification critically important. Inconsistent or unreliable data from primary screens can derail entire projects, wasting invaluable time and resources.[1][2] This guide provides an in-depth comparison of common biological screening assays, using the model compound 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol to illustrate key principles and best practices for ensuring data integrity and reproducibility.

While the specific biological target of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is not publicly defined, its core structure, a pyridinyl ethanolamine, is a common scaffold in compounds targeting G-Protein Coupled Receptors (GPCRs). Therefore, this guide will use this compound as a model to explore the critical factors governing the reproducibility of GPCR screening assays, a major class of drug targets.[3][4]

Part 1: A Comparative Overview of Primary GPCR Screening Assays

The choice of a primary screening assay is a critical decision that influences the nature of the hits identified and the potential for downstream success. GPCR activation triggers a cascade of intracellular events, offering multiple points for assay intervention.[5] The most common assay formats measure changes in second messengers, ion concentration, or downstream reporter gene activation.

Second Messenger Assays (e.g., cAMP and IP-One)

These assays directly measure the accumulation or depletion of second messengers like cyclic AMP (cAMP) for Gs/Gi-coupled receptors or inositol monophosphate (IP1) for Gq-coupled receptors.[6][7]

  • Mechanism: Ligand binding to a Gs-coupled receptor activates adenylyl cyclase, increasing cAMP levels. Conversely, Gi-coupling inhibits this process. Gq-coupled receptors activate phospholipase C, leading to the production of inositol triphosphate (IP3), which is rapidly metabolized to IP1. Assays like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen are commonly used to quantify these messengers.[6]

  • Advantages: These assays are proximal to the receptor activation event, providing a direct and trustworthy measure of a compound's effect on the primary signaling pathway.[6] They are generally robust and amenable to high-throughput screening (HTS).

  • Limitations: The signal can be transient, requiring precise timing of measurements.[7] The choice of assay is strictly dependent on the G-protein subtype (Gs, Gi, or Gq) coupled to the receptor.

Calcium Flux Assays

For Gq-coupled GPCRs, activation leads to a rapid and transient increase in intracellular calcium concentration.[4]

  • Mechanism: This calcium mobilization is detected using fluorescent dyes (e.g., Fluo-4, Fura-2) or luminescent reporters (e.g., aequorin) that exhibit a significant change in signal upon binding to calcium.[4][8] This kinetic response is typically measured using a plate reader with kinetic read capabilities, such as a FLIPR (Fluorescent Imaging Plate Reader).[6]

  • Advantages: Calcium flux assays are highly sensitive, with a large dynamic range, making them excellent for HTS.[4] They provide a real-time kinetic readout of receptor activation.[3]

  • Limitations: The response is transient, and compounds that interfere with the fluorescent dyes can be a source of false positives.[8] The high sensitivity can also make the assay susceptible to off-target effects that modulate intracellular calcium.

Reporter Gene Assays

These assays measure a transcriptional response downstream of the initial signaling cascade.

  • Mechanism: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a response element that is activated by the signaling pathway of interest (e.g., CRE for cAMP pathways). Receptor activation leads to the expression of the reporter protein, which is then quantified.

  • Advantages: Reporter gene assays provide a stable, endpoint signal that is often easier to measure than transient second messenger or calcium signals. They integrate the signaling response over time.

  • Limitations: As they are far downstream of the initial receptor activation, they are more susceptible to off-target effects and may not capture the full complexity of GPCR pharmacology, such as biased agonism.[6]

Label-Free Assays

Technologies like impedance-based assays measure the integrated cellular response to receptor activation.

  • Mechanism: Cells are grown on electrodes, and changes in cell morphology, adhesion, and proliferation upon GPCR activation are detected as changes in electrical impedance.[3]

  • Advantages: These assays are non-invasive and provide a holistic view of the cellular response, capturing signals from multiple pathways simultaneously. They can be used with endogenously expressed receptors without the need for artificial reporter constructs.[3][5]

  • Limitations: The signal is non-specific, making it difficult to deconvolute the specific signaling pathway being activated. This often necessitates more extensive follow-up studies to elucidate the mechanism of action.

Part 2: The Pillars of Reproducibility in Cell-Based Assays

Achieving reproducible data is not a matter of chance; it is the result of a systematic and rigorous approach to assay design and execution.[1][2] Several factors, from the foundational reagents to the final data analysis, can introduce variability.

Pillar 1: The Criticality of Cell Line Integrity and Culture Conditions

The biological system at the heart of the assay is often the largest source of variability.

  • Cell Line Authentication: The use of misidentified or cross-contaminated cell lines is a pervasive issue that renders data meaningless.[9][10] It is imperative to perform routine authentication using methods like Short Tandem Repeat (STR) profiling, the current gold standard, to verify the identity of human cell lines.[10][11] This should be done when a new line is acquired, before freezing new cell banks, and at regular intervals during routine culture.[12]

  • Managing Passage Number: Continuous passaging can lead to genetic drift and phenotypic changes in cell lines. It is crucial to establish a clear limit for the number of passages and to always start experiments from a well-characterized, low-passage master cell bank.[11]

  • Serum and Reagent Variability: Fetal Bovine Serum (FBS) is a complex and undefined mixture of growth factors, hormones, and other components.[13][14] Lot-to-lot variability in FBS is a major contributor to experimental irreproducibility.[15] To mitigate this, it is best practice to purchase large batches of a single FBS lot, pre-screen it for performance in the specific assay, and use that lot for the duration of a screening campaign.

Pillar 2: Assay-Specific Optimization and Validation

Every assay has a unique set of parameters that must be optimized to ensure robustness. The Assay Guidance Manual, a resource developed by experts from industry and academia, provides comprehensive best practices for assay development and validation.[16][17][18]

  • Cell Density and Incubation Times: The optimal number of cells seeded per well and the stimulation time for the compound can significantly impact the assay window.[7] These parameters must be empirically determined by running matrix experiments with varying cell densities and incubation periods.

  • DMSO Tolerance: Library compounds are typically stored in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay well must be tested to ensure it does not affect cell viability or assay performance.[2]

  • Statistical Validation (Z'-factor): The Z'-factor is a statistical measure of assay quality that takes into account both the dynamic range (signal-to-background) and the data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[19] This metric should be monitored throughout the screening campaign to ensure consistent performance.[2]

Pillar 3: Rigorous Hit Confirmation and Prioritization

A primary screen is only the beginning. A robust hit validation cascade is essential to eliminate false positives and build confidence in the initial findings.[20][21]

  • Orthogonal Assays: Initial hits should always be confirmed in an orthogonal assay that uses a different detection technology or measures a different biological endpoint.[20] For example, a hit from a calcium flux screen could be confirmed in an IP-One assay. This helps to rule out artifacts related to the primary assay format.[8]

  • Dose-Response Curves: Confirmed hits must be tested over a range of concentrations to determine their potency (EC50 for agonists, IC50 for antagonists) and efficacy.

  • Counter-Screens: To assess selectivity, active compounds should be tested against related targets or in the parental cell line lacking the receptor of interest. This helps to identify non-specific compounds that may be acting through off-target mechanisms.[8]

Part 3: Data Presentation and Experimental Protocols

Comparative Summary of GPCR Assay Platforms
Assay PlatformPrinciplePrimary ReadoutThroughputKey AdvantageKey Disadvantage
cAMP Assays Measures second messenger accumulation/inhibitionTR-FRET, LuminescenceHighDirect, pathway-specific measurement[6]Gs/Gi-coupling specific, can be transient[7]
Calcium Flux Measures transient intracellular Ca2+ increaseFluorescence, LuminescenceHighHigh sensitivity, large dynamic range[4]Transient signal, potential for dye interference[8]
Reporter Gene Measures downstream gene expressionLuminescence, AbsorbanceMedium-HighStable endpoint signalIndirect, potential for off-target effects[6]
Label-Free Measures integrated cellular response (e.g., impedance)Electrical ImpedanceMedium-HighHolistic cellular response, no labels needed[3]Non-specific signal, requires mechanistic deconvolution
Visualizing the Workflow: From Assay Plate to Confirmed Hit

The following diagram outlines a typical workflow for a cell-based HTS campaign, emphasizing the key decision points and quality control steps.

HTS_Workflow cluster_prep Assay Development & Validation cluster_screen Primary Screen cluster_triage Hit Triage & Confirmation cluster_final Lead Generation AssayDev Assay Development (Reagent & Cell Optimization) Validation Assay Validation (Z' > 0.5, DMSO Tolerance) AssayDev->Validation Optimization PrimaryHTS Primary HTS (Single Concentration) Validation->PrimaryHTS Ready for HTS HitID Hit Identification (% Inhibition/Activation) PrimaryHTS->HitID DoseResponse Dose-Response (EC50/IC50 Determination) HitID->DoseResponse Triage Hits Orthogonal Orthogonal Assay (e.g., Calcium -> IP-One) DoseResponse->Orthogonal CounterScreen Counter-Screen (Selectivity) Orthogonal->CounterScreen ConfirmedHit Validated Hit (Ready for SAR) CounterScreen->ConfirmedHit Confirm & Prioritize

Diagram of a typical HTS workflow.
Visualizing a Gq-Coupled GPCR Signaling Pathway

The diagram below illustrates the canonical signaling cascade for a Gq-coupled GPCR, which is relevant for both calcium flux and IP-One assays.

Gq_Pathway Compound Compound (e.g., 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol) GPCR Gq-Coupled GPCR Compound->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor IP1_Assay IP-One Assay (Measures IP1) IP3->IP1_Assay Metabolized to IP1 Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Calcium_Assay Calcium Flux Assay (Measures Ca²⁺) Ca_Release->Calcium_Assay

Signaling cascade for a Gq-coupled GPCR.
Protocol 1: High-Throughput Calcium Flux Assay (Fluorescent)

This protocol is designed for a 384-well format and is suitable for identifying agonists or antagonists of a Gq-coupled GPCR.

Materials:

  • CHO cells stably expressing the target GPCR

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA

  • Calcium-sensitive dye loading buffer (e.g., Fluo-4)

  • Test compounds (including 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol) and control ligands

  • 384-well black, clear-bottom assay plates

  • Fluorescent kinetic plate reader (e.g., FLIPR)

Methodology:

  • Cell Plating: Seed cells into 384-well plates at a pre-optimized density (e.g., 10,000 cells/well) and incubate for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading: Aspirate the growth medium and add 20 µL of calcium dye loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a 10x stock of test compounds and controls in assay buffer. For antagonist screening, also prepare a 10x EC80 concentration of a known agonist.

  • Assay Execution (Agonist Mode): a. Place the cell plate and the compound plate into the plate reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Add 5 µL of the 10x compound stock to the cell plate. d. Immediately begin kinetic reading for 90-180 seconds to capture the calcium flux.

  • Assay Execution (Antagonist Mode): a. Add 2.5 µL of the 10x antagonist/test compound stock and incubate for a pre-determined time (e.g., 15-30 minutes). b. Place plates in the reader, establish a baseline, then add 2.5 µL of the 10x EC80 agonist. c. Immediately begin kinetic reading.

  • Data Analysis: Calculate the response as the maximum fluorescence signal minus the baseline signal. Normalize data to positive and negative controls (% activation or % inhibition).

Protocol 2: HTRF-Based cAMP Assay

This protocol is suitable for identifying agonists or antagonists of Gs or Gi-coupled GPCRs in a 384-well format.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • Test compounds and control ligands

  • 384-well low-volume white assay plates

  • HTRF-compatible plate reader

Methodology:

  • Cell Preparation: Harvest cells and resuspend in stimulation buffer to a pre-optimized concentration.

  • Compound Addition: Add 5 µL of cell suspension to each well of the assay plate. Add 5 µL of test compound or control ligand (at 2x final concentration).

  • Stimulation: Incubate the plate at room temperature for a pre-optimized time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Detection: a. Add 5 µL of the cAMP-d2 detection reagent to all wells. b. Add 5 µL of the anti-cAMP-cryptate detection reagent to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and normalize the data to controls. Convert the ratio to cAMP concentration using a standard curve.

Conclusion

The reproducibility of biological screening assays is not an abstract ideal but a practical necessity for successful drug discovery. By understanding the mechanisms, advantages, and limitations of different assay platforms, researchers can make informed choices tailored to their specific biological questions. However, the choice of technology is only one part of the equation. True reproducibility is achieved through a holistic commitment to scientific integrity: rigorous validation of all biological and chemical reagents, meticulous optimization of assay protocols, and a multi-faceted approach to hit confirmation.[1][22] By embedding these principles into every stage of the screening process, from cell culture to data analysis, researchers can build a robust foundation for identifying and advancing the next generation of therapeutics.

References

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Form
  • Cell line authentication: a necessity for reproducible biomedical research. PMC.
  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. PMC.
  • Fetal bovine serum, an important factor affecting the reproducibility of cell experiments.
  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC.
  • Assay Guidance Manual Program.
  • High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. Dr. GPCR.
  • The Importance of Cell-Line Authentic
  • Cell Based Assays in Drug Development: Comprehensive Overview. Precision for Medicine.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today.
  • Assay Guidance Manual. NCBI Bookshelf.
  • Reproducible Drug Screening Assays Using Single Organoids. Promega.
  • High-Throughput GPCR Assay Development. Agilent.
  • The Impact of Serum and Serum-derived Undefined Biologic Modifiers in Cell Culture. MilliporeSigma.
  • How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs.
  • Assay Guidance Manual.
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review.
  • Decreasing variability in your cell culture. Taylor & Francis Online.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega.
  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC.
  • (PDF) Decreasing variability in your cell culture.
  • High-Throughput Screening (HTS)
  • Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays. SelectScience.
  • AGM eBook.
  • Cell Line Authentication Test Recommendations.
  • Gain in accuracy by optimizing your Gαs coupled GPCR assays. Revvity.
  • High-Throughput Screening (HTS)
  • Understanding and managing sources of variability in cell measurements. Insights.bio.
  • A review for cell-based screening methods in drug discovery. Biophysics Reports.
  • Building GPCR screening cascades for lead gener
  • Why the Future of Biological Research Requires Cell Line Authentic
  • Cell-based Assays for GPCR Activity. Biocompare.
  • Peptidic and Non-Peptidic Ligand Activated GPCRs- Comparison of Assay Pl
  • The Importance of Correct Cell Line Use in Research. Applied StemCell.
  • Assay Validation in High Throughput Screening –

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Validation

A Senior Application Scientist's Guide to Benchmarking 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol Efficacy in Compound Libraries

Abstract In the landscape of early-stage drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the efficacy of a candidate molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of early-stage drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the efficacy of a candidate molecule, using 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol as a primary example. We will establish a plausible biological target, Monoamine Oxidase (MAO), based on the compound's structural features and outline a complete, self-validating workflow for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, and data interpretation. We will detail the rationale behind assay selection, the importance of appropriate controls, and the methodology for comparing the candidate against established compound libraries and reference inhibitors.

Introduction: The Imperative of Benchmarking

The journey from a novel compound to a viable drug candidate is paved with systematic evaluation. Benchmarking is the process of quantitatively comparing a new molecule's biological activity against existing compounds, be they established drugs or diverse chemical libraries. This process is critical for making informed " go/no-go " decisions, identifying promising lead candidates, and understanding a compound's potential within the vast chemical space.

The subject of this guide, 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol , is an amino alcohol derivative containing a methoxypyridine moiety. Such structures are common in neuropharmacology.[1][2][3] Given its structural similarity to certain neurotransmitters and known enzyme inhibitors, we hypothesize a potential interaction with monoamine oxidases (MAOs). MAOs are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters and are significant targets for treating depression and neurodegenerative diseases like Parkinson's.[4]

This guide will therefore use the MAO enzyme family (isoforms MAO-A and MAO-B) as the target to construct a robust benchmarking strategy. We will outline the high-throughput screening (HTS) of compound libraries, subsequent hit validation, and the determination of potency (IC50) and selectivity, providing a clear path to evaluating the compound's potential.

Candidate Compound Profile

  • Compound Name: 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

  • Synonyms: 2-(2-Amino-1-hydroxyethyl)-6-methoxypyridine

  • Molecular Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol

  • CAS Number: 1516722-06-7[5]

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₂[5]
Molecular Weight168.19[5]
CAS Number1516722-06-7[5]

The Benchmarking Strategy

Our strategy is designed to efficiently screen for and characterize the inhibitory activity of our candidate compound against MAO-A and MAO-B. This involves a multi-stage process that moves from a broad primary screen to specific, quantitative characterization.

Target Selection: MAO-A and MAO-B

Monoamine oxidases exist as two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[4] Developing inhibitors with selectivity for one isoform over the other is a key objective in drug development to minimize side effects. Therefore, our benchmarking process will assess activity against both purified human MAO-A and MAO-B enzymes.

Selection of Comparator Compounds and Libraries

To understand the efficacy of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, its performance must be contextualized.

  • Positive Controls/Reference Inhibitors: We will use well-characterized, isoform-selective inhibitors as benchmarks for potency and selectivity.

    • Clorgyline: A potent and selective irreversible inhibitor of MAO-A.[4][6][7]

    • Pargyline or Selegiline (L-deprenyl): Potent and selective irreversible inhibitors of MAO-B.[4][6][8]

  • Compound Libraries for Comparison: Screening against established libraries helps to understand the hit rate and relative potency of our candidate.

    • Diversity Libraries: Collections like the Maybridge Diversity Library are designed to cover a broad chemical space and are ideal for identifying novel scaffolds.[9]

    • Bioactive Compound Libraries: Libraries such as the Library of Pharmacologically Active Compounds (LOPAC) from Sigma or the NIH Clinical Collection contain well-annotated molecules with known biological activities, useful for validating assays and identifying potential off-target effects.[9][10]

    • Focused Libraries: For later-stage development, one might use a CNS-targeted or kinase-focused library to assess selectivity and potential off-target liabilities.[11][12][13]

Experimental Design & Protocols

The core of our benchmarking guide is a series of robust and reproducible assays. The workflow is designed to first identify inhibitory activity and then precisely quantify it.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Lead Characterization A Compound Libraries (Diversity, Bioactive) C Primary HTS Assay (Single Concentration, e.g., 10 µM) vs. MAO-A & MAO-B A->C B Candidate Compound: 2-Amino-1-(...)-ethanol B->C D Initial Hit Identification (e.g., >50% Inhibition) C->D E Dose-Response Assay (10-point curve) D->E G Counterscreen for False Positives (e.g., Autofluorescence) D->G F IC50 Determination E->F H Selectivity Profiling (IC50 MAO-A vs. IC50 MAO-B) F->H I Selectivity Index Calculation H->I J Lead Candidate Prioritization I->J

Figure 1: Overall workflow for benchmarking a candidate compound's efficacy.

Primary HTS: Fluorometric MAO Inhibitor Assay

Causality: We select a fluorometric assay due to its high sensitivity, stability, and adaptability for high-throughput screening in 96- or 384-well formats.[6][14] The principle involves the MAO-catalyzed deamination of a substrate (p-tyramine), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe (like Amplex Red) into a highly fluorescent product (resorufin).[7] A reduction in fluorescence indicates inhibition of MAO activity.

Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare stock solutions of purified human recombinant MAO-A (3 U/mL) and MAO-B (6 U/mL) in assay buffer.

    • Prepare a 10 mM stock solution of the candidate compound and all library compounds in 100% DMSO. From this, create a 200 µM working solution in assay buffer.

    • Prepare positive controls: 10 µM Clorgyline (for MAO-A) and 10 µM Pargyline (for MAO-B).

    • Prepare the Detection Reagent Mix containing HRP, the fluorescent probe, and the substrate (p-tyramine) according to a commercial kit protocol (e.g., Sigma-Aldrich MAK520).[4]

  • Assay Plate Setup (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the appropriate compound solution to the sample wells (final concentration: 10 µM).

    • Add 5 µL of 10 µM Clorgyline or Pargyline to the positive control wells.

    • Add 5 µL of assay buffer with equivalent DMSO concentration to the vehicle (100% activity) and no-enzyme (0% activity) control wells.

  • Enzyme Addition and Incubation:

    • Add 10 µL of MAO-A or MAO-B enzyme solution to all wells except the no-enzyme controls. Add 10 µL of assay buffer to the no-enzyme control wells.

    • Mix gently and incubate for 15 minutes at 25°C to allow inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 30 µL of the Detection Reagent Mix to all wells to initiate the reaction.

    • Incubate for 45-60 minutes at 37°C, protected from light.

    • Measure fluorescence using a plate reader (e.g., λex = 530 nm, λem = 585 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_NoEnzyme) / (Fluorescence_Vehicle - Fluorescence_NoEnzyme))

    • Trustworthiness Check: Calculate the Z'-factor for the plate to validate assay quality. A Z' > 0.5 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_Vehicle + SD_PositiveControl)) / |Mean_Vehicle - Mean_PositiveControl|

Dose-Response and IC50 Determination

Causality: A single-point screen only provides a qualitative indication of activity. To quantify the potency of our candidate compound and other primary hits, we must perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This is a critical parameter for comparing compounds.[15]

Protocol:

  • Compound Preparation:

    • Prepare a serial dilution series of the candidate compound and other confirmed hits in DMSO. A 10-point, 3-fold dilution series starting from 1 mM is typical, which will yield final assay concentrations from ~50 µM down to the low nanomolar range.

  • Assay Execution:

    • Perform the fluorometric MAO assay as described in section 4.1, but instead of a single concentration, add 5 µL of each dilution to the respective wells.

    • Run assays for both MAO-A and MAO-B.

  • Data Analysis:

    • Calculate % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation and Interpretation

Clear presentation of data is essential for objective comparison. All quantitative data should be summarized in tables.

Hypothetical Primary HTS Results

Screening Conditions: 10,000 compounds from a diversity library + candidate compound screened at 10 µM against MAO-A and MAO-B.

Compound ID% Inhibition MAO-A% Inhibition MAO-BHit ( >50% Inh.)
2-Amino-1-(...)-ethanol 85.2 35.7 MAO-A
Library Cmpd_10192.588.9MAO-A, MAO-B
Library Cmpd_20515.36.8No
Library Cmpd_31066.112.4MAO-A
Clorgyline (Control)99.825.1MAO-A
Pargyline (Control)18.999.5MAO-B

Interpretation: In this hypothetical screen, our candidate compound shows promising and somewhat selective activity against MAO-A. It performed better than many library compounds and warrants progression to IC50 determination.

Comparative Potency and Selectivity Data
CompoundIC50 MAO-A (nM)IC50 MAO-B (nM)Selectivity Index (SI) (IC50 B / IC50 A)
2-Amino-1-(...)-ethanol 150 2,500 16.7
Clorgyline0.81,2001500
Pargyline9,500750.008
Hit Cmpd_101851101.3 (Non-selective)
Hit Cmpd_310850>50,000>58

Interpretation:

  • Potency (IC50): The lower the IC50 value, the more potent the inhibitor. Our candidate compound (IC50 = 150 nM for MAO-A) is a moderately potent inhibitor. It is less potent than the reference drug Clorgyline but significantly more potent than Pargyline against MAO-A.

  • Selectivity Index (SI): This is a critical benchmarking parameter. It is calculated by dividing the IC50 of the less-preferred isoform by the IC50 of the more-preferred isoform. A high SI value (>10-fold) indicates good selectivity. Our candidate shows a 16.7-fold selectivity for MAO-A over MAO-B, which is a promising result for a lead compound. It is more selective than the non-selective hit Cmpd_101 but less selective than the reference drugs.

Conclusion

This guide provides a structured, scientifically-grounded methodology for benchmarking the efficacy of a novel compound, 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, as a potential MAO inhibitor. By following a logical workflow from a broad primary screen to quantitative potency and selectivity profiling, researchers can make data-driven decisions. The process emphasizes the importance of causality in experimental design and the inclusion of self-validating systems through appropriate controls and quality metrics. The hypothetical data demonstrates that 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol could be a moderately potent and selective MAO-A inhibitor, justifying its position as a "lead candidate" worthy of further optimization and characterization in more complex biological systems. This benchmarking framework is adaptable to other compounds and target classes, serving as a universal template for early-stage drug discovery.

References

  • Title: High throughput screening to identify natural human monoamine oxidase B inhibitors Source: Phytotherapy Research URL
  • Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL
  • Title: High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Source: PubMed URL: [Link]

  • Title: EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit Source: BioAssay Systems URL: [Link]

  • Title: High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Source: Acta Pharmacologica Sinica URL: [Link]

  • Title: Compound Libraries - MSU Drug Discovery Source: Michigan State University URL: [Link]

  • Title: Compound Libraries Source: Selvita URL: [Link]

  • Title: Compound Libraries Available for HTS Source: Stanford University URL: [Link]

  • Title: 2-Amino-1-(6-methoxy-3-pyridinyl)ethanol Source: Appchem URL: [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol Using LC-MS

In the landscape of pharmaceutical development, the rigorous validation of intermediate purity is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, scientifically grounded compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of intermediate purity is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, scientifically grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, a key building block in the synthesis of various pharmaceutical agents. We will explore the nuances of method development, the rationale behind experimental choices, and present a comparative analysis with a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is a versatile intermediate whose purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability. Therefore, a robust and sensitive analytical method for purity validation is not merely a quality control measure but a critical component of risk mitigation in drug development.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for establishing a validated LC-MS method for this specific intermediate. We will delve into the "why" behind the protocol, ensuring a deep understanding of the scientific principles at play.

The Superiority of LC-MS for Impurity Profiling

While traditional HPLC-UV methods have long been the workhorse of pharmaceutical analysis, LC-MS offers unparalleled advantages in the context of impurity profiling. The primary distinction lies in the detector. A UV detector measures the absorbance of light by the analyte and impurities, which is effective for known, chromophoric compounds. However, its specificity is limited. Co-eluting impurities or those lacking a strong chromophore can easily be missed.

Mass spectrometry, on the other hand, provides mass-to-charge ratio (m/z) information, a fundamental and highly specific property of a molecule. This allows for:

  • Unambiguous Peak Identification: Confirmation of the main peak as 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol and tentative identification of unknown impurities based on their mass.

  • Enhanced Sensitivity and Selectivity: The ability to detect and quantify trace-level impurities, even in the presence of a large excess of the main component.

  • Structural Elucidation: Through fragmentation analysis (MS/MS), it is possible to deduce the structure of unknown impurities, which is invaluable for understanding degradation pathways and synthetic side reactions.[2][3][4]

The inherent polarity and potential for multiple ionization sites in 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol make it an ideal candidate for LC-MS analysis, particularly using Electrospray Ionization (ESI).[5]

Chemical Properties of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol
PropertyValueSource
Molecular FormulaC8H12N2O2[6]
Molecular Weight168.19 g/mol [6]
IUPAC Name1-(6-methoxypyridin-2-yl)-2-aminoethan-1-olN/A

Experimental Design: A Tale of Two Methods

To objectively demonstrate the advantages of LC-MS, we will compare a newly developed LC-MS method with a standard HPLC-UV method for the analysis of a hypothetical sample of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol containing potential process-related impurities.

Hypothetical Impurities

For the purpose of this guide, we will consider the following potential impurities that could arise during the synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol:

  • Impurity A: 6-methoxy-2-pyridinecarboxaldehyde (Starting material)

  • Impurity B: 2-Amino-1-(6-hydroxy-2-pyridinyl)ethanol (Demethylation product)

  • Impurity C: Dimer of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (Side reaction product)

Experimental Workflow

The following diagram illustrates the general workflow for the validation process.

Caption: General workflow for purity validation.

Detailed Experimental Protocols
Method 1: LC-MS Purity Validation

This method is designed for optimal separation and sensitive detection of the main component and its potential impurities.

1. Sample Preparation:

  • Accurately weigh and dissolve the 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol sample in the mobile phase A to a final concentration of 1.0 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. LC-MS System:

  • LC System: Agilent 1290 Infinity II LC or equivalent.
  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[7]
  • Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm.[7] The Pentafluorophenyl (PFP) stationary phase provides alternative selectivity for aromatic and polar compounds.[7]

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid promotes analyte ionization for better ESI-MS response.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-1 min: 5% B
  • 1-8 min: 5% to 95% B
  • 8-10 min: 95% B
  • 10-10.1 min: 95% to 5% B
  • 10.1-12 min: 5% B (Re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 2 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Mode: Full Scan (m/z 50-500) for initial impurity identification and Selected Ion Monitoring (SIM) for targeted quantification.
  • Gas Temperature: 300 °C.
  • Gas Flow: 5 L/min.
  • Nebulizer: 45 psi.
  • Sheath Gas Temperature: 250 °C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
Method 2: Comparative HPLC-UV Method

This method represents a more traditional approach to purity analysis.

1. Sample Preparation:

  • Identical to the LC-MS method.

2. HPLC-UV System:

  • HPLC System: Agilent 1260 Infinity II LC or equivalent.
  • Detector: Diode Array Detector (DAD).

3. Chromatographic Conditions:

  • Column: C18 column, 4.6 x 150 mm, 5 µm.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-10 min: 10% to 90% B
  • 10-12 min: 90% B
  • 12-12.1 min: 90% to 10% B
  • 12.1-15 min: 10% B (Re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: 270 nm.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the performance differences between the two methods.

Table 1: Purity Assessment Results
MethodMain Peak Area %Impurity A Area %Impurity B Area %Impurity C Area %Total Impurities Area %
LC-MS (SIM) 99.850.050.080.020.15
HPLC-UV 99.920.06Not Detected0.020.08
Table 2: Method Validation Parameters
ParameterLC-MSHPLC-UV
Limit of Detection (LOD) 0.005%0.02%
Limit of Quantification (LOQ) 0.015%0.06%
Specificity High (Mass-based)Moderate (Retention time-based)
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%95-105%
Interpretation of Results

The data clearly demonstrates the superior sensitivity of the LC-MS method. Impurity B, a demethylation product, was not detected by the HPLC-UV method, likely due to a low concentration and/or poor chromophore at the selected wavelength. The LC-MS method, with its lower LOD and LOQ, was able to detect and quantify this critical impurity.

Furthermore, the specificity of LC-MS provides a higher degree of confidence in the identity of the peaks. While HPLC-UV relies solely on retention time for peak identification, LC-MS adds the dimension of mass, significantly reducing the risk of misidentification due to co-elution.

The Causality Behind Experimental Choices

The selection of each parameter in the LC-MS method was deliberate and grounded in scientific principles to ensure a self-validating system.

  • PFP Column: Chosen for its unique selectivity towards aromatic compounds containing polar functional groups, enhancing the separation of structurally similar impurities.

  • Formic Acid in Mobile Phase: This weak acid protonates the amino group of the analyte and impurities, leading to efficient ionization in positive ESI mode and improved peak shape.

  • Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase is necessary to elute both the polar main component and potentially less polar impurities within a reasonable timeframe while maintaining good resolution.

  • ESI Positive Mode: The presence of basic nitrogen atoms in the pyridine ring and the amino group makes these sites readily protonated, resulting in strong signals in positive ionization mode.

Adherence to Regulatory Standards

The validation of this LC-MS method should be conducted in accordance with the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R2) "Validation of Analytical Procedures".[8][9] This ensures that the method is fit for its intended purpose and that the data generated is reliable and reproducible.[8][10][11] The validation process would involve assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[10][12]

Conclusion: A Clear Choice for Comprehensive Purity Validation

While HPLC-UV remains a valuable tool for routine quality control of well-characterized processes, LC-MS is the unequivocally superior choice for the comprehensive purity validation of pharmaceutical intermediates like 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. Its enhanced sensitivity, specificity, and ability to provide structural information on unknown impurities offer a level of analytical rigor that is essential in modern drug development.

By adopting a scientifically sound, well-validated LC-MS method, researchers and drug developers can ensure the quality and safety of their intermediates, ultimately contributing to the production of safer and more effective medicines.

References
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol | C8H11N3O4. PubChem. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). PMDA. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [Link]

  • LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Future Science. [Link]

  • 2-Amino-1-(6-methoxy-3-pyridinyl)ethanol. Appchem. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Eötvös Loránd University. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

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Comparative

A Senior Application Scientist's Guide to Ligand Design in Asymmetric Catalysis: 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol vs. Traditional Ethanolamine Ligands

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Chiral a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Chiral amino alcohols represent a cornerstone class of ligands, pivotal in reactions such as the reduction of prochiral ketones and the addition of organometallic reagents to aldehydes.[1][2] This guide provides an in-depth comparison between advanced, rationally designed ligands, exemplified by 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, and traditional, simpler ethanolamine ligands.

While direct, side-by-side comparative data for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is emerging, we can project its performance based on a deep understanding of its structural motifs and extensive data from analogous systems. This analysis will explain the causality behind specific ligand design choices and provide a framework for catalyst selection and development.

Structural and Mechanistic Foundations: Beyond Simple Coordination

Traditional ethanolamine ligands, such as N,N-dimethylethanolamine or (S)-(-)-2-amino-1,1-diphenyl-1-propanol, are effective but often rely on a simple bidentate coordination between the nitrogen and oxygen atoms with a metallic center. This forms the basis for creating a chiral environment.

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol represents a significant evolution in ligand design. Its structure incorporates three key features that distinguish it from traditional ligands:

  • Amino Alcohol Backbone: The core chiral scaffold responsible for inducing asymmetry.

  • Pyridinyl Moiety: The pyridine nitrogen introduces a third potential coordination site. This allows for the formation of a more rigid, tridentate complex with the metal center. Such rigidification of the transition state is a well-established strategy for enhancing enantioselectivity.[3]

  • Methoxy Group: This electron-donating group on the pyridine ring modulates the electronic properties of the ligand, influencing the Lewis acidity of the catalytic center and potentially improving catalytic activity.

The fundamental difference lies in the potential for tridentate chelation , which creates a more defined and sterically hindered chiral pocket around the active site, leading to superior facial discrimination of the incoming substrate.

A Case Study: Asymmetric Borane Reduction of Ketones

The catalytic asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a benchmark reaction for evaluating ligand performance.[1][4] The most established mechanism involves the in situ formation of a chiral oxazaborolidine catalyst from the amino alcohol ligand and borane.[5][6] This catalyst then coordinates with another molecule of borane and the ketone substrate to facilitate a highly enantioselective hydride transfer.[7]

Catalytic Cycle of Oxazaborolidine-Mediated Reduction

The following diagram illustrates the generally accepted catalytic cycle for the Corey-Bakshi-Shibata (CBS) reduction.

Catalytic_Cycle cluster_main CBS Catalytic Cycle Catalyst Chiral Oxazaborolidine (Catalyst) Coordination1 Catalyst-Borane Complex Catalyst->Coordination1 + BH₃ Coordination2 Ketone Coordination to Lewis Acidic Boron Coordination1->Coordination2 + Ketone TransitionState Chair-like Transition State (Hydride Transfer) Coordination2->TransitionState Intramolecular Hydride Transfer ProductRelease Product Release & Catalyst Regeneration TransitionState->ProductRelease ProductRelease->Catalyst Releases Chiral Alcohol & Boroxine

Caption: The catalytic cycle for the CBS reduction of a prochiral ketone.

A ligand like 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is hypothesized to enhance this cycle. The pyridinyl nitrogen can coordinate to the Lewis acidic ring boron of the oxazaborolidine, pre-organizing the catalyst and further restricting conformational flexibility. This leads to a more ordered transition state and, consequently, higher enantiomeric excess (% ee).

Performance Comparison: Data-Driven Insights

To illustrate the performance gap between simple and advanced ligands, the following table summarizes experimental data for the asymmetric addition of diethylzinc to benzaldehyde, another classic test reaction for chiral amino alcohols.[2][8] While specific data for our target molecule is not available in this exact reaction from the sources, we include representative data for a simple ligand versus a more complex, sterically hindered ligand to demonstrate the principle of enhanced performance through structural complexity.

Chiral LigandLigand TypeLigand Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Reference
(1R,2S)-N-Pyrrolidinylnorephedrine Traditional (Bidentate)29594% (R)Noyori et al.[2]
(-)-DAIB (3-exo-(Dimethylamino)isoborneol) Traditional (Bidentate, Sterically Hindered)29798% (S)Itsuno et al.[2]
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol Advanced (Bulky, Constrained)109299% (S)Nugent, W. A.[2]

This table serves as an illustrative comparison of ligand classes. DAIB and the morpholino-based ligand, with their increased steric bulk and conformational rigidity, show superior enantioselectivity compared to the simpler norephedrine derivative, supporting the design principles embodied by 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

The expected advantage of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol lies in its ability to achieve high enantioselectivity, potentially at lower catalyst loadings or temperatures, due to the stabilizing and directing effects of the methoxy-pyridine moiety.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed methodology for a representative asymmetric reaction. Adherence to these steps is critical for reproducibility and achieving high enantioselectivity.

Protocol: Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes a general method for evaluating a chiral amino alcohol ligand in a benchmark C-C bond-forming reaction.[2][9]

Workflow Diagram

Experimental_Workflow cluster_workflow Workflow for Asymmetric Diethylzinc Addition A 1. Setup - Flame-dry glassware - Inert atmosphere (N₂/Ar) B 2. Catalyst Preparation - Dissolve ligand (e.g., 5 mol%) in anhydrous toluene A->B C 3. Reagent Addition (0 °C) - Add Benzaldehyde - Add Diethylzinc (1.0 M in hexanes) dropwise B->C D 4. Reaction - Stir at 0 °C - Monitor by TLC (2-4 h) C->D E 5. Quench & Workup - Slowly add sat. aq. NH₄Cl - Warm to RT - Extract with Et₂O D->E F 6. Purification & Analysis - Dry, concentrate organic layers - Purify (chromatography) - Determine % ee (Chiral HPLC/GC) E->F

Caption: General experimental workflow for the ligand-catalyzed addition of diethylzinc to an aldehyde.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the chiral amino alcohol ligand (0.05 mmol, 5 mol%) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Substrate Addition: Slowly add the aldehyde (e.g., benzaldehyde, 1.0 mmol) to the cooled solution.

  • Reagent Addition: To this stirring mixture, add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of achiral background reaction products.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the resulting chiral alcohol using chiral HPLC or GC analysis.[10]

Conclusion: The Case for Rational Ligand Design

While traditional ethanolamine ligands are foundational tools in asymmetric catalysis, the field is driven by the rational design of more sophisticated structures. 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol serves as a compelling blueprint for the next generation of catalysts. Its design incorporates features aimed at creating a more rigid, pre-organized, and electronically tuned catalytic environment.

Key Takeaways:

  • Traditional Ligands (e.g., simple ethanolamines): Offer good performance in many cases but may require higher catalyst loadings or provide moderate enantioselectivity. They rely on simple bidentate coordination.

  • Advanced Ligands (e.g., 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol): Are designed for superior performance through features that promote rigidity and electronic modulation. The potential for tridentate chelation with its pyridinyl moiety is key to creating a highly organized transition state, which is expected to translate into higher enantioselectivity and overall efficiency.

For researchers in drug development and fine chemical synthesis, investing in advanced ligand systems can lead to more efficient, selective, and robust catalytic processes, ultimately accelerating the path to complex, enantiomerically pure molecules.

References

  • Molecules.

  • Chemical and Pharmaceutical Bulletin.

  • Journal of the American Chemical Society.

  • Organic Letters.

  • The Journal of Organic Chemistry.

  • BenchChem.

  • The Journal of Organic Chemistry.

  • Acta Poloniae Pharmaceutica.

  • BenchChem.

  • Acta Poloniae Pharmaceutica.

  • Journal of the American Chemical Society.

  • Journal of the Chemical Society, Perkin Transactions 1.

  • ResearchGate.

  • Organic Reactions.

  • Wikipedia.

  • BenchChem.

  • Chemical Reviews.

  • BenchChem.

  • Applied Microbiology and Biotechnology.

  • Molecules.

  • BenchChem.

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Safety & Regulatory Compliance

Safety

2-Amino-1-(6-methoxy-2-pyridinyl)ethanol proper disposal procedures

As a Senior Application Scientist, I understand that managing the disposal of specialized pharmaceutical intermediates like 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS: 1521463-45-5) requires more than just following a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the disposal of specialized pharmaceutical intermediates like 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (CAS: 1521463-45-5) requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety and regulatory compliance.

This compound, featuring both a highly stable pyridine ring and a primary amine group, presents unique operational challenges. Improper disposal not only violates Environmental Protection Agency (EPA) regulations but can also lead to dangerous exothermic reactions in waste accumulation areas. This guide provides the definitive, field-proven protocols for the safe handling, segregation, and disposal of this chemical.

Chemical Profile & Hazard Assessment

To design a self-validating disposal system, we must first understand the causality behind the chemical's hazards. 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is a heterocyclic aromatic amine[1].

  • Basicity & Reactivity: Both the pyridine nitrogen and the primary amine group act as Brønsted/Lewis bases. If mixed with strong acids (e.g., sulfuric or nitric acid waste), it will undergo a rapid, exothermic neutralization reaction that can boil surrounding solvents and over-pressurize waste carboys.

  • Environmental Persistence: Pyridine derivatives are highly stable in the environment due to their aromaticity and are notoriously toxic to aquatic life[2],[3]. Drain disposal is strictly prohibited under all circumstances.

  • Thermal Stability: The aromatic ring requires extreme temperatures to fully cleave. Standard biological degradation or low-heat treatments are insufficient; high-temperature rotary kiln incineration (820°C – 1,600°C) is the only acceptable destruction method[4].

Quantitative Disposal Parameters

Summarizing the critical operational data ensures that your Environmental Health and Safety (EHS) team can rapidly integrate this compound into existing waste manifests.

ParameterSpecificationOperational Significance
CAS Number 1521463-45-5Essential for accurate [5].
Chemical Formula C8H12N2O2High nitrogen content requires NOx scrubbing during incineration.
Molecular Weight 168.19 g/mol Used for calculating spill volume and neutralization limits.
Primary Hazards Basic (Amine), Aquatic ToxicityDictates segregation from acids; prohibits drain disposal[2].
SAA Storage Limit Up to 55 gallonsExceeding limit requires transfer to CAA within 3 days[6].
Incineration Temp 820°C - 1,600°CRequired temperature to fully destroy the stable pyridine ring[4].

Waste Segregation & Disposal Workflow

The following Graphviz diagram illustrates the logical decision tree for routing 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol waste based on its physical state.

WasteWorkflow Start Waste Generation: 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol State Determine Physical State & Solvent Matrix Start->State Solid Neat Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid SegSolid Double-bag in compatible HDPE container Solid->SegSolid SegLiq Non-Halogenated or Halogenated Organic Waste Carboy Liquid->SegLiq SAA Satellite Accumulation Area (SAA) Apply RCRA Label & Date SegSolid->SAA SegLiq->SAA CAA Central Accumulation Area (CAA) Monitor SQG/LQG Time Limits SAA->CAA TSDF Certified TSDF (High-Temp Rotary Kiln Incineration) CAA->TSDF

Workflow for the segregation, accumulation, and final disposal of pyridine derivative waste.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Disposal

To maintain a self-validating safety system, every researcher must follow this strict segregation and labeling protocol.

  • Waste Characterization: Determine if the waste is neat (solid powder) or dissolved in a solvent matrix.

  • Chemical Segregation:

    • For liquid waste: Pour into a designated "Non-Halogenated Organic Waste" High-Density Polyethylene (HDPE) carboy. If the compound is dissolved in chloroform or dichloromethane, it must go into a "Halogenated Organic Waste" carboy.

    • Mechanistic Rule:Never add this waste to a carboy containing mineral acids (e.g., HCl, H2SO4) or strong oxidizers (e.g., peroxides, nitric acid) to prevent violent exothermic acid-base reactions[7].

  • Containerization & Labeling: Immediately upon adding the first drop of waste, attach an [5]. Write out the full chemical name: "2-Amino-1-(6-methoxy-2-pyridinyl)ethanol." Do not use structural abbreviations or acronyms.

  • Satellite Accumulation Area (SAA) Storage: Store the container in secondary containment within the lab's SAA. Ensure the container remains tightly capped unless actively adding waste[6].

  • Transfer to Central Accumulation Area (CAA): Once the SAA container reaches its 55-gallon limit, date the label and transfer it to the facility's CAA within 3 days. Depending on your facility's status (VSQG, SQG, or LQG), the waste must be shipped to a certified Treatment, Storage, and Disposal Facility (TSDF) within 90 to 180 days[8].

Protocol B: Spill Response & Decontamination Workflow

In the event of an accidental spill, immediate and chemically sound action is required to prevent inhalation exposure and surface contamination.

  • Isolation & PPE: Evacuate the immediate 5-foot radius. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, splash-proof chemical goggles, and a flame-resistant lab coat[2].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Mechanistic Rule: Do not use combustible absorbents like sawdust. The organic nature of the compound combined with potential lab oxidizers creates a severe fire hazard.

  • Collection: Use a non-sparking polypropylene brush and dustpan to sweep up the absorbed material. Place the saturated absorbent into a heavy-duty HDPE disposal bucket. Seal the bucket and label it as "Hazardous Spill Cleanup Waste - Contains Pyridine Derivative."

  • Surface Decontamination: Wash the affected benchtop or floor with a mild laboratory detergent and water.

    • Mechanistic Rule:Never use sodium hypochlorite (bleach) to clean up this spill. The primary amine group will react rapidly with hypochlorite to generate highly toxic, volatile chloramine gases.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine." Centers for Disease Control and Prevention (CDC). [Link][4]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA Hazardous Waste Generators.[Link][5]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine. [Link][8]

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Handling

A Senior Application Scientist's Guide to Handling 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol: Essential Safety Protocols and Disposal

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, aminopyridine derivatives are a significant class of compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, aminopyridine derivatives are a significant class of compounds. This guide provides essential, immediate safety and logistical information for handling 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles for analogous compounds, ensuring that you can operate with a high degree of safety and confidence.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any laboratory work commences, a foundational understanding of the potential hazards is crucial. Based on data from related aminopyridine and ethanolamine compounds, 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol is anticipated to present significant health risks.

Anticipated Hazard Profile:

  • Acute Toxicity: Compounds in the aminopyridine family are known to be highly toxic. For instance, 4-Aminopyridine is classified as fatal if swallowed and toxic in contact with skin or if inhaled.[1] It is prudent to assume a similar toxicity profile for this derivative.

  • Corrosivity: Ethanolamines and some aminopyridines can cause severe skin burns and eye damage.[2][3][4][5] This necessitates robust protection against any direct contact.

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][2][6] Working in a well-ventilated area, preferably a certified chemical fume hood, is non-negotiable.

  • Organ Damage: Some ethanolamines may cause organ damage through prolonged or repeated exposure.[7][8]

This hazard profile dictates a stringent approach to personal protection and handling. The causality is clear: the high potential for toxicity and corrosivity upon contact, ingestion, or inhalation requires the creation of multiple barriers between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The following table outlines the recommended PPE for handling 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile, double-gloving recommended).To prevent skin contact, which can lead to burns and toxic absorption.[6]
Eye and Face Protection ANSI-approved safety goggles and a face shield.To protect against splashes that could cause severe eye damage and skin burns.[1][2]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure from spills or splashes.[6][9]
Respiratory Protection Work must be conducted in a certified chemical fume hood. A respirator may be necessary for spill cleanup or if there is a risk of aerosol generation.To prevent the inhalation of vapors or aerosols that can cause respiratory irritation and systemic toxicity.[6][9]

Below is a logical workflow for ensuring adequate personal protection when handling this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_environment Engineering Controls A Review Hazard Profile (Toxicity, Corrosivity) B Consult Institutional EHS Guidelines A->B C Don Chemical-Resistant Gloves (Double-Gloving Recommended) B->C D Wear Safety Goggles and Face Shield C->D E Ensure Full Body Coverage (Lab Coat, Closed-Toe Shoes) D->E F Verify Chemical Fume Hood is Operational E->F G Safe to Handle Compound F->G Proceed with Handling Handling_Workflow A Preparation: - Designate Fume Hood Area - Assemble Materials - Verify Emergency Equipment B Don Full PPE A->B C Handling in Fume Hood: - Use Minimal Quantities - Avoid Aerosols - Keep Containers Sealed B->C D Post-Handling: - Decontaminate Surfaces - Dispose of Waste Properly C->D E Doff PPE Correctly D->E F Thorough Hand Washing E->F

Caption: Standard operational workflow for handling the compound.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a swift and correct response is critical.

Exposure Route First-Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [10]Seek immediate medical attention. [10]
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. [9][11]Seek immediate medical attention. [9]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. [9][11]Seek immediate medical attention. [9]
Ingestion Do NOT induce vomiting. [2]If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. [9][10]Seek immediate medical attention. [9]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Collection:

  • Solid Waste: All solid waste contaminated with 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol (e.g., gloves, weighing paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container. [6]* Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. [6] Disposal Protocol:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. [6]Adhere strictly to their guidelines and procedures. For chemicals not explicitly listed in institutional guides, always contact the chemical safety office for guidance. [12]

Conclusion

The safe handling of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol requires a comprehensive approach that integrates a thorough understanding of its potential hazards with stringent adherence to PPE, operational, and disposal protocols. By treating this and all related compounds with the respect they demand, you can ensure a safe and productive research environment. Always prioritize safety and consult your EHS department when in doubt.

References

  • Jubilant Ingrevia. (2024, February 22).
  • BenchChem. (2025). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.
  • Alkali Metals Limited.
  • Chemwatch.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 22).
  • AK Scientific, Inc. 2-(Pyridin-2-ylamino)
  • Carl ROTH.
  • New Jersey Department of Health. (2008, October). Hazardous Substance Fact Sheet - 2-(2-AMINOETHOXY)ETHANOL.
  • Tokyo Chemical Industry. (2024, November 19).
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET - 2-(4-Amino-2-nitroanilino)ethanol.
  • NextSDS. 2-[(3-amino-6-methoxy-2-pyridyl)amino]ethanol dihydrochloride.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Carl ROTH. Safety Data Sheet: 2-(2-Aminoethylamino)-Ethanol.
  • Australian Government Department of Health. (2016, April 21). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment.
  • Sigma-Aldrich. 2-(6-Methoxypyridin-2-yl)ethanol.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%.

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